molecular formula C8H6Cl2FNO2 B1416746 Methyl 3-amino-2,4-dichloro-5-fluorobenzoate CAS No. 1159908-24-3

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Cat. No.: B1416746
CAS No.: 1159908-24-3
M. Wt: 238.04 g/mol
InChI Key: YQPXHTQHEFRTIN-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is a useful research compound. Its molecular formula is C8H6Cl2FNO2 and its molecular weight is 238.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-2,4-dichloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO2/c1-14-8(13)3-2-4(11)6(10)7(12)5(3)9/h2H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPXHTQHEFRTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1Cl)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655283
Record name Methyl 3-amino-2,4-dichloro-5-fluorobenzoate
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Molecular Weight

238.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159908-24-3
Record name Methyl 3-amino-2,4-dichloro-5-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159908-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-2,4-dichloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to Methyl 3-amino-2,4-dichloro-5-fluorobenzoate (CAS: 1159908-24-3)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is a highly functionalized aromatic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive amino group, two chloro atoms, and a fluorine atom, provides a versatile scaffold for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its physicochemical properties, a plausible synthetic route with mechanistic insights, its reactivity profile, key applications, and robust analytical methodologies for quality control. The content herein is curated for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Value of Polysubstituted Fluorobenzoates

In modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Fluorinated aromatic compounds, such as this compound, are particularly valuable as their substituents offer multiple points for chemical modification, allowing for precise tuning of a molecule's steric and electronic properties.[3][4] This compound serves as a critical starting material, enabling chemists to build molecular complexity and access novel chemical spaces, particularly in the development of targeted therapies. The strategic placement of the amino, chloro, and fluoro groups creates a unique electronic environment that dictates the molecule's reactivity and its utility in constructing advanced heterocyclic systems and other scaffolds prevalent in contemporary pharmaceuticals.

Physicochemical & Structural Properties

A comprehensive understanding of the compound's fundamental properties is critical for its effective use in synthesis, including handling, reaction setup, and purification. The key properties are summarized below.

PropertyValueSource
CAS Number 1159908-24-3[5]
Molecular Formula C₈H₆Cl₂FNO₂[5]
Molecular Weight 238.04 g/mol [5]
Appearance Solid (Typical)N/A
Topological Polar Surface Area 52.3 Ų[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 2[5]
XLogP3-AA 2.4[5]

Representative Synthesis Pathway and Mechanistic Rationale

G A 2,4-Dichloro-5-fluorobenzoic acid B 3-Nitro-2,4-dichloro-5-fluorobenzoic acid A->B C 3-Nitro-2,4-dichloro-5-fluorobenzoic acid D Methyl 3-nitro-2,4-dichloro-5-fluorobenzoate C->D Methanol (CH₃OH) H₂SO₄ (cat.) E Methyl 3-nitro-2,4-dichloro-5-fluorobenzoate F This compound (Target Compound) E->F H₂ / Pd-C or Fe / HCl G A This compound B Diazonium Salt Intermediate A->B NaNO₂ / HCl (Diazotization) E Amide Derivative A->E R-NH₂ / Heat (Amidation) F Hydrolyzed Acid A->F NaOH / H₂O (Hydrolysis) C Methyl 3-cyano-2,4-dichloro-5-fluorobenzoate B->C CuCN (Sandmeyer) D Methyl 3-bromo-2,4-dichloro-5-fluorobenzoate B->D CuBr (Sandmeyer)

Sources

A Technical Guide to the Physicochemical Properties and Handling of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scope

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is a highly substituted aromatic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its unique substitution pattern, featuring an amine, a methyl ester, and three different halogen atoms, makes it a versatile building block for complex molecular architectures. The strategic placement of these functional groups, particularly the fluorine atom, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties in drug candidates. This guide provides a comprehensive overview of its known physical and chemical properties, spectroscopic profile, reactivity, handling protocols, and applications, serving as a critical resource for professionals engaged in its use. The compound is noted as a potential intermediate for novel antibacterial agents and other complex pharmaceuticals, highlighting its relevance in modern drug discovery pipelines.[1]

Section 2: Compound Identification and Structure

Precise identification is paramount for ensuring the accuracy and reproducibility of experimental work. The fundamental details of this compound are summarized below.

IdentifierDataSource
CAS Number 1159908-24-3[2][3][4]
Molecular Formula C₈H₆Cl₂FNO₂[2][4]
Molecular Weight 238.04 g/mol [2][4]
IUPAC Name This compound
Synonyms 3-amino-2,4-dicloro-5-fluorobenzoato de metilo[2]

digraph "Methyl_3-amino-2,4-dichloro-5-fluorobenzoate_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl1 [label="Cl"]; N1 [label="NH₂"]; Cl2 [label="Cl"]; F1 [label="F"]; C7 [label="C", pos="3.5,0.5!"]; O1 [label="O", pos="4.2,0.9!"]; O2 [label="O", pos="3.8,-0.5!"]; C8 [label="CH₃", pos="4.5,-0.9!"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C7 [label=""]; C2 -- Cl1 [label=""]; C3 -- N1 [label=""]; C4 -- Cl2 [label=""]; C5 -- F1 [label=""];

// Ester group C7 -- O1 [label="="]; C7 -- O2 [label=""]; O2 -- C8 [label=""];

// Position labels for clarity pos_C1 [label="1", pos="-0.2,1.2!", fontsize=10]; pos_C2 [label="2", pos="-1.2,0.2!", fontsize=10]; pos_C3 [label="3", pos="-0.9,-1.1!", fontsize=10]; pos_C4 [label="4", pos="0.4,-1.2!", fontsize=10]; pos_C5 [label="5", pos="1.2,-0.2!", fontsize=10]; pos_C6 [label="6", pos="0.9,1.1!", fontsize=10]; }

Caption: Chemical structure of this compound.

Section 3: Physical Properties

Quantitative physical data for this specific compound is not widely published. The information below is based on data from suppliers and inferences from structurally similar compounds. Researchers should perform their own characterization to confirm these properties for high-purity samples.

PropertyValueNotes
Appearance White to off-white or light yellow solidInferred from related compounds like methyl 3-amino-5-chlorobenzoate.[5]
Purity Typically available at ≥97%[4]
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water.Based on general properties of similar aromatic esters.

Section 4: Chemical Properties and Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups: the nucleophilic amino group, the electrophilic ester carbonyl, and the electron-deficient aromatic ring.

  • Amino Group: The aniline-type amino group is the primary site for nucleophilic reactions. It can undergo acylation, alkylation, and sulfonation. Critically, it can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., cyano, hydroxyl, or other halogens) via Sandmeyer-type reactions.[6]

  • Ester Group: The methyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 3-amino-2,4-dichloro-5-fluorobenzoic acid.[6] This carboxylic acid is itself a valuable intermediate.

  • Aromatic Ring: The ring is heavily substituted with electron-withdrawing groups (two chlorine atoms, one fluorine atom, and the methyl ester group). These groups deactivate the ring towards electrophilic aromatic substitution. The amino group is an activating, ortho-, para-director, but its influence is significantly attenuated by the powerful deactivating effects of the halogens.

Reactivity_Map center C₈H₆Cl₂FNO₂ Amine Amino Group (NH₂) center->Amine Ester Ester Group (CO₂Me) center->Ester Ring Aromatic Ring center->Ring Acylation N-Acylation Amine->Acylation Diazotization Diazotization (Sandmeyer Rxn) Amine->Diazotization Hydrolysis Ester Hydrolysis Ester->Hydrolysis EAS Electrophilic Sub. (Deactivated) Ring->EAS

Caption: Key reactivity sites of this compound.

Section 5: Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not available in the cited literature, a robust prediction of its key spectroscopic features can be made based on its structure. This serves as a guide for researchers during characterization.

  • ¹H NMR:

    • Aromatic Proton: A single proton will be present on the aromatic ring at C6. Due to coupling with the adjacent fluorine atom (typically a meta coupling, J ≈ 3-5 Hz), it is expected to appear as a doublet in the δ 7.0-8.0 ppm region.

    • Amine Protons (NH₂): A broad singlet is expected, typically in the δ 4.0-5.5 ppm range, which may shift depending on solvent and concentration.

    • Methyl Protons (OCH₃): A sharp singlet corresponding to the three methyl ester protons will appear around δ 3.8-4.0 ppm.

  • ¹³C NMR:

    • Eight distinct carbon signals are expected.

    • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, typically δ 160-170 ppm.

    • Aromatic Carbons: Six signals are expected in the δ 110-160 ppm range. Carbons directly attached to halogens or the amino group will show characteristic shifts and C-F coupling.

    • Methyl Carbon: The methyl carbon of the ester will appear upfield, around δ 50-55 ppm.

  • IR Spectroscopy:

    • N-H Stretching: Two characteristic sharp peaks for the primary amine are expected in the 3300-3500 cm⁻¹ region.

    • C-H Stretching: Aromatic and aliphatic C-H stretches will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

    • C=O Stretching: A strong, sharp absorption for the ester carbonyl group is expected around 1710-1730 cm⁻¹.

    • C-Cl/C-F Stretching: Strong absorptions in the fingerprint region, typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

  • Mass Spectrometry:

    • The molecular ion (M⁺) peak would be expected at m/z 237.

    • A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms. The M+2 peak (from one ³⁷Cl) will be approximately 65% of the M⁺ peak (all ³⁵Cl), and the M+4 peak (from two ³⁷Cl) will be about 10%. This distinctive pattern is a key diagnostic feature.

Section 6: Synthesis Pathway Overview

The synthesis of this compound is a multi-step process. While specific industrial routes are proprietary, a plausible pathway can be constructed from related patent literature. One logical approach begins with 2,4-dichlorofluorobenzene.[1] The process would involve functionalizing the ring and then manipulating the substituents to arrive at the final product.

Synthesis_Workflow A 2,4-Dichlorofluorobenzene B Friedel-Crafts Acylation (e.g., with Acetyl Chloride) A->B C 2,4-Dichloro-5-fluoro- acetophenone B->C D Haloform Reaction (Oxidation) C->D E 2,4-Dichloro-5-fluoro- benzoic Acid D->E F Nitration E->F G Nitrated Intermediate F->G H Reduction of Nitro Group G->H I Amino-benzoic Acid Intermediate H->I J Esterification (Fischer) I->J K Methyl 3-amino-2,4-dichloro- 5-fluorobenzoate J->K

Caption: Plausible synthetic workflow for the target compound.

Section 7: Safe Handling, Storage, and First Aid

As a Senior Application Scientist, I must emphasize that while a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, its hazards can be reliably inferred from structurally analogous chemicals like Methyl 3-amino-2-fluorobenzoate. [7][8][9] Always handle this compound with the assumption that it is hazardous.

Protocol: Standard Operating Procedure for Handling

  • Engineering Controls: All manipulations (weighing, transferring, reactions) MUST be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure good ventilation in the work area.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[7]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and dispose of them properly after handling.[8]

    • Body Protection: Wear a flame-retardant lab coat. Ensure it is fully buttoned.

  • Handling:

    • Avoid generating dust.

    • Avoid contact with skin and eyes.[7]

    • Do not eat, drink, or smoke in the laboratory.[7]

    • Wash hands thoroughly after handling, even if gloves were worn.[7]

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains.[8]

First-Aid Measures (Based on Analogs)

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]

Section 8: Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its utility lies in its pre-functionalized structure, which allows for rapid assembly into more complex target molecules.

  • Pharmaceutical Synthesis: The primary application is as a scaffold in drug discovery. Related aminofluorobenzoates are crucial intermediates for targeted cancer therapies like Dabrafenib.[10] The specific arrangement of halogens and the amine group in this compound makes it a candidate for synthesizing novel kinase inhibitors, antibacterials, and other therapeutic agents.[1]

  • Agrochemicals: Halogenated anilines are common precursors for pesticides and herbicides. The unique substitution pattern could be leveraged to develop new agrochemicals with enhanced efficacy.

  • Materials Science: The compound could be used to synthesize specialty polymers or dyes, where the fluorine and chlorine atoms can impart properties like thermal stability and chemical resistance.

The presence of multiple reactive sites allows for diverse and orthogonal chemical strategies, making it a powerful tool for building molecular libraries for high-throughput screening.

References

  • MSDS of Methyl 3-amino-2-fluorobenzoate - Capot Chemical. (2012, November 20). Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents. (n.d.).
  • Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

  • Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents. (n.d.).

Sources

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Executive Summary: this compound (CAS No. 1159908-24-3) is a highly substituted aromatic compound that represents a valuable, yet under-characterized, building block for medicinal chemistry and materials science.[1] The strategic placement of chloro, fluoro, amino, and methyl ester functional groups on a benzene core creates a unique electronic and steric environment, offering multiple vectors for synthetic diversification. This guide provides a comprehensive analysis of its molecular structure, proposes a logical synthetic pathway based on established organic chemistry principles, outlines protocols for its structural verification, and discusses its potential applications by drawing parallels with structurally related pharmaceutical intermediates. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage complex halogenated scaffolds in their work.

The Strategic Value of Poly-substituted Aromatic Scaffolds

In modern drug discovery, the precise control of a molecule's physicochemical properties is paramount to achieving desired efficacy, selectivity, and pharmacokinetic profiles. Poly-substituted aromatic compounds, particularly those incorporating halogens and amine functionalities, serve as foundational scaffolds.

  • Expertise & Experience: The introduction of fluorine is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions. Chlorine atoms contribute to lipophilicity, potentially enhancing membrane permeability, and can serve as synthetic handles. The amino group provides a key site for derivatization, enabling the construction of amides, sulfonamides, and other functional groups essential for targeting biological macromolecules. The methyl ester, while often a precursor to a carboxylic acid, can also participate in crucial binding interactions. The specific arrangement in this compound presents a compelling platform for generating novel chemical entities.

Molecular Structure and Physicochemical Properties

Core Structural Analysis

The formal IUPAC name, this compound, precisely defines the connectivity of the molecule. The core is a benzene ring with substituents at the following positions:

  • Position 1: Methyl Benzoate (-COOCH₃)

  • Position 2: Chlorine (-Cl)

  • Position 3: Amine (-NH₂)

  • Position 4: Chlorine (-Cl)

  • Position 5: Fluorine (-F)

  • Position 6: Hydrogen (-H)

This substitution pattern results in a single, isolated aromatic proton at the C6 position, a feature that is highly informative for structural confirmation via NMR spectroscopy.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

Quantitative data for this specific molecule is limited. The table below summarizes known and calculated properties.

PropertyValueSource
CAS Number 1159908-24-3Guidechem[1]
Molecular Formula C₈H₆Cl₂FNO₂Guidechem[1]
Molecular Weight 238.04 g/mol Guidechem[1]
Appearance Predicted: Off-white to yellow solid-
Solubility Predicted: Soluble in DMSO, DCM, Ethyl Acetate-
Boiling Point Predicted: >300 °C at 760 mmHg-
Melting Point Not available-

Proposed Synthetic Pathway and Experimental Protocol

Trustworthiness: A robust synthesis must be logical and rely on well-established, high-yielding reactions. The proposed pathway leverages common transformations in aromatic chemistry. The precursor, 2,4-dichloro-5-fluorobenzoic acid, is a known compound, providing an authoritative starting point for this synthesis.[2]

Retrosynthetic Analysis

The synthesis can be logically disconnected in three key steps:

  • Fischer Esterification: The target methyl ester can be formed from its corresponding carboxylic acid.

  • Nitro Reduction: The 3-amino group is readily installed by reducing a 3-nitro group.

  • Nitration: The 3-nitro group can be introduced onto the 2,4-dichloro-5-fluorobenzoic acid precursor via electrophilic aromatic substitution. The regiochemistry of this step is critical and is directed by the existing substituents.

Target Methyl 3-amino-2,4-dichloro- 5-fluorobenzoate Acid 3-Amino-2,4-dichloro- 5-fluorobenzoic Acid Target->Acid Esterification Nitro_Acid 2,4-dichloro-5-fluoro- 3-nitrobenzoic Acid Acid->Nitro_Acid Reduction Nitro_Ester Methyl 2,4-dichloro- 5-fluoro-3-nitrobenzoate Nitro_Ester->Target Reduction Nitro_Acid->Nitro_Ester Esterification Precursor 2,4-dichloro- 5-fluorobenzoic Acid Nitro_Acid->Precursor Nitration

Caption: Retrosynthetic analysis showing two potential synthesis routes.

Step-by-Step Synthesis Protocol

This protocol describes the nitration-reduction-esterification sequence, a common and reliable order of operations.

Step 1: Nitration of 2,4-dichloro-5-fluorobenzoic acid

  • Causality: The carboxylic acid is a meta-director, while the halogens are ortho-, para-directors. The combined directing effects and steric hindrance favor the introduction of the nitro group at the C3 position, which is meta to the carboxyl group and ortho/para to the halogens, but sterically accessible. Fuming nitric acid in concentrated sulfuric acid is a standard and effective nitrating mixture for deactivated rings.

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid (4 equivalents) cooled to 0-5 °C, add 2,4-dichloro-5-fluorobenzoic acid (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

    • Add fuming nitric acid (1.5 equivalents) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC or HPLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2,4-dichloro-5-fluoro-3-nitrobenzoic acid.

Step 2: Reduction of the Nitro Group

  • Causality: Reduction of an aromatic nitro group is reliably achieved with tin(II) chloride in an acidic medium (e.g., concentrated HCl). This method is effective and avoids the need for high-pressure hydrogenation equipment, making it suitable for standard laboratory settings.

  • Protocol:

    • Suspend 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (1 equivalent) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.

    • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC.

    • Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~8.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-amino-2,4-dichloro-5-fluorobenzoic acid.

Step 3: Fischer Esterification

  • Causality: Fischer esterification is a classic, acid-catalyzed equilibrium reaction. Using methanol as both the solvent and reactant drives the equilibrium towards the product, the methyl ester. A strong acid catalyst like sulfuric acid is required to protonate the carbonyl oxygen, activating it for nucleophilic attack by methanol.

  • Protocol:

    • Dissolve the crude amino acid from Step 2 in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

    • Heat the solution to reflux for 6-12 hours, monitoring by TLC.

    • Cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Structural Verification and Quality Control

Trustworthiness: Every synthesis must be validated. The identity and purity of the final compound must be confirmed unequivocally using orthogonal analytical techniques.

Spectroscopic and Chromatographic Analysis Protocol
  • Sample Preparation: Dissolve a small amount of the final product in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a dilute solution in HPLC-grade acetonitrile or methanol for LC-MS and HPLC analysis.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The key diagnostic signal will be a singlet in the aromatic region (predicted δ 7.0-7.5 ppm) corresponding to the lone C6 proton. Other expected signals include a broad singlet for the -NH₂ protons and a sharp singlet for the -OCH₃ protons (predicted δ 3.8-4.0 ppm).

  • ¹³C and ¹⁹F NMR: Acquire carbon and fluorine NMR spectra to confirm the number and environment of all carbon and fluorine atoms.

  • Mass Spectrometry (MS): Infuse the sample into an ESI-MS. The spectrum should show a clear molecular ion peak [M+H]⁺ at m/z 238.98 (for ³⁵Cl) and 240.98 (for ³⁷Cl), confirming the molecular weight and displaying the characteristic isotopic pattern for two chlorine atoms.

  • HPLC Purity Analysis: Inject the sample onto a C18 reverse-phase column using a water/acetonitrile gradient with 0.1% TFA or formic acid. Purity should be assessed by integrating the peak area at an appropriate UV wavelength (e.g., 254 nm). A purity of >98% is typically required for research applications.[3]

Relevance and Applications in Drug Development

While direct applications of this compound are not widely published, its structure is highly analogous to key pharmaceutical intermediates.

  • Authoritative Grounding: The structurally related compound, Methyl 3-amino-2-fluorobenzoate (CAS 1195768-18-3), is a crucial building block in the synthesis of Dabrafenib.[3] Dabrafenib is a potent kinase inhibitor used in the treatment of metastatic melanoma with BRAF V600E mutations. This establishes a strong precedent for the utility of aminofluorobenzoate scaffolds in the development of targeted cancer therapies.

  • Field-Proven Insight: The amino group at the 3-position serves as a critical attachment point for building out the complex heterocyclic systems common in kinase inhibitors. The fluorine at the 5-position (in our target molecule) and the chlorine atoms at positions 2 and 4 can be used to fine-tune binding pocket interactions and improve metabolic stability. Therefore, this compound is an excellent candidate for inclusion in fragment libraries and as a starting material for the synthesis of novel bioactive compounds, particularly in oncology and agrochemical research.[4][5]

References

  • Title: Methyl 2-amino-3-chloro-5-fluorobenzoate Source: MySkinRecipes URL: [Link]

  • Title: Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate Source: Google Patents URL
  • Title: Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 Source: PubChem URL: [Link]

  • Title: Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid Source: Google Patents URL

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is a polysubstituted aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its complex substitution pattern, featuring electron-donating and electron-withdrawing groups, as well as multiple halogen atoms, presents a unique spectroscopic fingerprint. Accurate and comprehensive characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its reactivity in synthetic pathways. Spectroscopic techniques are central to modern drug analysis, offering precise insights into molecular structure and composition.[3]

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is a combination of predicted values based on established spectroscopic principles and empirical data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to aid in the identification and characterization of this and structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Theoretical Framework and Experimental Considerations

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively clean spectral window. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm. For ¹⁹F NMR, a common external standard is CFCl₃.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this molecule is predicted to be relatively simple, showing signals for the methyl ester protons, the amino protons, and a single aromatic proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-OCH₃3.9 - 4.0Singlet (s)-3H
-NH₂4.5 - 5.5Broad Singlet (br s)-2H
Ar-H (at C6)7.3 - 7.5Doublet (d)~2-3 Hz (⁴JH-F)1H
In-Depth ¹H NMR Spectral Interpretation
  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and do not have any neighboring protons to couple with, thus they are expected to appear as a sharp singlet in the downfield region of the aliphatic spectrum, typically around 3.9-4.0 ppm.

  • Amino Protons (-NH₂): The two protons of the primary amine group are also equivalent. Their chemical shift can be variable and is often concentration and solvent-dependent. They typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Aromatic Proton (Ar-H): There is a single proton on the aromatic ring at the C6 position. This proton is expected to be in the aromatic region of the spectrum. The most significant coupling for this proton will be a four-bond coupling to the fluorine atom (⁴JH-F), which is expected to be around 2-3 Hz, resulting in a doublet. The electron-withdrawing nature of the adjacent ester group and the halogens will deshield this proton, shifting it downfield.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the attached atoms and the overall electronic environment. A key feature will be the coupling of the carbon atoms to the fluorine atom (¹JC-F, ²JC-F, ³JC-F, etc.), which will split the carbon signals into doublets or more complex multiplets.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz)
-OCH₃52 - 54Singlet (s)-
C=O163 - 166Doublet (d)~2-4 Hz (⁴JC-F)
C1128 - 132Doublet (d)~3-5 Hz (³JC-F)
C2125 - 129Doublet (d)~15-20 Hz (²JC-F)
C3140 - 144Doublet (d)~10-15 Hz (²JC-F)
C4120 - 124Doublet (d)~20-25 Hz (³JC-F)
C5150 - 155Doublet (d)~240-260 Hz (¹JC-F)
C6110 - 114Doublet (d)~5-10 Hz (⁴JC-F)
In-Depth ¹³C NMR Spectral Interpretation
  • Methyl and Carbonyl Carbons: The methyl carbon will appear as a singlet in the upfield region. The carbonyl carbon of the ester will be significantly downfield and is expected to show a small four-bond coupling to the fluorine.

  • Aromatic Carbons: The aromatic carbons will appear in the range of 110-155 ppm. The carbon directly attached to the fluorine (C5) will exhibit a very large one-bond coupling constant (¹JC-F) of approximately 240-260 Hz, making it easily identifiable. The other aromatic carbons will show smaller two-bond (²JC-F), three-bond (³JC-F), and four-bond (⁴JC-F) couplings. The carbons bearing the chlorine atoms (C2 and C4) and the amino group (C3) will have their chemical shifts influenced by the inductive and resonance effects of these substituents.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this molecule, a single resonance is expected.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-F (at C5)-110 to -130Doublet (d)~2-3 Hz (⁴JF-H)
In-Depth ¹⁹F NMR Spectral Interpretation

The fluorine atom at the C5 position will appear as a doublet due to the four-bond coupling to the aromatic proton at C6 (⁴JF-H). The chemical shift is expected in the typical range for a fluorine atom on a polysubstituted benzene ring. The electron-donating amino group and the electron-withdrawing chloro and carboxylate groups will all influence the final chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Principles and Diagnostic Vibrations

The key functional groups in this compound that will give rise to characteristic IR absorption bands are the N-H bonds of the primary amine, the C=O bond of the ester, the C-O bonds of the ester, the C-N bond, and the C-Cl and C-F bonds.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (asymmetric)3450 - 3500Medium
N-H stretch (symmetric)3350 - 3400Medium
C-H stretch (aromatic)3050 - 3150Weak
C-H stretch (methyl)2950 - 3000Weak
C=O stretch (ester)1720 - 1740Strong
N-H bend (scissoring)1600 - 1640Medium
C=C stretch (aromatic)1450 - 1600Medium-Strong
C-O stretch (ester)1200 - 1300Strong
C-N stretch (aromatic amine)1250 - 1350Strong
C-F stretch1100 - 1250Strong
C-Cl stretch700 - 850Strong
Spectral Interpretation
  • N-H Region: The presence of two distinct peaks in the 3350-3500 cm⁻¹ range is a clear indication of a primary amine (-NH₂).[4]

  • Carbonyl Region: A very strong and sharp absorption band between 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the ester functional group.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions. However, strong bands corresponding to the C-O, C-N, C-F, and C-Cl stretching vibrations are expected, providing further confirmation of the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.

Ionization and Fragmentation Principles

Upon electron ionization, this compound will form a molecular ion (M⁺˙). This molecular ion is often unstable and will undergo fragmentation to produce smaller, more stable ions. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion and fragment ions containing chlorine. Naturally occurring chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, ions containing two chlorine atoms will exhibit a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1.

Predicted Mass Spectrum
Ion m/z (for ³⁵Cl) Predicted Identity Notes
[M]⁺˙237Molecular IonWill show M, M+2, M+4 isotopic pattern
[M-OCH₃]⁺206Loss of methoxy radicalWill show M, M+2, M+4 isotopic pattern
[M-COOCH₃]⁺178Loss of carbomethoxy radicalWill show M, M+2, M+4 isotopic pattern
In-Depth Mass Spectral Interpretation
  • Molecular Ion Peak: The molecular ion peak is expected at an m/z of 237 (for the molecule containing two ³⁵Cl isotopes). The characteristic isotopic cluster for two chlorine atoms will be a definitive indicator of the presence of two chlorine atoms in the molecule.

  • Major Fragmentation Pathways: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), which would result in an ion at m/z 206. Another likely fragmentation is the loss of the entire carbomethoxy group (•COOCH₃) to give an ion at m/z 178. Both of these fragment ions will also exhibit the characteristic isotopic pattern for two chlorine atoms.

Experimental Protocols

A standard protocol for acquiring high-quality NMR spectra would involve:

  • Dissolving approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Transferring the solution to a 5 mm NMR tube.

  • Acquiring the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquiring the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

  • Acquiring the ¹⁹F NMR spectrum, typically with proton decoupling, using an appropriate standard for chemical shift referencing.

A typical procedure for obtaining an FT-IR spectrum of a solid sample is as follows:

  • Ensure the ATR (Attenuated Total Reflectance) crystal is clean.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

A general protocol for GC-MS analysis would be:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

  • The GC will separate the components of the sample based on their boiling points and interactions with the column stationary phase.

  • The separated components will then enter the mass spectrometer, where they will be ionized (typically by electron ionization) and fragmented.

  • The mass spectrometer will detect the mass-to-charge ratio of the resulting ions, generating a mass spectrum for each component.

Summary and Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous structures, serves as a valuable reference for researchers working with this compound. The unique features in each spectrum, such as the single aromatic proton with fluorine coupling in the ¹H NMR, the large ¹JC-F coupling in the ¹³C NMR, the characteristic N-H and C=O stretches in the IR, and the distinctive isotopic pattern in the mass spectrum, collectively confirm the structure and purity of this important synthetic intermediate.

References

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Methyl 3-amino-2,4-dichloro-5-fluorobenzoate safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Safe Handling of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere procedural lists to explain the rationale behind safety measures, grounded in the compound's inherent chemical properties and toxicological profile inferred from its structural class.

Compound Identification and Physicochemical Profile

This compound is a substituted aromatic amine, a class of compounds widely used as intermediates in pharmaceutical and agrochemical synthesis.[1] Understanding its fundamental properties is the first step in a robust safety assessment.

PropertyValueSource
CAS Number 1159908-24-3[2]
Molecular Formula C₈H₆Cl₂FNO₂[2]
Molecular Weight 238.04 g/mol [2]
Appearance Solid (Predicted)Inferred
Storage Temperature 2-8°C, Protect from light[3]

Note: As this is a specialized research chemical, comprehensive, peer-reviewed data on its physical and toxicological properties are limited. Therefore, this guide synthesizes information from its structural analogs, particularly halogenated anilines and related aminobenzoates, to establish a conservative and prudent safety framework.

Hazard Assessment: A Mechanistic Approach

The primary hazards associated with this compound stem from its structure: a halogenated aniline derivative. Halogenated anilines are known for their potential toxicity.[4][5][6]

Inferred GHS Hazard Classification:

Based on data for structurally similar compounds such as Methyl 3-amino-2-fluorobenzoate and Methyl 3-amino-4,5-dichlorobenzoate, the following hazards should be assumed[7][8]:

Hazard StatementGHS CodeClassification
Harmful if swallowedH302Acute Toxicity, Oral (Category 4)
Causes skin irritationH315Skin Corrosion/Irritation (Category 2)
Causes serious eye irritationH319Serious Eye Damage/Eye Irritation (Category 2A)
May cause respiratory irritationH335Specific Target Organ Toxicity — Single Exposure (Category 3)

Causality of Hazards:

  • Systemic Toxicity: Aromatic amines can be absorbed dermally, through inhalation, or via ingestion and may exert systemic effects. Halogenation can influence the metabolic pathways, sometimes leading to the formation of reactive intermediates.[9] Studies on related anilines suggest a potential for toxicity, making it crucial to prevent any direct exposure.[4]

  • Irritation: The chemical nature of the compound can cause significant irritation to the skin, eyes, and respiratory tract. Direct contact with mucous membranes can lead to inflammation and discomfort.

The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management relies on a multi-layered approach to safety, prioritizing the most effective control measures. This "Hierarchy of Controls" is fundamental to laboratory safety.

Hierarchy of Controls cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11] The work surface should be protected with disposable bench paper.[12]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Ensure all personnel are trained on the specific hazards and handling procedures. Do not work alone when handling significant quantities.[12]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

TaskRequired PPERationale & Source
Weighing & Solids Transfer - Safety Goggles (ANSI Z87.1)- Face Shield- Nitrile Gloves (double-gloving recommended)- Lab Coat (buttoned)- Closed-toe shoesProtects against splashes and airborne particulates. A face shield offers broader protection.[13][14] Nitrile gloves provide a barrier against incidental contact; change immediately if contaminated.[13][15]
Solution Preparation & Use - Chemical Splash Goggles- Face Shield- Nitrile or Neoprene Gloves- Chemical-resistant Apron over Lab Coat- Closed-toe shoesIncreased risk of splashes requires chemical splash goggles and a resistant apron.[16] Glove manufacturer's compatibility charts should be consulted for prolonged tasks.[13]
Emergency Spill Cleanup - Level C Protection: Full-face air-purifying respirator- Chemical-resistant suit or coveralls- Outer and inner chemical-resistant gloves- Chemical-resistant bootsFor major spills where airborne concentrations may be high, enhanced respiratory and skin protection is mandatory.[17][18]

Experimental Protocols: Safe Handling in Practice

Adherence to meticulous laboratory technique is paramount.

Protocol 1: Weighing and Preparing a Solution

  • Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood sash is at the appropriate height. Place a disposable weighing paper on the analytical balance.

  • Aliquotting: Carefully transfer the solid compound from its storage container to the weighing paper using a clean spatula. Avoid creating dust. Close the primary container immediately after use.[19]

  • Transfer: Gently fold the weighing paper and transfer the solid into the reaction vessel, which should already be inside the fume hood.

  • Dissolution: Add the solvent slowly to the vessel to avoid splashing.

  • Cleanup: Dispose of the contaminated weighing paper and any used gloves as hazardous waste. Wipe down the spatula and the balance area with an appropriate solvent and then soap and water.

Emergency Procedures: Preparedness and Response

Pre-planning is essential for safely managing accidental exposures or spills.[20]

Emergency Response Workflow

Spill Response Workflow Start Spill Occurs Assess Assess Hazard (Size, Location, Volatility) Start->Assess MinorSpill Minor Spill (<1L, Not highly volatile) Assess->MinorSpill Is it manageable? MajorSpill Major Spill (>1L or immediate danger) Assess->MajorSpill Immediate Danger MinorSpill->MajorSpill No Alert Alert Personnel in Immediate Area MinorSpill->Alert Yes Evacuate Evacuate Area & Pull Fire Alarm if needed MajorSpill->Evacuate DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert->DonPPE Contain Contain Spill (Use absorbent dikes) DonPPE->Contain Cleanup Absorb and Collect (Use spill kit materials) Contain->Cleanup Decontaminate Decontaminate Area (Soap and water) Cleanup->Decontaminate Dispose Package & Label Waste (Contact EHS) Decontaminate->Dispose End Incident Report Dispose->End CallHelp Call Emergency Services & EHS Evacuate->CallHelp CallHelp->End

Caption: A decision workflow for responding to a chemical spill.

Protocol 2: First Aid for Exposure

  • Skin Contact: Immediately remove all contaminated clothing.[21] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Wash with soap and water. Seek immediate medical attention.[20][22]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[15][22] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[22] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[22] Seek immediate medical attention.

Protocol 3: Minor Spill Cleanup (<100 mL/100g)

  • Alert & Secure: Alert personnel in the immediate vicinity.[21] If flammable solvents are involved, eliminate all ignition sources.[23]

  • Contain: Wearing appropriate PPE, contain the spill by surrounding it with an inert absorbent material like vermiculite or sand, starting from the outside and working inwards.[24]

  • Absorb: Cover the spill with the absorbent material and allow it to be fully absorbed.

  • Collect: Carefully scoop the contaminated absorbent into a labeled, sealable container for hazardous waste.[19][23]

  • Decontaminate: Clean the spill area with soap and water.[24]

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste through your institution's Environmental Health & Safety (EHS) office.

Storage and Disposal

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][19][25] A refrigerator (2-8°C) is often recommended.[3]

  • Disposal: All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste. Halogenated organic compounds often require high-temperature incineration in a specialized facility to ensure complete destruction and prevent the release of toxic byproducts.[26][27] Do not dispose of this chemical down the drain.[19][28] Contact your institution's EHS department for specific disposal procedures.

References

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The Strategic Role of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Discovery Professional

In the intricate tapestry of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount. These molecular scaffolds are the foundational keystones upon which complex, biologically active molecules are constructed. Among the myriad of available intermediates, Methyl 3-amino-2,4-dichloro-5-fluorobenzoate has emerged as a compound of significant interest. Its densely functionalized aromatic core, adorned with a unique pattern of halogen and amine substituents, offers a versatile platform for the synthesis of high-value compounds, particularly in the realms of oncology and agrochemicals.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of properties to a detailed analysis of its synthesis, reactivity, and strategic applications. As your peer in the field, I aim to deliver not just protocols, but a causal understanding of the experimental choices and the inherent chemical logic that makes this molecule a powerful tool in the hands of a synthetic chemist. Every piece of information herein is grounded in verifiable scientific literature and patents, ensuring the trustworthiness and authority required for your research and development endeavors.

Section 1: Compound Profile and Physicochemical Properties

This compound is a polysubstituted aromatic ester. The specific arrangement of its functional groups—an amine, two chlorine atoms, a fluorine atom, and a methyl ester—on the benzene ring dictates its unique reactivity and utility as a synthetic intermediate.

PropertyValue
CAS Number 1159908-24-3
Molecular Formula C₈H₆Cl₂FNO₂
Molecular Weight 238.04 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in common organic solvents

Table 1: Key Physicochemical Properties of this compound.[1]

The presence of both electron-donating (amino) and electron-withdrawing (halogens, ester) groups on the aromatic ring creates a complex electronic environment that can be strategically exploited in various organic transformations.

Section 2: Proposed Synthesis of this compound

The proposed synthetic pathway can be visualized as a four-step process:

G A 2,4-Dichloro-5-fluorobenzoic Acid B 2,4-Dichloro-3-nitro-5-fluorobenzoic Acid A->B Nitration (HNO₃/H₂SO₄) C Methyl 2,4-dichloro-3-nitro-5-fluorobenzoate B->C Esterification (MeOH, H⁺) D This compound C->D Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) G A This compound D Aryl-substituted Product A->D B Arylboronic Acid B->D C Palladium Catalyst & Base C->D

Sources

The Strategic Intermediate: A Technical Guide to Methyl 3-amino-2,4-dichloro-5-fluorobenzoate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and application of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate. This highly functionalized aromatic compound is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs), offering a versatile scaffold for the construction of novel therapeutics.

Introduction: The Unseen Architect of Advanced Therapeutics

In the intricate world of pharmaceutical development, the final drug product is the culmination of a meticulously planned synthetic journey. The unsung heroes of this journey are often the intermediate molecules, cleverly designed to introduce specific functionalities and stereochemistries. This compound, with its unique arrangement of activating and deactivating groups, stands out as a strategic intermediate in the synthesis of targeted therapies. Its polysubstituted benzene ring provides a robust platform for further chemical modifications, making it a valuable asset in the medicinal chemist's toolbox.

The strategic placement of chloro and fluoro groups on the benzene ring significantly influences the reactivity of the molecule, while the amino and methyl ester functionalities provide convenient handles for subsequent synthetic transformations. This guide will delve into the technical nuances of this compound, from its synthesis and characterization to its pivotal role in the creation of life-changing medicines.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis. While specific experimental data for this exact compound is not widely published, we can infer its properties based on its structure and data from closely related analogues.

PropertyPredicted Value/InformationSource/Basis for Prediction
CAS Number 1159908-24-3Guidechem[1]
Molecular Formula C₈H₆Cl₂FNO₂Guidechem[1]
Molecular Weight 238.04 g/mol Guidechem[1]
Appearance Expected to be a solid, ranging from off-white to light brownAnalogy with similar substituted aminobenzoates
Melting Point Not available. Likely to be in the range of 100-150 °C.Inferred from related structures
Boiling Point Not available. Expected to be >300 °C at atmospheric pressure.Inferred from related structures
Solubility Likely soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. Sparingly soluble in non-polar solvents and water.Based on the polarity of functional groups

Synthesis of this compound: A Plausible Retrosynthetic Approach

Synthesis_Pathway A 1,3-dichloro-2-fluoro-4-methyl-5-nitrobenzene B 2,4-dichloro-5-fluoro-3-nitrobenzoic acid A->B Oxidation (e.g., KMnO4) C Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate B->C Esterification (MeOH, H+) D This compound C->D Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: A proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed):
  • Oxidation: 1,3-dichloro-2-fluoro-4-methyl-5-nitrobenzene is oxidized using a strong oxidizing agent such as potassium permanganate (KMnO₄) in a suitable solvent system (e.g., water/pyridine) under heating to yield 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. The causality behind this choice lies in the robust nature of KMnO₄ to oxidize an aryl methyl group to a carboxylic acid while the other ring substituents remain intact under controlled conditions.

  • Esterification: The resulting carboxylic acid is then esterified to the methyl ester. A common and effective method is the Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. This is a classic, equilibrium-driven reaction favored by the use of excess methanol as the solvent.

  • Reduction: The final step is the reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation (H₂ gas over a palladium-on-carbon catalyst) or using a metal in acidic media (e.g., iron powder in the presence of hydrochloric acid). The choice of reducing agent is critical; catalytic hydrogenation is often cleaner, but metal/acid reductions can be more cost-effective for larger-scale syntheses.

Application in Pharmaceutical Synthesis: A Key Intermediate for Lifitegrast

The structural motifs present in this compound strongly suggest its utility as a key intermediate in the synthesis of complex pharmaceutical agents. A prime example of a structurally related final drug is Lifitegrast , an FDA-approved treatment for dry eye disease.[2] While published synthesis routes for Lifitegrast may start from different, albeit similar, intermediates, the underlying chemical logic demonstrates the importance of this class of compounds.

Lifitegrast's chemical name is (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid.[3] The dichloro-substituted tetrahydroisoquinoline core of Lifitegrast highlights the potential role of this compound as a precursor to this essential fragment.

Proposed Synthetic Utility in the Lifitegrast Synthesis:

The amino and ester groups of this compound can be elaborated through a series of reactions to construct the tetrahydroisoquinoline ring system found in Lifitegrast. The overall synthetic strategy would likely involve the following key transformations:

Lifitegrast_Synthesis A This compound B Functionalized Tetrahydroisoquinoline Intermediate A->B Multi-step elaboration (e.g., Pictet-Spengler or Bischler-Napieralski type reactions) C Lifitegrast B->C Amide coupling with other key fragments

Caption: The strategic role of the core intermediate in the synthesis of Lifitegrast.

The synthesis of the core tetrahydroisoquinoline fragment of Lifitegrast from a substituted aminobenzoate is a critical sequence. Patents describing the synthesis of Lifitegrast often detail the coupling of a pre-formed tetrahydroisoquinoline carboxylic acid with other key fragments.[4][5] The value of this compound lies in its potential as a starting material for the efficient construction of this vital, highly substituted heterocyclic intermediate.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial for its successful application in GMP (Good Manufacturing Practice) environments. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard for assessing the purity of this compound. A C18 column with a gradient elution of water and acetonitrile (both likely containing a small amount of an acid like formic acid or trifluoroacetic acid to ensure good peak shape) would be a suitable starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm), a broad singlet for the amine protons (which may be exchangeable with D₂O), and a singlet for the aromatic proton.

    • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl carbon of the ester (around 165 ppm) and the aromatic carbons, with their chemical shifts influenced by the various substituents.

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 238 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, including N-H stretches for the amine (around 3300-3500 cm⁻¹), a C=O stretch for the ester (around 1720 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profile of structurally similar compounds, such as Methyl 3-amino-2-fluorobenzoate, provides valuable guidance.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, seek medical attention.

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[6]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion: A Cornerstone of Modern Drug Discovery

This compound represents a sophisticated and highly valuable intermediate in the landscape of modern pharmaceutical synthesis. Its intricate substitution pattern is not a random assortment of functional groups but a deliberate design to facilitate the construction of complex molecular architectures, such as the core of the anti-inflammatory drug Lifitegrast. A thorough understanding of its synthesis, properties, and analytical characterization is essential for any scientist or researcher working at the forefront of drug discovery and development. As the demand for targeted and personalized medicines continues to grow, the importance of such strategically designed intermediates will only increase, solidifying their role as the unseen architects of future therapeutics.

References

  • Processes for preparation of lifitegrast and intermediates thereof.
  • Lifitegrast. PubChem, National Center for Biotechnology Information; CID 11965427. [Link]

  • An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. ResearchGate; 2023. [Link]

  • Zhong et. al synthesis of Lifitegrast. ResearchGate; [Link]

  • Supporting Information. The Royal Society of Chemistry; [Link]

  • MSDS of Methyl 3-amino-2-fluorobenzoate. Capot Chemical; 2012. [Link]

  • Process for preparing lifitegrast and intermediates thereof.
  • Supporting Information. The Royal Society of Chemistry; [Link]

  • Supporting information. The Royal Society of Chemistry; [Link]

  • A process for the preparation of lifitegrast.
  • process for the preparation of lifitegrast. Justia Patents; 2021. [Link]

  • 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). Human Metabolome Database; [Link]

  • Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. SpringerLink; 2022. [Link]

  • Analytical Methods. RSC Publishing; [Link]

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structural analogs of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogs of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Foreword: The Strategic Value of a Polysubstituted Benzene Core

In the landscape of modern drug discovery and agrochemical development, the benzene ring remains a privileged scaffold. Its rigid, planar structure provides a reliable anchor for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. However, the true potential of this scaffold is unlocked through strategic substitution. The subject of this guide, this compound (CAS 1159908-24-3), is a prime exemplar of a highly functionalized and synthetically valuable building block.[1] Its unique arrangement of electron-withdrawing halogens, an electron-donating amine, and a reactive methyl ester group offers multiple vectors for chemical modification, making it an attractive starting point for generating diverse chemical libraries.

This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple catalog of compounds to provide a deep, mechanistic understanding of the design, synthesis, and potential applications of the structural analogs of this core molecule. We will explore the "why" behind synthetic choices and the strategic considerations that underpin the development of novel, high-value compounds.

The Core Moiety: this compound

Before exploring its analogs, we must first understand the foundational chemical properties of the parent molecule.

Physicochemical Profile

The arrangement of substituents on the benzene ring creates a unique electronic and steric environment. The two chlorine atoms and one fluorine atom are strongly electron-withdrawing, increasing the electrophilicity of the ring and influencing the pKa of the amino group. The methyl ester provides a handle for further modification, such as hydrolysis to the carboxylic acid or amidation.

PropertyValueSource
CAS Number 1159908-24-3[1]
Molecular Formula C₈H₆Cl₂FNO₂[1]
Molecular Weight 238.04 g/mol [1]
Significance in Synthesis

This molecule is a key intermediate in the synthesis of complex pharmaceuticals.[2][3] For instance, related aminofluorobenzoates are crucial building blocks for targeted cancer therapies like Dabrafenib.[4][5] The strategic placement of the functional groups is vital for the molecule's subsequent reactivity and its ability to form the correct architecture of the final Active Pharmaceutical Ingredient (API).[4]

Strategic Design of Structural Analogs

The design of structural analogs is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. We can logically categorize the analogs of our core moiety based on the site of modification. This systematic approach allows for a comprehensive exploration of the chemical space around the scaffold.

Visualization: A Logic Map for Analog Design

The following diagram illustrates the primary avenues for structural modification, forming the basis of our exploration.

G cluster_ring Ring Modifications cluster_ester Ester Group Modifications Core This compound Ring_Halogen Halogen Substitution (Position/Type) Core->Ring_Halogen SAR Exploration Ring_Amino Amino Group Derivatization Core->Ring_Amino Improve PK/PD Ester_Alkyl Alkyl Chain Variation (e.g., Ethyl, Isopropyl) Core->Ester_Alkyl Modulate Solubility Ester_Conversion Functional Group Interconversion (Acid, Amide, etc.) Core->Ester_Conversion Introduce H-Bonding Bioisosteres Bioisosteric Replacement (e.g., Pyridine, Thiophene Core) Core->Bioisosteres Novel Scaffolds

Caption: Strategic pathways for the design of novel structural analogs.

Synthesis of Analogs via Ring Modification

Modifying the substituents on the aromatic ring can profoundly impact electronic distribution and steric profile, directly influencing biological activity.

Halogen Substituent Modification

The nature and position of halogen atoms can modulate binding affinity and metabolic stability. Synthetic strategies often begin with a less substituted, commercially available precursor, like dichlorobenzoic acid.

Representative Protocol: Synthesis of a 2-fluoro-3-amino analog

This multi-step protocol is adapted from established methods for preparing fluorinated aminobenzoates, demonstrating a common industrial workflow.[6][7] The rationale is to introduce the key functional groups sequentially, controlling regioselectivity at each stage.

Workflow Visualization:

Caption: Synthetic workflow for a fluorinated aminobenzoate analog.

Step-by-Step Methodology:

  • Nitration:

    • Rationale: Introduce a nitro group, which serves as a precursor to the amine. The directing effects of the existing chloro and carboxyl groups guide the nitration primarily to the 3-position.

    • Procedure: To a cooled solution of 2,6-dichlorobenzoic acid (1.0 eq) in concentrated sulfuric acid, slowly add a mixture of fuming nitric acid and sulfuric acid, maintaining the temperature below 10°C.[7] Allow the reaction to proceed at room temperature for several hours until HPLC analysis confirms consumption of the starting material. The reaction is then quenched by pouring onto ice, and the precipitated product is filtered and washed.

  • Esterification:

    • Rationale: The carboxylic acid is converted to a methyl ester. This protects the acid from reacting in subsequent steps and often improves solubility in organic solvents.

    • Procedure: Dissolve the 2,6-dichloro-3-nitrobenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid, and reflux the mixture for 5-8 hours.[7][8] The reaction is monitored by TLC or HPLC. After completion, the methanol is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is dried and evaporated to yield the methyl ester.

  • Selective Fluorination (Halogen Exchange):

    • Rationale: This is a critical step to introduce the fluorine atom. A nucleophilic aromatic substitution (SNAr) reaction is employed. The nitro group strongly activates the ortho- and para-positions to nucleophilic attack. The chlorine at the 2-position is more activated than the one at the 6-position due to the ortho-nitro group, allowing for selective replacement.

    • Procedure: In a suitable aprotic polar solvent like DMF or DMSO, combine the methyl 2,6-dichloro-3-nitrobenzoate (1.0 eq) with spray-dried potassium fluoride (KF) (1.5-2.0 eq) and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide). Heat the reaction to 120-150°C for several hours. The progress is monitored by GC-MS. After cooling, the mixture is diluted with water and extracted with an organic solvent.

  • Reduction of Nitro Group:

    • Rationale: The nitro group is reduced to the primary amine, yielding the final product. Catalytic hydrogenation is often the method of choice due to its clean conversion and high yields, avoiding harsh metal-acid conditions that could affect the ester or halogen groups.

    • Procedure: Dissolve the methyl 6-chloro-2-fluoro-3-nitrobenzoate in methanol or ethanol. Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C). The flask is evacuated and backfilled with hydrogen gas (from a balloon or a Parr shaker). The reaction is stirred vigorously at room temperature until hydrogen uptake ceases. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to give the crude product, which can be purified by column chromatography or recrystallization.

Amino Group Derivatization

The amino group is a key site for modification to modulate properties like solubility, cell permeability, and target engagement through hydrogen bonding.

  • Alkylation: Reductive amination with aldehydes or ketones can introduce small alkyl groups.

  • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides yields amides and sulfonamides, respectively. This can introduce larger, more complex groups and is a common strategy in structure-activity relationship (SAR) studies.[9]

Synthesis of Analogs via Ester Modification

The ester functionality is another versatile handle for analog synthesis.

Variation of the Alkyl Group

Transesterification or direct esterification of the corresponding carboxylic acid with different alcohols (e.g., ethanol, isopropanol) can be used to synthesize a series of esters. This can fine-tune the lipophilicity and solubility of the final compound.

Representative Protocol: Synthesis of Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate

  • Hydrolysis (Saponification):

    • Rationale: First, the methyl ester is hydrolyzed to the carboxylic acid. This provides a common intermediate for the synthesis of various esters and amides.

    • Procedure: Dissolve this compound in a mixture of methanol and water. Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) and stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). Acidify the mixture with aqueous HCl to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.

  • Fischer Esterification:

    • Rationale: The resulting carboxylic acid is then esterified with the desired alcohol under acidic conditions.

    • Procedure: Reflux the 3-amino-2,4-dichloro-5-fluorobenzoic acid (1.0 eq) in an excess of absolute ethanol with a catalytic amount of sulfuric acid for several hours.[10] The workup is similar to the methyl esterification described previously.

Conversion to Amides

Amides are often more stable to hydrolysis than esters and provide an additional hydrogen bond donor, which can be critical for target binding.

Representative Protocol: Synthesis of an Amide Analog

  • Acid Chloride Formation:

    • Rationale: The carboxylic acid (prepared via hydrolysis) is activated by converting it to an acyl chloride. This is a highly reactive intermediate that readily couples with amines.

    • Procedure: Gently reflux the 3-amino-2,4-dichloro-5-fluorobenzoic acid (1.0 eq) in thionyl chloride (SOCl₂) or treat it with oxalyl chloride in an inert solvent like DCM with a catalytic amount of DMF. The excess reagent and solvent are removed under vacuum. Caution: This step must be performed in a well-ventilated fume hood.

  • Amide Coupling:

    • Rationale: The reactive acyl chloride is immediately treated with the desired amine to form the amide bond.

    • Procedure: Dissolve the crude acyl chloride in a dry, non-protic solvent like dichloromethane (DCM) or THF. Cool the solution in an ice bath and add the desired amine (e.g., propylamine, 1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.2 eq) to scavenge the HCl byproduct. The reaction is stirred and allowed to warm to room temperature. After completion, the reaction is washed with dilute acid, dilute base, and brine, then dried and concentrated to yield the amide.

Bioisosteric Replacement Strategies

For more significant modifications, one might consider replacing the entire benzene ring with a different aromatic system. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[11]

  • Classical Bioisosteres: Replacing the benzene ring with other aromatic systems like pyridine or thiophene can alter the compound's electronic properties, metabolic profile, and solubility without drastically changing its shape.[11]

  • Non-Classical Bioisosteres: Replacing the carboxylic acid/ester group with a tetrazole or hydroxamic acid can mimic the acidic proton and hydrogen bonding capabilities while offering a completely different chemical scaffold.[11]

The synthesis of these analogs requires entirely different starting materials and synthetic routes, representing a more exploratory phase of a drug discovery program.

Conclusion and Future Directions

The represent a rich field for chemical exploration. The strategic placement of halogens and the amino group on the core scaffold provides a robust starting point for developing compounds with tailored properties. By systematically applying the synthetic strategies outlined in this guide—ring modification, ester derivatization, and bioisosteric replacement—researchers can efficiently generate libraries of novel compounds for screening in pharmaceutical and agrochemical applications. The key to success lies not in random derivatization, but in a rational, hypothesis-driven approach where each analog is designed to answer a specific question about the structure-activity relationship of the target.

References

  • Google Patents. WO2003072534A1 - Method for preparing p-aminobenzoic acid.
  • MySkinRecipes. Methyl 2-amino-3-chloro-5-fluorobenzoate. Available from: [Link]

  • Effenberger, F., & Drauz, K. (1981). New Synthesis of Amino Acids from Halogenated Carboxylic Esters. Angewandte Chemie International Edition in English, 20(1), 50-51. Available from: [Link]

  • PubChem. Methyl 3-amino-4-fluorobenzoate. Available from: [Link]

  • Google Patents. CN111532986A - Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Química Organica.org. Synthesis of Local Anesthetics derived from aminobenzoic acid. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Available from: [Link]

  • Google Patents. CN100427457C - The preparation method of p-aminobenzoic acid.
  • National Institutes of Health. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. Available from: [Link]

  • Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Available from: [Link]

  • PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Available from: [Link]

  • Scientific Research Publishing. Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Available from: [Link]

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]

  • PubMed. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Available from: [Link]

  • National Institutes of Health. Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available from: [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate, a key building block in the development of advanced pharmaceutical agents. The synthesis is achieved via the reduction of its nitro precursor, Methyl 3-nitro-2,4-dichloro-5-fluorobenzoate. The described method utilizes a classic Béchamp reduction, employing iron powder in an acidic medium, a cost-effective and highly efficient process for converting aromatic nitro compounds to their corresponding anilines. This document offers an in-depth explanation of the reaction mechanism, a detailed step-by-step experimental workflow, safety protocols, and characterization guidelines intended for researchers, chemists, and professionals in drug development.

Introduction

This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the oncology sector. The precise arrangement of its functional groups—an amine, two chlorine atoms, a fluorine atom, and a methyl ester on a benzene ring—makes it an invaluable synthon for constructing complex molecular architectures.

The most direct and industrially scalable route to this compound involves the chemical reduction of the corresponding nitroaromatic precursor. While several reduction methods exist, including catalytic hydrogenation, the Béchamp reduction using a metal in an acidic medium remains a robust and widely used technique due to its reliability, scalability, and economic advantages over methods that require precious metal catalysts or high-pressure equipment.[1] This protocol has been optimized for high yield and purity, incorporating self-validating checkpoints to ensure reproducibility.

Reaction Scheme & Mechanism

The core transformation is the reduction of the nitro group to an amine using iron metal as the reducing agent and an acid catalyst.

Overall Reaction:

(Chemical structure image would be placed here in a formal document)

Mechanistic Discussion:

The Béchamp reduction is a heterogeneous reaction that proceeds in a stepwise manner at the surface of the iron metal.[1] The mechanism involves a series of proton-coupled electron transfers.[2]

  • Activation: In the acidic medium (acetic acid in this protocol), the iron metal is activated, and the nitro group of the substrate is protonated, increasing its electrophilicity.

  • Stepwise Reduction: The reaction proceeds through several intermediates. The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO).[3][4]

  • Further Reduction: The nitroso group is subsequently reduced to a hydroxylamino group (Ar-NHOH).[3][4] The acidic environment is crucial as it prevents the formation of undesired dimeric side products like azoxy or azo compounds.[2]

  • Final Amine Formation: The final reduction step converts the hydroxylamino intermediate to the corresponding anilinium ion (Ar-NH₃⁺). The oxygen atoms from the original nitro group are removed as water.[2]

  • Liberation of Free Amine: A final basic workup is required to neutralize the anilinium salt and liberate the free amine product, this compound.[2][3]

Detailed Experimental Protocol

This protocol is designed for a 0.10 molar scale. Adjustments can be made as needed, with corresponding modifications to reagent quantities and vessel sizes.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )QuantityMoles (mol)Notes
Methyl 3-nitro-2,4-dichloro-5-fluorobenzoate1195768-18-3 (for amino)268.0426.8 g0.10Starting material.
Iron Powder (-325 mesh)7439-89-655.8533.5 g0.606 equivalents. Fine powder increases surface area.
Glacial Acetic Acid64-19-760.05250 mL-Solvent and acid catalyst.
Ethyl Acetate141-78-688.11~500 mL-Extraction solvent.
Saturated Sodium Bicarbonate Solution144-55-884.01~400 mL-For neutralization.
Brine (Saturated NaCl Solution)7647-14-558.44~100 mL-For washing.
Anhydrous Magnesium Sulfate7487-88-9120.37~20 g-Drying agent.
Celite® (Diatomaceous Earth)61790-53-2N/A~15 g-Filtration aid.
Equipment
  • 1000 mL three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer with a Teflon paddle

  • Heating mantle with temperature controller

  • Thermometer or thermocouple probe

  • Dropping funnel (optional, for solvent addition)

  • Buchner funnel and filter flask assembly

  • 1000 mL separatory funnel

  • Rotary evaporator

Step-by-Step Methodology

A. Reaction Setup and Execution

  • Reactor Assembly: Assemble the 1000 mL three-necked flask with the mechanical stirrer, reflux condenser, and a stopper (or thermometer). Ensure all joints are properly sealed.

  • Charge Reagents: To the flask, add Methyl 3-nitro-2,4-dichloro-5-fluorobenzoate (26.8 g, 0.10 mol) and iron powder (33.5 g, 0.60 mol).

  • Add Solvent: Add glacial acetic acid (250 mL) to the flask. Causality Note: Acetic acid serves as both the solvent and the proton source necessary to activate the iron and the nitro group.

  • Initiate Reaction: Begin vigorous stirring to create a uniform suspension. Heat the mixture using the heating mantle to a gentle reflux (approximately 110-120 °C).

  • Reaction Monitoring (Self-Validation Checkpoint): Allow the reaction to reflux for 3-5 hours. Monitor the progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting material spot (higher Rf) and the appearance of the product spot (lower Rf, UV active, and may stain with ninhydrin) indicates completion.

B. Work-up and Isolation

  • Filtration of Iron Salts: Once the reaction is complete, cool the mixture to about 60-70 °C. Caution: Do not cool to room temperature, as some products may precipitate, making filtration difficult. Prepare a pad of Celite® (~1 cm thick) in a Buchner funnel. Filter the hot reaction mixture through the Celite® pad to remove the excess iron and iron oxide salts.[5] Wash the flask and the filter cake with a small amount of warm ethyl acetate (~50 mL) to ensure complete transfer of the product.

  • Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid and ethyl acetate.

  • Neutralization: Transfer the residual oil into a 1000 mL beaker or flask. Slowly and carefully add saturated sodium bicarbonate solution in portions with stirring until the evolution of CO₂ gas ceases and the pH of the aqueous layer is basic (pH ~8-9). Trustworthiness Note: This step is critical to deprotonate the anilinium salt product, converting it to the free amine which is soluble in organic solvents and will precipitate from the aqueous solution.

  • Extraction: Transfer the mixture to a 1000 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water and inorganic salts.

  • Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness using a rotary evaporator.

C. Purification and Characterization

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to yield a light yellow to off-white crystalline solid.

  • Expected Yield: 85-95%.

  • Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and melting point). The molecular formula is C₈H₆Cl₂FNO₂ and the molecular weight is 238.04 g/mol .[6]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from setup to final product.

Synthesis_Workflow cluster_prep A. Reaction Setup cluster_reaction B. Reaction cluster_workup C. Work-up & Isolation cluster_final D. Final Product A1 Assemble 1L 3-Neck Flask (Stirrer, Condenser) A2 Charge Nitro Compound (26.8g) & Iron Powder (33.5g) A1->A2 A3 Add Acetic Acid (250mL) A2->A3 B1 Heat to Reflux (~115°C) with Stirring A3->B1 B2 Monitor by TLC (3-5 hours) B1->B2 C1 Cool to 60-70°C B2->C1 C2 Hot Filter through Celite® (Remove Iron Salts) C1->C2 C3 Concentrate Filtrate (Rotary Evaporator) C2->C3 C4 Neutralize with NaHCO₃ (aq) to pH 8-9 C3->C4 C5 Extract with Ethyl Acetate (3 x 150mL) C4->C5 C6 Wash with Brine C5->C6 C7 Dry (MgSO₄) & Concentrate C6->C7 D1 Recrystallize Crude Solid C7->D1 D2 Dry & Characterize (NMR, LC-MS, MP) D1->D2

Sources

Application Notes and Protocols: A Detailed Experimental Guide to the Synthesis of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust, three-step experimental protocol for the synthesis of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the commercially available 2,4-dichloro-5-fluorobenzoic acid, proceeding through nitration and reduction, and culminating in esterification. This document provides not only a step-by-step methodology but also the scientific rationale behind the chosen procedures, ensuring a thorough understanding for successful replication and optimization.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry. Its polysubstituted benzene ring serves as a versatile scaffold for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of chloro, fluoro, amino, and methyl ester functionalities allows for diverse downstream chemical modifications, making it a valuable building block in drug discovery and development.

This protocol is designed to be a self-validating system, with each step based on well-established and reliable chemical transformations. The methodologies are adapted from analogous procedures for similar halogenated aromatic compounds, providing a strong foundation for achieving the desired product with high purity and yield.

Physicochemical Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2,4-Dichloro-5-fluorobenzoic acidC₇H₃Cl₂FO₂209.0086522-89-6
2,4-Dichloro-5-fluoro-3-nitrobenzoic acidC₇H₂Cl₂FNO₄253.99106809-14-7
3-Amino-2,4-dichloro-5-fluorobenzoic acidC₇H₄Cl₂FNO₂224.02Not readily available
This compoundC₈H₆Cl₂FNO₂238.041159908-24-3

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

SynthesisWorkflow Start 2,4-Dichloro-5-fluorobenzoic acid Intermediate1 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid Start->Intermediate1 Step 1: Nitration (HNO₃ / H₂SO₄) Intermediate2 3-Amino-2,4-dichloro-5-fluorobenzoic acid Intermediate1->Intermediate2 Step 2: Reduction (Fe / HCl) FinalProduct This compound Intermediate2->FinalProduct Step 3: Esterification (CH₃OH / SOCl₂)

Caption: Synthetic pathway for this compound.

Experimental Protocols

PART 1: Nitration of 2,4-Dichloro-5-fluorobenzoic acid

This initial step introduces a nitro group at the 3-position of the benzene ring. The directing effects of the existing substituents (the ortho, para-directing halogens and the meta-directing carboxylic acid) favor substitution at this position. The use of a nitrating mixture of concentrated nitric and sulfuric acids is a standard and effective method for this electrophilic aromatic substitution.[1]

Materials and Reagents:

  • 2,4-Dichloro-5-fluorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Dichloromethane

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 100 mL of concentrated sulfuric acid.

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Slowly add 20.9 g (0.10 mol) of 2,4-dichloro-5-fluorobenzoic acid to the stirred sulfuric acid, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.

  • Prepare the nitrating mixture by cautiously adding 8.0 mL of concentrated nitric acid to the dropping funnel.

  • Add the nitrating mixture dropwise to the reaction flask over a period of approximately 60 minutes, maintaining the internal temperature between 5-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 10 °C for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A precipitate of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically high for this type of reaction.

PART 2: Reduction of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

The reduction of the nitro group to an amine is a critical step. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid.[1] This method is generally high-yielding and avoids the use of more hazardous reducing agents.

Materials and Reagents:

  • 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

  • Iron powder

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid (37%)

  • Celite or a similar filter aid

  • Sodium bicarbonate (saturated aqueous solution)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Dropping funnel

  • Büchner funnel and filter flask

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a suspension of 25.4 g (0.10 mol) of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid and 33.5 g (0.60 mol) of iron powder in a mixture of 200 mL of ethanol and 50 mL of water.

  • Heat the mixture to a gentle reflux with vigorous stirring.

  • Add 5 mL of concentrated hydrochloric acid dropwise to the refluxing suspension over a period of 15 minutes.

  • Continue refluxing for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool slightly and filter it while hot through a pad of Celite to remove the iron salts.

  • Wash the filter cake with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous solution, add a saturated solution of sodium bicarbonate until the pH is neutral (pH ~7).

  • The product, 3-amino-2,4-dichloro-5-fluorobenzoic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

PART 3: Esterification of 3-Amino-2,4-dichloro-5-fluorobenzoic acid

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. A convenient and efficient method for this is the reaction with methanol in the presence of thionyl chloride. Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which catalyzes the esterification.

Materials and Reagents:

  • 3-Amino-2,4-dichloro-5-fluorobenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry 250 mL round-bottom flask, suspend 22.4 g (0.10 mol) of 3-amino-2,4-dichloro-5-fluorobenzoic acid in 150 mL of anhydrous methanol.

  • Cool the suspension in an ice-water bath.

  • Slowly add 11.0 mL (0.15 mol) of thionyl chloride dropwise via a dropping funnel over 30 minutes. The reaction is exothermic, so maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution, 100 mL of deionized water, and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure product.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Concentrated acids (sulfuric and nitric) and thionyl chloride are highly corrosive and should be handled with extreme care.

  • The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

  • The reduction reaction with iron and HCl produces hydrogen gas, which is flammable. Ensure there are no ignition sources nearby.

References

  • Google Patents. EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Google Patents. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • PubChem. 2,4-Dichloro-5-fluorobenzoic acid. [Link]

  • Google Patents.

Sources

Application and Protocol for the Synthesis of Finafloxacin Utilizing Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Finafloxacin and the Strategic Importance of its Quinolone Core

Finafloxacin is a novel fluoroquinolone antibiotic distinguished by its enhanced bactericidal activity in acidic environments, a characteristic that makes it particularly effective against infections in locales such as the urinary tract and stomach.[1] Like other fluoroquinolones, its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] The molecular architecture of finafloxacin is a composite of two key moieties: a chiral (1S,6S)-morpholinopyrrolidine side chain and a cyano-fluoroquinolone carboxylic acid (Cyano-FQA) core, specifically 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.

The synthesis of the Cyano-FQA core is a critical phase in the overall production of finafloxacin, dictating the purity and yield of the final active pharmaceutical ingredient (API). This application note details a synthetic route to this vital quinolone intermediate, commencing from Methyl 3-amino-2,4-dichloro-5-fluorobenzoate. This starting material provides a strategic entry point to the desired polysubstituted benzene ring, a foundational component of the quinolone system.

The Synthetic Pathway: From a Substituted Benzene to the Quinolone Core

The journey from this compound to the Cyano-FQA core of finafloxacin is a multi-step process that involves the sequential modification of functional groups on the benzene ring, followed by the construction of the fused heterocyclic quinolone system.

Part 1: Formation of the Key Intermediate, 3-Cyano-2,4-dichloro-5-fluorobenzoic Acid

The initial phase of the synthesis focuses on the conversion of the starting material into a benzoic acid derivative with the requisite cyano substituent. A patent has described a similar transformation starting from the corresponding carboxylic acid.[3]

Step 1: Hydrolysis of the Methyl Ester

The synthesis commences with the hydrolysis of the methyl ester of the starting material to its corresponding carboxylic acid. This is a standard transformation, typically achieved under basic conditions.

Step 2: Diazotization and Cyanation (Sandmeyer Reaction)

With the carboxylic acid in hand, the amino group is converted to a cyano group. This is accomplished via a Sandmeyer reaction, which proceeds through a diazonium salt intermediate. This two-step process is a cornerstone of aromatic chemistry for the introduction of a variety of functional groups.

Part 2: Construction of the Quinolone Ring System

With the appropriately substituted benzoic acid derivative, the next stage involves the construction of the bicyclic quinolone core. The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines, which are tautomers of 4-quinolones, and serves as a blueprint for this transformation.

Step 3: Acylation and Cyclization

The 3-cyano-2,4-dichloro-5-fluorobenzoic acid is first converted to a more reactive acyl chloride. This is then reacted with a suitable three-carbon component, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the quinolone ring. Subsequent reaction with cyclopropylamine introduces the N-1 substituent characteristic of many modern fluoroquinolones. Finally, hydrolysis of the ester group yields the desired carboxylic acid.

Visualizing the Synthesis Workflow

The following diagram illustrates the key transformations in the synthesis of the finafloxacin quinolone core from this compound.

Finafloxacin_Synthesis cluster_part1 Part 1: Formation of 3-Cyano-2,4-dichloro-5-fluorobenzoic Acid cluster_part2 Part 2: Quinolone Core Synthesis cluster_part3 Part 3: Final Assembly Start This compound Intermediate1 3-Amino-2,4-dichloro-5-fluorobenzoic Acid Start->Intermediate1 Hydrolysis Intermediate2 3-Cyano-2,4-dichloro-5-fluorobenzoic Acid Intermediate1->Intermediate2 Diazotization & Cyanation QuinoloneCore 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Cyano-FQA) Intermediate2->QuinoloneCore Acylation & Cyclization Finafloxacin Finafloxacin QuinoloneCore->Finafloxacin MOPY (1S,6S)-Morpholinopyrrolidine (MOPY) MOPY->Finafloxacin Coupling Reaction

Caption: Synthetic workflow for finafloxacin.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of finafloxacin, starting from this compound.

Protocol 1: Synthesis of 3-Amino-2,4-dichloro-5-fluorobenzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent such as methanol.

  • Saponification: Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the flask.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 3-Amino-2,4-dichloro-5-fluorobenzoic acid.

Protocol 2: Synthesis of 3-Cyano-2,4-dichloro-5-fluorobenzoic Acid
  • Diazotization: Suspend 3-Amino-2,4-dichloro-5-fluorobenzoic acid in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Add the cold diazonium salt solution to the cyanide solution portion-wise, allowing for controlled gas evolution.

  • Reaction Completion: Stir the reaction mixture at room temperature for several hours, then heat gently to ensure complete decomposition of the diazonium salt.

  • Isolation: Acidify the mixture to precipitate the crude product. Filter, wash, and recrystallize from a suitable solvent to obtain pure 3-Cyano-2,4-dichloro-5-fluorobenzoic acid.

Protocol 3: Synthesis of the Quinolone Core and Finafloxacin

The synthesis of the quinolone core from 3-Cyano-2,4-dichloro-5-fluorobenzoic acid and its subsequent coupling with the morpholinopyrrolidine side chain to yield finafloxacin is a complex, multi-step process that should be performed by experienced synthetic chemists. The overall synthesis of finafloxacin involves the coupling of the Cyano-FQA with the (1S,6S)-Morpholinopyrrolidine (MOPY) component, followed by crystallization to yield the hydrochloride salt. The synthesis of both the Cyano-FQA and MOPY components are multi-step (each approximately 7 steps) processes themselves.[4]

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
Hydrolysis This compoundNaOH, HCl3-Amino-2,4-dichloro-5-fluorobenzoic AcidHigh
Diazotization & Cyanation 3-Amino-2,4-dichloro-5-fluorobenzoic AcidNaNO₂, CuCN, NaCN3-Cyano-2,4-dichloro-5-fluorobenzoic AcidModerate
Quinolone Formation & Final Coupling 3-Cyano-2,4-dichloro-5-fluorobenzoic Acid & MOPYDiethyl ethoxymethylenemalonate, cyclopropylamine, etc.Finafloxacin Hydrochloride~55% (overall for coupling and crystallization)[4]

Conclusion

The synthesis of finafloxacin is a testament to the intricate and precise nature of modern pharmaceutical chemistry. The use of this compound as a starting material for the construction of the critical cyano-fluoroquinolone core represents a viable and strategic approach. The protocols and pathways detailed in this application note provide a framework for researchers and drug development professionals to understand and potentially execute the synthesis of this important antibiotic. As with any complex organic synthesis, careful attention to reaction conditions, purification techniques, and safety protocols is paramount to achieving a successful outcome.

References

  • Wohlert, S-E., et al. (2008). New Fluoroquinolone Finafloxacin HCl (FIN): Route of Synthesis, Physicochemical Characteristics and Activity under Neutral and Acid Conditions. 48th ICAAC / 46th IDSA, Washington DC.
  • Finafloxacin. (n.d.). PubChem. Retrieved from [Link]

  • Process for the preparation of 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. (1998). Google Patents.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2010). ResearchGate. Retrieved from [Link]

  • New Fluoroquinolone Finafloxacin HCl (FIN): Route of Synthesis, Physicochemical Characteristics and Activity under Neutral and Acid Conditions. (2008). MerLion Pharmaceuticals.
  • New Fluoroquinolone Finafloxacin HCl (FIN): Route of Synthesis, Physicochemical Characteristics and Activity under Neutral and Acid Conditions. (2008). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. Retrieved from [Link]

  • Finafloxacin. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Application Notes & Protocols: N-Acylation of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Application

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is a highly functionalized aromatic building block crucial in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple halogen substituents and an amino group on the benzene ring makes it a versatile intermediate. N-acylation, the process of introducing an acyl group (-C(O)R) onto the nitrogen atom of the amino group, is a fundamental and powerful transformation. This modification is strategically employed to:

  • Protect the amino group: The resulting amide is less nucleophilic and less prone to oxidation than the parent amine, allowing for selective reactions at other positions on the molecule.[1]

  • Modulate biological activity: The introduction of specific acyl groups can be a key step in building pharmacophores and tuning the biological properties of the final compound.

  • Synthesize advanced intermediates: The acylated product serves as a precursor for a wide array of subsequent chemical transformations, including the construction of heterocyclic ring systems.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the conditions and protocols for the successful N-acylation of this compound. It delves into the underlying chemical principles, compares common methodologies, and offers detailed, field-proven protocols.

Reaction Principle: The Mechanism of Nucleophilic Acyl Substitution

The N-acylation of an amine is a classic example of a nucleophilic acyl substitution reaction.[2] The reaction proceeds through a two-stage addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).[3][4] This forms a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group (e.g., a chloride ion from an acyl chloride).

  • Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the neutral N-acylated product and a salt byproduct.[5] This final step is crucial as it neutralizes the acid generated, driving the reaction to completion.[6]

The electronic nature of the substituted aniline affects its nucleophilicity. The presence of electron-withdrawing groups (two chlorine atoms and one fluorine atom) on the aromatic ring decreases the electron density on the nitrogen atom, making it a weaker nucleophile compared to aniline itself. Therefore, robust and well-chosen reaction conditions are essential for achieving high conversion and yield.

N-Acylation Mechanism Figure 1: General Mechanism of N-Acylation cluster_reactants cluster_intermediate cluster_products R1 This compound Intermediate Tetrahedral Intermediate R1->Intermediate Nucleophilic Attack Acyl Acylating Agent (R-CO-X) Acyl->Intermediate Product N-Acylated Product Intermediate->Product Elimination of X⁻ Byproduct HX Product->Byproduct Deprotonation Salt Base-H⁺X⁻ Salt Byproduct->Salt Base Base Base->Salt

Caption: Figure 1: General Mechanism of N-Acylation

Optimizing Reaction Conditions: A Guide to Reagent Selection

The success of the N-acylation reaction hinges on the appropriate selection of the acylating agent, base, solvent, and temperature. These parameters must be tailored to the reactivity of the substrate and the desired outcome.

Acylating Agents
  • Acyl Chlorides (R-COCl): These are highly reactive and widely used acylating agents. Their high electrophilicity ensures rapid reaction even with moderately nucleophilic amines. Common examples include acetyl chloride and benzoyl chloride. Due to their reactivity, reactions are often performed at low temperatures (0 °C) to control the exotherm and minimize side reactions.[2][3]

  • Acid Anhydrides ((R-CO)₂O): These are less reactive than acyl chlorides but are often preferred for their easier handling and the generation of a less corrosive carboxylic acid byproduct instead of HCl.[7] Acetic anhydride is a common choice for N-acetylation. These reactions may sometimes require heating or the addition of a catalyst.[8]

The Crucial Role of the Base

A base is essential for neutralizing the acidic byproduct (HCl or R-COOH), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6][9]

  • Tertiary Amines (Pyridine, Triethylamine - Et₃N): These organic bases are widely used in anhydrous conditions. They act as acid scavengers. Pyridine can also serve as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive acylpyridinium ion intermediate, which is then attacked by the amine.[10][11][12][13]

  • Aqueous Inorganic Bases (NaOH, NaHCO₃, K₂CO₃): These are used in the classic Schotten-Baumann reaction conditions , which involve a biphasic system of an organic solvent (like Dichloromethane - DCM) and water.[5][14][15] The amine and acylating agent react in the organic phase, while the base in the aqueous phase neutralizes the generated acid. Vigorous stirring is critical to maximize the interfacial area between the two phases.[15]

Solvents and Temperature Control
  • Solvents: Aprotic solvents that can dissolve the reactants without participating in the reaction are preferred. Dichloromethane (DCM), Tetrahydrofuran (THF), and ethyl acetate are common choices.[3][16] The solvent's primary role is to ensure the reactants can interact effectively.[11][13]

  • Temperature: For highly reactive acyl chlorides, the reaction is typically initiated at 0 °C using an ice bath to moderate the reaction rate.[2][3] After the initial addition of the acylating agent, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.[17]

Comparative Protocols and Data

Two primary protocols are presented below, representing the most common and effective methods for the N-acylation of this substrate.

Table 1: Comparison of Typical N-Acylation Conditions
ParameterProtocol 1: Anhydrous (Pyridine/Et₃N)Protocol 2: Schotten-Baumann (Aqueous Base)
Acylating Agent Acyl Chloride (e.g., Acetyl Chloride)Acyl Chloride (e.g., Acetyl Chloride)
Base Pyridine or Triethylamine (1.1-1.5 eq.)NaOH or NaHCO₃ (2.0 eq.)
Solvent System Anhydrous Dichloromethane (DCM) or THFDichloromethane (DCM) / Water (biphasic)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Key Advantage Homogeneous system, easy to monitor by TLCUses inexpensive inorganic bases, good for scale-up
Key Consideration Requires anhydrous conditions and reagentsRequires vigorous stirring, potential for hydrolysis

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Acyl chlorides are corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: N-Acylation with Acetyl Chloride and Pyridine

This protocol describes a standard procedure under anhydrous conditions using an organic base.

Materials:

  • This compound (1.0 eq.)

  • Acetyl Chloride (1.1-1.2 eq.)

  • Anhydrous Pyridine (1.2-1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Add anhydrous pyridine (1.2-1.5 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Add acetyl chloride (1.1-1.2 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 15-20 minutes. Maintain the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).

  • Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1M HCl solution to neutralize excess pyridine.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic phase successively with saturated NaHCO₃ solution (to remove any remaining acid) and then with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure N-acylated product.

Protocol 2: N-Acylation under Schotten-Baumann Conditions

This protocol utilizes a biphasic system with an inexpensive inorganic base.[5][6][14]

Materials:

  • This compound (1.0 eq.)

  • Acetyl Chloride (1.1 eq.)

  • 10% aqueous Sodium Hydroxide (NaOH) solution (2.0 eq.)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in DCM (approx. 0.2 M concentration).

  • Base Addition: Add the 10% aqueous NaOH solution (2.0 eq.).

  • Cooling and Stirring: Cool the biphasic mixture to 0 °C in an ice bath and begin vigorous stirring to ensure efficient mixing between the two phases.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq.) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.[8]

  • Reaction: After the addition, remove the ice bath and continue to stir vigorously at room temperature for 1-2 hours. Monitor the reaction's progress by TLC.

  • Work-up - Phase Separation: Pour the mixture into a separatory funnel. Allow the layers to separate and collect the organic (bottom) layer.

  • Extraction: Extract the aqueous layer with a fresh portion of DCM. Combine all organic layers.

  • Washing: Wash the combined organic phase with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product as described in Protocol 1.

Workflow and Troubleshooting

Experimental Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Substrate, Solvent, Base) Cooling 2. Cool to 0 °C Setup->Cooling Addition 3. Add Acylating Agent (Dropwise) Cooling->Addition Reaction 4. Reaction (Monitor by TLC) Addition->Reaction Workup 5. Work-up (Quench, Extract, Wash) Reaction->Workup Drying 6. Dry & Concentrate Workup->Drying Purify 7. Purification (Recrystallization or Chromatography) Drying->Purify Characterize 8. Characterization (NMR, MS, IR) Purify->Characterize

Caption: Figure 2: General Experimental Workflow

Troubleshooting Guide:

  • No or Low Conversion:

    • Cause: Inactive acylating agent (hydrolyzed by atmospheric moisture). Solution: Use fresh or newly opened acylating agent.

    • Cause: Insufficient base. Solution: Ensure at least one equivalent of base is used to neutralize the acid byproduct.

    • Cause: Low reactivity of the amine. Solution: Increase reaction time or gently warm the reaction mixture (e.g., to 40 °C) after the initial addition at low temperature.

  • Multiple Spots on TLC:

    • Cause: Formation of side products due to excess acylating agent or high temperature. Solution: Use the recommended stoichiometry and maintain temperature control, especially during addition.

    • Cause: Hydrolysis of the ester group on the starting material under strong basic conditions (especially with NaOH). Solution: Use a milder base like NaHCO₃ or switch to the anhydrous protocol.

  • Difficult Purification:

    • Cause: Residual pyridine or triethylamine salts. Solution: Ensure a thorough acidic wash (e.g., 1M HCl or NH₄Cl) during the work-up to remove organic bases.

Conclusion

The N-acylation of this compound is a robust and versatile chemical transformation. The choice between an anhydrous protocol with an organic base and a biphasic Schotten-Baumann approach depends on the specific acylating agent, available resources, and scale of the reaction. By carefully controlling key parameters such as temperature, stoichiometry, and reagent quality, researchers can achieve high yields of the desired acylated products, paving the way for the synthesis of novel and complex molecules in drug discovery and materials science.

References

  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu. [Link]

  • Pyridine acts as a base and a solvent in the acylation of amines. It. askIITians. [Link]

  • What is the role of pyridine in the acylation. eSaral. [Link]

  • What is the role of pyridine in the acetylations of alcohols? Reddit. [Link]

  • Schotten–Baumann reaction. Grokipedia. [Link]

  • What are the roles of pyridine and DCM in the acylation of an alcohol? Chemistry Stack Exchange. [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Schotten-Baumann Reaction. J&K Scientific LLC. [Link]

  • Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry. [Link]

Sources

palladium-catalyzed cross-coupling reactions with Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Reactions

I've just started delving into the topic. My initial plan is to conduct targeted Google searches. I'll be focusing specifically on palladium-catalyzed cross-coupling reactions involving "Methyl 3-amino-2,4-dichloro-5-fluorobenzoate". I'm aiming to gather information on reaction mechanisms and specific protocols for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Refining Research Focus

I'm now zeroing in on the specific challenges of this substrate, such as regioselectivity and the influence of functional groups. I've switched my focus to structuring an application note. First, I'll introduce the building block, followed by mechanistic overviews. Then, I'll provide detailed protocols for Suzuki, Buchwald-Hartwig, and Sonogashira reactions, including reagent tables. I'll also design diagrams.

Expanding Search Scope

I'm now expanding my search to encompass the role of ligands and bases in these reactions, alongside their applications in drug discovery. Analyzing the search results, I'm noting key challenges for the substrate, focusing on regioselectivity issues and the effects of functional groups. Now, I'm setting my sights on the application note's structure.

Drafting Application Notes

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Refining Note Structure

I'm now integrating the user's need for autonomy and detail. I am structuring the application note around two core principles: autonomy and scientific integrity, as well as visualization. I'm focusing on the user's specific substrate, and the need for a comprehensive, self-validating guide with clear visual aids. I am also planning on creating an organized structure.

Developing Autonomy & Detail

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Defining Content & Scope

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I'm starting to build out a logical framework, thinking about how to frame the information. I'm focusing on the functionalized aromatic ring, considering the potential regioselectivity issues and how the amino group might impact the catalyst. I'm also considering the substrate's application (as a precursor to vemurafenib). The goal is for a logical flow that the user will find easy to use. I am developing plans for visualization with Graphviz.

Defining Guide Content

I'm now consolidating the framework and have identified key areas. I am preparing a section on substrate reactivity, particularly focusing on regioselectivity and catalyst inhibition. I'm prioritizing the inclusion of detailed protocols for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. I'm planning to integrate visualization using Graphviz. I'm also ensuring a logical, user-friendly structure.

Defining Protocol & Strategy

I'm developing a structured, detailed application note. My current focus is refining the protocols for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. I am aiming to incorporate my deep expertise and provide clear explanations for the chosen catalysts, ligands, bases, and solvents. Visualization via Graphviz is a key element and will be used to enhance the user's understanding, with references to support all information. I'm prioritizing building a self-validating guide.

Structuring Information & Protocols

I'm currently finalizing the structure, including the core protocols. I'm building out the substrate reactivity section and thinking through the "Scientist's Notes" sections for each protocol. I'll focus on the choice of catalysts, ligands, bases, and solvents and the rationale behind those choices. Visualization via Graphviz is now in full swing.

I've been working on the overall structure, thinking about the best way to present the information to the user. I'm focusing on the practical aspects of the protocols and building out the "Scientist's Notes" sections to emphasize the "why" behind each choice. I plan to use Graphviz extensively to visualize the workflow and provide clear diagrams.

Developing Visualization & Citations

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Analyzing Coupling Strategies

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Application Notes & Protocols: Methyl 3-amino-2,4-dichloro-5-fluorobenzoate as a Strategic Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Anilino-Ester

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is a highly functionalized aromatic building block that has garnered significant interest in the fields of medicinal chemistry and drug development. Its utility stems from a unique confluence of structural features: a nucleophilic amino group ortho to a chlorine atom, a methyl ester poised for cyclization or modification, and a dense halogenation pattern (dichloro, fluoro) that imparts specific physicochemical properties and metabolic stability to derivative compounds.

This guide provides an in-depth exploration of this reagent's application, focusing on its role in constructing complex heterocyclic scaffolds. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our discussion in established chemical principles. The primary application detailed herein is the synthesis of highly substituted quinolone frameworks, which are privileged structures in a vast array of therapeutic agents, including antibacterial and anticancer drugs.[1][2]

Compound Profile and Safety Protocols

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful synthesis.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 1159908-24-3[3]
Molecular Formula C₈H₆Cl₂FNO₂[3]
Molecular Weight 238.04 g/mol [3]
Appearance Light yellow to yellow powder or crystals[4]
Topological Polar Surface Area 52.3 Ų[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 2[3]
Mandatory Safety & Handling Protocols

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear a lab coat, chemical-impermeable gloves (inspected prior to use), and chemical safety goggles or a face shield.[5][6]

  • Handling: Avoid creating dust. Use non-sparking tools and ensure adequate ventilation.[6][7] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[6]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][7]

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[6][7]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]

  • Storage & Stability: Store in a cool, well-ventilated place, away from heat, sparks, and open flames.[5] The compound is stable under normal storage conditions but should be kept away from strong acids and oxidizing agents.[5]

  • Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local and national regulations.[6]

Core Application: Synthesis of Substituted 4-Hydroxyquinolones via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for synthesizing 4-hydroxyquinoline derivatives from anilines.[1][8] The polysubstituted nature of this compound makes it an ideal substrate for producing quinolones with a dense and specific substitution pattern, which is highly desirable for tuning biological activity.

Rationale and Mechanistic Insight

The reaction proceeds in two key stages:

  • Condensation: The nucleophilic amino group of the aniline attacks the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[1]

  • Thermal Cyclization: This step requires significant thermal energy (typically >250 °C) to drive an intramolecular 6-electron electrocyclization, forming the quinoline ring system.[1] The ester group on the aniline starting material is crucial here, as it becomes part of the newly formed heterocyclic ring.

The halogen substituents on the aniline ring are largely spectator groups during this process but play a critical role in modulating the electronics of the ring and the final product's properties.

Visualized Workflow and Mechanism

The overall experimental workflow is depicted below, followed by a diagram illustrating the core cyclization mechanism.

G cluster_start Starting Materials cluster_process Synthetic Protocol cluster_end Product & Analysis A Methyl 3-amino-2,4-dichloro- 5-fluorobenzoate C Step 1: Condensation (100-130 °C) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Intermediate: Anilidomethylenemalonate C->D Ethanol byproduct removed E Step 2: Thermal Cyclization (Reflux in Diphenyl Ether, ~250 °C) D->E G Purification (Precipitation & Recrystallization) E->G Precipitates on cooling F Final Product: Substituted 4-Hydroxyquinoline H Characterization (TLC, NMR, MS) F->H G->F

Caption: High-level workflow for quinolone synthesis.

G cluster_mech Gould-Jacobs Cyclization Mechanism Intermediate Anilidomethylenemalonate Intermediate TransitionState 6-Electron Electrocyclization (Pericyclic Reaction) Intermediate->TransitionState Heat (>250°C) Cyclized Dihydropyridine Intermediate TransitionState->Cyclized Aromatization Tautomerization (Aromatization) Cyclized->Aromatization Product 4-Hydroxyquinoline Product Aromatization->Product

Caption: Simplified mechanism of the key thermal cyclization step.

Detailed Experimental Protocol: Synthesis of Methyl 6,8-dichloro-7-fluoro-4-hydroxyquinoline-3-carboxylate

This protocol provides a self-validating system for synthesis, incorporating in-process checks and characterization endpoints.

Part A: Synthesis of the Anilidomethylenemalonate Intermediate

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

    • Causality: A slight excess of DEEM ensures complete consumption of the limiting aniline starting material. The reaction is often run neat or with minimal solvent.[1]

  • Condensation: Heat the reaction mixture to 120-130 °C for 1-2 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the aniline spot and the appearance of a new, higher Rf product spot indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol byproduct under reduced pressure using a rotary evaporator. The resulting crude intermediate, a viscous oil or solid, can often be used directly in the next step without further purification.[1]

Part B: Thermal Cyclization to the Quinolone Core

  • Reaction Setup: In a flask equipped for high-temperature reflux (e.g., with a Dean-Stark trap or air condenser), dissolve the crude intermediate from Part A in a high-boiling inert solvent, such as diphenyl ether (approx. 5-10 mL per gram of intermediate).

    • Causality: Diphenyl ether provides the necessary high temperature (b.p. ~257 °C) to overcome the activation energy for the electrocyclization.[1]

  • Cyclization: Heat the solution to a vigorous reflux (approx. 250 °C) and maintain for 30-60 minutes.

    • Self-Validation: The reaction can again be monitored by TLC. The disappearance of the intermediate spot signals the completion of the cyclization.

  • Isolation & Purification:

    • Carefully cool the reaction mixture to room temperature. The desired quinolone product should precipitate from the solution.

    • Add a non-polar solvent like hexane or cyclohexane to the cooled mixture to facilitate further precipitation and to help wash away the high-boiling diphenyl ether solvent.[1]

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with hexane, followed by a small amount of cold ethanol or water to remove residual impurities.

    • Dry the solid under vacuum to yield the crude product.

  • Final Characterization: The identity and purity of the final product, Methyl 6,8-dichloro-7-fluoro-4-hydroxyquinoline-3-carboxylate, should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and HRMS).

Broader Applications and Future Directions

While the Gould-Jacobs reaction is a powerful tool, the reactivity of this compound is not limited to quinolone synthesis. The aniline moiety can participate in a wide range of heterocycle-forming reactions.[9] For instance:

  • Benzimidazole Synthesis: Condensation with carboxylic acids or their derivatives (e.g., orthoesters) under acidic conditions can lead to the formation of substituted benzimidazoles.

  • Palladium-Catalyzed Annulations: Modern cross-coupling methodologies can be employed to construct other fused heterocyclic systems. For example, palladium-catalyzed reactions with alkynes could provide access to functionalized indoles or other related scaffolds.[2][8]

  • Multicomponent Reactions (MCRs): The amine functionality makes this building block an excellent candidate for various MCRs, allowing for the rapid assembly of complex molecular architectures in a single step.[9]

The strategic placement of the halogen atoms also provides handles for late-stage functionalization via cross-coupling reactions, further expanding the chemical space accessible from this versatile starting material.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Quinolines Using Ethyl Phenylpropiolate.
  • BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Goud, B. et al. (2020). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC. Retrieved from [Link]

  • Staliński, K. et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • Abdellatif, K. R. A. et al. (2023). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. PMC. Retrieved from [Link]

  • Capot Chemical. (2012). MSDS of Methyl 3-amino-2-fluorobenzoate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is a critical chemical intermediate, serving as a foundational building block in the synthesis of various active pharmaceutical ingredients (APIs), notably in the field of oncology.[1][2] The strategic incorporation of fluorine and chlorine atoms onto the aminobenzoate scaffold imparts unique electronic and metabolic properties essential for modern drug design.[3][4] This document provides a detailed, robust, and scalable three-step synthetic protocol for its preparation, commencing from 2,4-dichloro-5-fluorobenzoic acid. The narrative emphasizes the causal reasoning behind procedural choices, addresses critical safety considerations for scale-up, and offers a framework for process control and characterization, intended for researchers and professionals in chemical and pharmaceutical development.

Introduction: The Strategic Importance of Fluorinated Intermediates

The synthesis of complex organic molecules for pharmaceutical applications demands precision, efficiency, and scalability. Fluorinated benzoic acid derivatives are a cornerstone of medicinal chemistry, prized for their ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] this compound (CAS No. 1195768-18-3) embodies this principle, acting as a key precursor for targeted therapies.[2] The successful scale-up of its synthesis is therefore a crucial step in the drug development pipeline.

This guide eschews a generic template, instead presenting a logically structured pathway tailored to the specific challenges of this multi-step synthesis. We will proceed from the foundational chemistry of each transformation to the practicalities of a scalable laboratory protocol, ensuring scientific integrity and operational safety at every stage.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence starting from the commercially available 2,4-dichloro-5-fluorobenzoic acid. This pathway was selected for its reliance on well-established, high-yielding chemical transformations that are amenable to industrial scale-up. The core logic involves:

  • Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring.

  • Fischer Esterification: Conversion of the carboxylic acid to its methyl ester.

  • Chemoselective Reduction: Reduction of the nitro group to the target primary amine.

This approach isolates potentially hazardous or exothermic reactions into discrete, controllable steps, enhancing the overall safety and reproducibility of the process.

G cluster_0 Synthetic Workflow A 2,4-Dichloro-5-fluorobenzoic Acid B 3-Nitro-2,4-dichloro-5-fluorobenzoic Acid A->B Step 1: Nitration (HNO₃ / H₂SO₄) C Methyl 3-nitro-2,4-dichloro-5-fluorobenzoate B->C Step 2: Esterification (CH₃OH / H₂SO₄) D This compound C->D Step 3: Reduction (H₂ / Pd-C)

Caption: High-level workflow for the synthesis of the target intermediate.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for a laboratory-scale synthesis (0.20 mol scale), designed with scalability in mind.

Step 1: Nitration of 2,4-dichloro-5-fluorobenzoic acid

Principle & Rationale: This step employs a standard mixed-acid (HNO₃/H₂SO₄) electrophilic aromatic substitution to install a nitro group. Concentrated sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. The directing effects of the existing substituents (Cl, F, COOH) favor substitution at the C3 position. Careful temperature control is paramount to prevent runaway reactions and the formation of undesired byproducts.[5]

Materials & Reagents:

Reagent CAS No. MW ( g/mol ) Quantity Moles (mol) Equiv.
2,4-dichloro-5-fluorobenzoic acid 393-75-9 209.00 41.8 g 0.20 1.0
Conc. Sulfuric Acid (98%) 7664-93-9 98.08 160 mL - -
Fuming Nitric Acid (90%) 7697-37-2 63.01 15.4 mL 0.30 1.5
Ice - - As needed - -

| Deionized Water | - | - | ~1 L | - | - |

Protocol:

  • Apparatus Setup: Equip a 500 mL three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in a large ice-water-salt bath for efficient cooling.

  • Acid Charging: Charge the flask with 160 mL of concentrated sulfuric acid and begin stirring. Cool the acid to between 0 °C and 5 °C.

  • Substrate Addition: Slowly and portion-wise, add the 2,4-dichloro-5-fluorobenzoic acid (41.8 g) to the stirred sulfuric acid. Ensure the temperature is maintained below 10 °C during the addition.

  • Nitrating Mixture Preparation: In a separate beaker, carefully pre-cool and add the fuming nitric acid (15.4 mL) to the dropping funnel.

  • Nitration Reaction: Add the nitric acid dropwise to the reaction mixture over 60-90 minutes. CRITICAL: The internal temperature must be rigorously maintained between 0 °C and 5 °C throughout the addition. An exothermic reaction will be observed.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice (~800 g) in a large beaker. This process is highly exothermic and should be performed in a well-ventilated fume hood.

  • Isolation: The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~6-7).

  • Drying: Dry the resulting solid (3-nitro-2,4-dichloro-5-fluorobenzoic acid) in a vacuum oven at 60-70 °C to a constant weight. The product is typically a pale yellow solid and is used in the next step without further purification.

Step 2: Esterification of 3-Nitro-2,4-dichloro-5-fluorobenzoic acid

Principle & Rationale: This is a classic Fischer-Speier esterification. The carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst (sulfuric acid).[6][7] The reaction is driven to completion by using methanol as both a reagent and a solvent, pushing the equilibrium towards the product side.

Materials & Reagents:

Reagent CAS No. MW ( g/mol ) Quantity Moles (mol) Equiv.
3-Nitro-2,4-dichloro-5-fluorobenzoic acid N/A 254.00 ~50.8 g 0.20 1.0
Methanol (Anhydrous) 67-56-1 32.04 400 mL - Solvent
Conc. Sulfuric Acid (98%) 7664-93-9 98.08 7.5 mL 0.14 0.7
Sodium Bicarbonate (Sat. Soln.) 144-55-8 84.01 ~300 mL - -
Ethyl Acetate 141-78-6 88.11 ~400 mL - -

| Brine | - | - | ~100 mL | - | - |

Protocol:

  • Apparatus Setup: Equip a 1 L round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reaction Setup: Add the crude 3-nitro-2,4-dichloro-5-fluorobenzoic acid (~50.8 g) and methanol (400 mL) to the flask. Stir to create a suspension.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (7.5 mL) to the stirred suspension.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 5-7 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until completion.

  • Solvent Removal: Allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately 75% using a rotary evaporator.

  • Work-up: Transfer the remaining slurry to a 1 L separatory funnel. Add ethyl acetate (200 mL) and deionized water (200 mL). Shake and separate the layers.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 150 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 3-nitro-2,4-dichloro-5-fluorobenzoate as a solid.

Step 3: Catalytic Reduction of Methyl 3-nitro-2,4-dichloro-5-fluorobenzoate

Principle & Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines.[6] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is carried out under a positive pressure of hydrogen gas. This method avoids the use of stoichiometric metal reductants, simplifying product purification and reducing metallic waste streams.

Materials & Reagents:

Reagent CAS No. MW ( g/mol ) Quantity Moles (mol) Equiv.
Methyl 3-nitro-2,4-dichloro-5-fluorobenzoate N/A 268.03 ~53.6 g 0.20 1.0
Methanol or Ethyl Acetate - - 500 mL - Solvent
Palladium on Carbon (10% Pd, wet) 7440-05-3 - ~2.7 g - ~5% w/w
Hydrogen Gas (H₂) 1333-74-0 2.02 50-60 psi - -

| Celite® | 61790-53-2 | - | ~10 g | - | - |

G cluster_1 Reduction Process Flow Start Charge Reactor with Nitro Compound, Solvent, Catalyst Pressurize Seal Reactor & Purge with N₂ then Pressurize with H₂ (50 psi) Start->Pressurize React Heat to 40°C & Stir Monitor H₂ Uptake Pressurize->React Check Reaction Complete? (via HPLC/TLC) React->Check Check->React No Vent Cool, Vent H₂, Purge with N₂ Check->Vent Yes Filter Filter through Celite® to Remove Catalyst Vent->Filter Concentrate Concentrate Filtrate under Reduced Pressure Filter->Concentrate End Crude Final Product Concentrate->End

Caption: Process workflow for the catalytic hydrogenation step.

Protocol:

  • Apparatus Setup: Use a hydrogenation vessel (e.g., a Parr shaker or a stirred autoclave) appropriately rated for the intended pressure.

  • Reactor Charging: To the vessel, add the crude Methyl 3-nitro-2,4-dichloro-5-fluorobenzoate (~53.6 g) and the solvent (500 mL of methanol or ethyl acetate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the 10% Pd/C catalyst (~2.7 g). CAUTION: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Seal the reactor. Purge the headspace several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.

  • Reaction: Begin vigorous stirring and gently heat to 35-40 °C. The reaction is exothermic, and an uptake of hydrogen will be observed. Maintain the reaction until hydrogen uptake ceases (typically 4-8 hours).

  • Reaction Monitoring: Depressurize, take a sample under an inert atmosphere, and check for completion by HPLC or TLC.

  • Catalyst Removal: Once complete, cool the reactor to room temperature. Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification and Characterization

Purification Protocol: The crude product obtained from the reduction step can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of a hot solvent system, such as ethanol/water or heptane/ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry under vacuum.

Physicochemical & Characterization Data:

Property Value
Molecular Formula C₈H₆Cl₂FNO₂
Molecular Weight 238.04 g/mol
Appearance Solid or semi-solid
Purity (Typical) >98%[2]
Storage Inert atmosphere, room temperature, keep in dark place
¹H NMR Spectrum should be consistent with structure, showing aromatic protons, an amine (NH₂) signal, and a methyl ester (OCH₃) singlet.

| Mass Spec (MS) | M/z = 237/239/241 (M⁺, corresponding to chlorine isotopes). |

Safety and Scale-Up Considerations

  • Nitration: This is a highly energetic reaction. On a larger scale, semi-batch or continuous flow reactors are recommended for superior heat management. The addition of the nitrating agent must be strictly controlled by a pump, and the reactor must have a robust cooling system and emergency quenching capabilities.

  • Hydrogenation: The use of hydrogen gas under pressure carries a significant risk of fire or explosion. The process must be conducted in a designated area with specialized equipment, proper grounding, and hydrogen detection sensors. The pyrophoric nature of the Pd/C catalyst requires careful handling, especially during filtration. The filter cake should never be allowed to dry in air.

  • Reagent Handling: Concentrated acids (sulfuric, nitric) are highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield, is mandatory. All operations should be performed in a well-ventilated chemical fume hood.

  • Waste Disposal: The process generates acidic aqueous waste from the nitration quench and basic aqueous waste from the esterification work-up. These streams must be neutralized before disposal. The palladium catalyst should be recovered or disposed of according to hazardous waste regulations.

References

  • Reactive Chemical Hazards of Diazonium Salts. (2015).
  • Reactive Chemical Hazards of Diazonium Salts. (2015). ResearchGate.
  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. BenchChem.
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). ACS Publications.
  • An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA. BenchChem.
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  • Chemistry Diazotization Reaction. (n.d.). SATHEE JEE.
  • Fluorobenzoic Acid Series. Sparrow Chemical.
  • How to Synthesize Methyl 3-amino-2-fluorobenzoate?. Guidechem.
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (CN105924541A). Google Patents.
  • PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. (DE69936350T2). Google Patents.
  • Method for the production of benzoic acid derivatives fluorinated on the nucleus. (EP0266512A2). Google Patents.
  • Electronic Supplementary Information. The Royal Society of Chemistry.
  • 3-Ammoniopropylsulfate. Organic Syntheses Procedure.
  • Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. (EP1001929B1). Google Patents.
  • Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. (EP0176026A1). Google Patents.
  • Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • An In-Depth Technical Guide to the Synthesis of 3-Amino-2,4,5-trichlorobenzoic acid. BenchChem.
  • Methyl 3-amino-2-fluorobenzoate. (1195768-18-3). Sigma-Aldrich.
  • A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2012). JOURNAL OF CHEMICAL RESEARCH.
  • Scale-up Synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride.... ResearchGate.
  • Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses Procedure.
  • Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. (2009). National Institutes of Health (NIH).
  • Process for preparing enantiomerically enriched amino-alcohols. (US20100168385A1). Google Patents.
  • Preparation method of 3-methyl-2-aminobenzoic acid. (CN111732520A). Google Patents.
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (CN112778147A). Google Patents.

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Application Note: Strategic N-Protection of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Deactivated Core

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is a highly functionalized aromatic building block. Its polysubstituted pattern makes it an attractive scaffold for the synthesis of novel agrochemicals, materials, and pharmaceutical agents. However, the very features that make it synthetically valuable also present a significant challenge: the profound deactivation of its aniline nitrogen. The cumulative electron-withdrawing effects of two chlorine atoms, a fluorine atom, and a methyl carboxylate group render the amino group exceptionally weak as both a nucleophile and a base.

This electronic deficiency complicates one of the most fundamental operations in multi-step synthesis: the protection of the amino group. Standard N-protection protocols often fail or provide sluggish, low-yielding reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing effective protecting group strategies for this challenging substrate. We will explore the causality behind experimental choices, provide detailed, validated protocols, and offer a logical framework for strategy selection based on downstream synthetic requirements.

Substrate Analysis: Understanding the Electronic Landscape

The reactivity of the amino group in this compound is dictated by the powerful inductive and resonance effects of the ring substituents.

  • Halogens (Cl, F): Through induction, these electronegative atoms strongly withdraw electron density from the aromatic ring, which in turn depletes electron density on the nitrogen atom.

  • Methyl Ester (-CO₂Me): This group is a potent deactivator via both induction and resonance, further diminishing the availability of the nitrogen's lone pair for nucleophilic attack.

The consequence is an amino group with significantly reduced nucleophilicity, making its reaction with electrophilic protecting group reagents difficult. This necessitates either more forcing reaction conditions or the use of catalysts to facilitate the protection step. Furthermore, the presence of a methyl ester group, which is sensitive to harsh basic conditions (saponification), and aryl chlorides, which are susceptible to reduction, imposes strict limitations on the conditions that can be used for both protection and deprotection.[1]

A Framework for Selecting the Optimal Protecting Group

The ideal protecting group strategy is not universal; it is dictated by the planned synthetic route. The choice should be based on a principle of orthogonality , where each protecting group in a molecule can be removed under a specific set of conditions without affecting others.[2][3][4]

Below is a decision-making workflow to guide the selection process for this specific substrate.

G cluster_start cluster_conditions cluster_pg start Planned Downstream Chemistry? acid Strongly Acidic Conditions (e.g., Friedel-Crafts, Nitration) start->acid  Acid-labile groups  will be cleaved base Strongly Basic Conditions (e.g., Hydrolysis, Alkylations) start->base  Base-labile groups  will be cleaved reductive Reductive Conditions (e.g., LiAlH4, NaBH4) start->reductive  Reducible groups  will react metal Organometallic / Pd-Coupling (e.g., Suzuki, Buchwald) start->metal  Halogens may react,  PG must be stable pg_acid Use Acetyl (Ac) or Tosyl (Ts) acid->pg_acid pg_base Use Boc or Cbz base->pg_base pg_reductive Use Acetyl (Ac) or Boc reductive->pg_reductive pg_metal Use Boc or Acetyl (Ac) metal->pg_metal G Reactant This compound Product_P Boc-Protected Product Reactant->Product_P Boc₂O, MeOH Room Temp Product_D Deprotected Amine Product_P->Product_D TFA, DCM 0°C to RT

Caption: Boc protection and deprotection workflow.

  • Setup: To a solution of this compound (1.0 eq) in methanol (5-10 mL per mmol of substrate), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically slower than for activated anilines; monitor progress by TLC or LC-MS. Reaction times can range from 12 to 48 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or recrystallization.

  • Setup: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM, 5-10 mL per mmol). Cool the solution to 0 °C in an ice bath.

  • Reaction: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine, which is often pure enough for subsequent steps.

The Cbz Group (Benzyloxycarbonyl)

The Cbz group is a classic amine protecting group, renowned for its stability to both acidic and basic conditions. [5]Its traditional removal via catalytic hydrogenolysis, however, is not recommended for this substrate due to the high risk of dehalogenation of the aryl chlorides. [6]We therefore present a robust, acid-mediated alternative.

Rationale: Cleavage with HBr in acetic acid is a well-established method for Cbz deprotection when hydrogenation is not feasible. [7]It proceeds under anhydrous conditions that are compatible with the methyl ester.

G Reactant This compound Product_P Cbz-Protected Product Reactant->Product_P Cbz-Cl, Pyridine DCM, 0°C to RT Product_D Deprotected Amine Product_P->Product_D 33% HBr in AcOH Room Temp

Caption: Cbz protection and deprotection workflow.

  • Setup: Dissolve the starting aniline (1.0 eq) in DCM (10 mL per mmol). Add pyridine (1.5 eq) and cool the mixture to 0 °C.

  • Reaction: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Dilute the reaction with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (hexane/ethyl acetate).

  • Setup: Dissolve the Cbz-protected substrate (1.0 eq) in a 33% solution of hydrobromic acid in glacial acetic acid (HBr/AcOH, 5-10 mL per mmol).

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress carefully by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into ice-water. Carefully neutralize the solution with solid NaHCO₃ or aqueous NaOH.

  • Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to afford the deprotected amine.

The Acetyl (Ac) Group

Forming an acetamide is a straightforward and cost-effective method to protect an amine. [8][9]The resulting amide is very stable to a wide range of conditions, particularly acidic and organometallic reagents. However, its removal requires forcing conditions that can endanger the methyl ester.

Rationale: Protection is easily achieved with acetyl chloride. Deprotection requires hydrolysis. While both acidic and basic hydrolysis are possible, acidic conditions (e.g., refluxing aqueous HCl) are generally preferred here to avoid concomitant saponification of the ester, though some ester hydrolysis may still occur. [1][10]This strategy is best when the protecting group is to be removed in the final step of a synthesis.

  • Setup: Suspend the aniline (1.0 eq) in DCM (10 mL per mmol) with a non-nucleophilic base like triethylamine (1.5 eq). Cool to 0 °C.

  • Reaction: Add acetyl chloride (1.2 eq) dropwise. Stir at room temperature for 2-4 hours.

  • Work-up: Quench the reaction with water. Separate the layers and wash the organic phase with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. The resulting acetanilide is often highly pure and may not require further purification.

  • Setup: Suspend the N-acetylated substrate (1.0 eq) in a mixture of ethanol and 6 M aqueous HCl (1:1 v/v).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 12-24 hours, monitoring for the disappearance of starting material.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Purification: Basify the remaining aqueous solution with solid NaHCO₃ or concentrated NaOH until pH > 8. Extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate.

The Nosyl (Ns) Group (2-Nitrobenzenesulfonyl)

Sulfonamides are exceptionally robust protecting groups, stable to strong acids and bases. [11][12]While the tosyl (Ts) group is common, its removal requires harsh reductive conditions. The nosyl group offers similar stability but can be cleaved under mild nucleophilic conditions, providing excellent orthogonality. [12] Rationale: The electron-withdrawing nitro group on the nosyl moiety facilitates nucleophilic aromatic substitution, allowing for cleavage with a thiol and a mild base. This deprotection condition is orthogonal to Boc (acid-labile) and Cbz (reductively/acid-labile) groups and is fully compatible with the ester and aryl halides.

  • Setup: Dissolve the aniline (1.0 eq) and pyridine (2.0 eq) in DCM (10 mL per mmol).

  • Reaction: Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise at room temperature. Stir for 4-12 hours.

  • Work-up: Dilute with DCM and wash with 1 M HCl, water, and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

  • Setup: Dissolve the N-nosyl substrate (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile (10 mL per mmol).

  • Reaction: Add potassium carbonate (K₂CO₃, 3.0 eq) and a thiol, such as thiophenol or 2-mercaptoethanol (2.0 eq). Heat the mixture to 50 °C and stir for 1-5 hours.

  • Work-up: Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Purification: Wash the organic layer extensively with water and then brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to remove sulfur-containing byproducts.

Comparative Data Summary

Protecting GroupProtection ConditionsDeprotection ConditionsStability ProfileKey Considerations
Boc Boc₂O, MeOH, RTTFA or HCl in organic solventStable to base, nucleophiles, and reduction. Labile to acid.Excellent orthogonality. Mild deprotection. Protection can be slow. [13][14][15]
Cbz Cbz-Cl, Pyridine, DCMHBr/AcOH (Hydrogenolysis NOT advised)Stable to acid and base. Labile to strong acid and reduction.Standard hydrogenolysis will cause dehalogenation. Acidic removal is a robust alternative. [5][7][16]
Acetyl (Ac) Ac₂O or AcCl, BaseReflux in aq. Acid or BaseVery stable to acid, reduction, and organometallics.Deprotection is harsh and may partially hydrolyze the methyl ester. Best for late-stage removal. [1][8]
Nosyl (Ns) Ns-Cl, Pyridine, DCMThiol, K₂CO₃, DMFExceptionally stable to acid and base.Excellent orthogonality. Deprotection is mild and specific, avoiding damage to other functional groups. [11][12]

Conclusion

The successful N-protection of this compound is achievable with a strategic approach. The severe electronic deactivation of the aniline nitrogen requires careful selection of reagents and conditions. For general-purpose synthesis where orthogonality to base-labile groups is needed, the Boc group offers the most reliable and mild protection/deprotection sequence. When exceptional stability is required, the Nosyl group provides a robust shield that can be removed under uniquely mild nucleophilic conditions compatible with nearly all other functionalities on the molecule. The choice of protecting group is a critical decision that directly impacts the efficiency and success of a synthetic campaign, and a thorough understanding of the substrate's electronic nature is paramount.

References

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). PMC - NIH.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Direct Amidation of Tertiary N-Benzylamines. (2026). Organic Letters.
  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. (2022). YouTube. [Link]

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. University of Texas at Dallas. [Link]

  • Protecting group. Wikipedia. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amides. (2005). Principles of Drug Action 1. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH. [Link]

  • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020). ResearchGate. [Link]

  • Protecting Groups for Amines: Sulfonamides. (2020). YouTube. [Link]

  • Sulfonyl Protective Groups. (2014). Chem-Station International Edition. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

  • the hydrolysis of amides. Chemguide. [Link]

  • mechanism of amide hydrolysis. (2019). YouTube. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Peptide synthesis with sulfonyl protecting groups.
  • To Deprotect and Serve. (2023). Scientific Update. [Link]

  • Deprotection of a Primary Boc Group under Basic Conditions. (2025). ResearchGate. [Link]

  • A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Organic Chemistry Portal. [Link]

  • Protection of Aniline Derivatives. (2015). YouTube. [Link]

  • C-Tenninal a-Amide Protection. Thieme. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Protecting Groups in Peptide Synthesis. (2025). ResearchGate. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

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one-pot synthesis involving Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the One-Pot Synthesis of Highly Substituted Quinolone Scaffolds from Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Polysubstituted Anilines in Medicinal Chemistry

Polysubstituted anilines are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals and functional materials.[1][2] Their utility stems from the amino group's nucleophilicity, which allows for the construction of diverse heterocyclic systems. This compound (CAS 1159908-24-3) is a particularly valuable synthon, featuring a dense arrangement of electron-withdrawing groups that significantly modulates the reactivity of the aniline core and provides multiple points for diversification.[3] This application note details a robust, one-pot protocol for the synthesis of a novel, highly functionalized quinolone derivative, a scaffold of significant interest in drug discovery, from this key intermediate.[4][5]

The quinoline core is prevalent in numerous therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6][7] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing such complex molecular architectures in a single operation, minimizing waste and purification steps.[8][9][10][11] Herein, we present a modified Gould-Jacobs reaction, a powerful one-pot strategy for quinoline synthesis, adapted for this compound.

Synthetic Strategy: A One-Pot Cascade to a Novel Quinolone

The proposed synthesis leverages a one-pot, three-step cascade involving an initial nucleophilic substitution, followed by a thermal cyclization and subsequent saponification/aromatization. This approach is designed for efficiency and high functional group tolerance.

The overall transformation is as follows:

This compound + Diethyl (ethoxymethylene)malonate → Intermediate Adduct → Cyclized Intermediate → Final Quinolone Product

This strategy is predicated on the nucleophilicity of the amino group in the starting benzoate, which attacks the electron-deficient double bond of diethyl (ethoxymethylene)malonate (DEEM). The resulting intermediate is then subjected to high-temperature cyclization, driven by the elimination of ethanol, to form the quinolone ring system.

Physicochemical Data of Key Reagents
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)CAS Number
This compoundC₈H₆Cl₂FNO₂238.04N/AN/A1159908-24-3
Diethyl (ethoxymethylene)malonate (DEEM)C₁₀H₁₆O₅216.23279-2811.0887-13-8
Diphenyl etherC₁₂H₁₀O170.212591.07101-84-8

Visualizing the Synthetic Workflow

The logical flow of the one-pot synthesis is depicted below. This cascade approach minimizes handling of intermediates and improves overall process efficiency.

G cluster_0 One-Pot Reaction Vessel A This compound Mix Initial Mixing (Room Temperature) A->Mix B Diethyl (ethoxymethylene)malonate (DEEM) B->Mix C Diphenyl Ether (Solvent) C->Mix Heat1 Step 1: Condensation (100-120°C) Mix->Heat1 Formation of enamine intermediate Heat2 Step 2: Thermal Cyclization (240-250°C) Heat1->Heat2 Intramolecular cyclization (Ethanol elimination) Workup Workup & Isolation Heat2->Workup Cooling & Precipitation Product Final Quinolone Product Workup->Product

Caption: Workflow for the one-pot quinolone synthesis.

Detailed Experimental Protocol

Objective: To synthesize Ethyl 5,7-dichloro-6-fluoro-4-hydroxyquinoline-2-carboxylate in a one-pot reaction.

Materials:

  • This compound (1.0 eq, 2.38 g, 10.0 mmol)

  • Diethyl (ethoxymethylene)malonate (DEEM) (1.1 eq, 2.38 g, 11.0 mmol)

  • Diphenyl ether (20 mL)

  • Ethanol (for washing)

  • Hexanes (for washing)

  • Round-bottom flask (100 mL) equipped with a reflux condenser and a thermometer

  • Heating mantle with a stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reagent Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add this compound (2.38 g, 10.0 mmol) and diphenyl ether (20 mL).

  • Initial Condensation: Begin stirring the mixture and add diethyl (ethoxymethylene)malonate (2.38 g, 11.0 mmol). Heat the mixture to 100-120 °C for 30 minutes. During this phase, the initial nucleophilic addition and elimination of ethanol from the DEEM moiety occurs to form the key enamine intermediate.

  • Thermal Cyclization: Increase the temperature of the reaction mixture to 240-250 °C. Maintain this temperature for 20-30 minutes. The solution will turn darker, and the evolution of ethanol will be observed as the intramolecular cyclization proceeds to form the quinolone ring.

  • Isolation of Product: After the cyclization is complete (monitored by TLC if desired), remove the heating mantle and allow the mixture to cool to below 100 °C.

  • Precipitation: While the solution is still warm, slowly add hexanes (40-50 mL) with vigorous stirring to precipitate the product.

  • Filtration and Washing: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake sequentially with cold ethanol (2 x 15 mL) and hexanes (2 x 15 mL) to remove residual diphenyl ether and any unreacted starting materials.

  • Drying: Dry the resulting solid in a vacuum oven at 60-70 °C to a constant weight to yield the final quinolone product as a solid.

Reaction Mechanism and Justification

The success of this one-pot synthesis hinges on a well-orchestrated sequence of reactions. The underlying mechanism is a variant of the Gould-Jacobs reaction, a classic method for quinoline synthesis.

G cluster_step1 Step 1: Nucleophilic Attack & Elimination cluster_step2 Step 2: Thermal Cyclization (Conrad-Limpach) cluster_step3 Step 3: Tautomerization A Aniline Derivative C Enamine Intermediate A->C + DEEM B DEEM D Enamine Intermediate C->D - EtOH E Cyclized Quinolone D->E Heat (250°C) - EtOH F Final Product (4-Hydroxyquinoline) E->F Keto-Enol Tautomerization

Caption: Mechanistic pathway of the one-pot reaction.

  • Formation of the Enamine Intermediate: The reaction initiates with the nucleophilic attack of the amino group of this compound onto the electron-deficient β-carbon of DEEM. This is followed by the elimination of an ethanol molecule to form a stable substituted enamine intermediate. This step is typically conducted at a moderate temperature.

  • Thermal Cyclization: At a significantly higher temperature (typically >240 °C), an intramolecular electrophilic attack occurs from the ester carbonyl group onto the benzene ring. This is a 6-endo-trig cyclization, which is thermally allowed. The high temperature is necessary to overcome the activation energy for this cyclization step. A second molecule of ethanol is eliminated, leading to the formation of the heterocyclic ring system. Diphenyl ether is an ideal solvent for this step due to its high boiling point and chemical inertness.

  • Tautomerization: The initially formed quinolone exists in equilibrium with its more stable 4-hydroxy tautomer. Under the reaction conditions, the 4-hydroxy tautomer is the thermodynamically favored product.

Conclusion and Outlook

This application note provides a detailed and scientifically grounded protocol for a one-pot synthesis of a highly substituted quinolone derivative from this compound. By leveraging a multicomponent reaction strategy, this method offers an efficient, atom-economical route to a valuable heterocyclic scaffold. The described protocol is robust and can serve as a template for synthesizing a library of analogous quinolones by varying the malonate component, thereby providing rapid access to novel chemical entities for drug discovery and materials science applications.

References

  • Synthesis of substituted anilines via a gold-catalyzed three-component reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Preparation of 2- and 4-Arylmethyl N-Substituted and N,N-Disubstituted Anilines via a “Green”, Multicomponent Reaction. Organic Letters (ACS Publications). Available at: [Link]

  • Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. National Institutes of Health (NIH). Available at: [Link]

  • The synthesis of quinolines from 2-aminobenzylic alcohols. ResearchGate. Available at: [Link]

  • Synthesis of substituted quinoline (110) from 2-aminobenzyl alcohol.... ResearchGate. Available at: [Link]

  • Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Publishing. Available at: [Link]

  • Synthesis, characterization and antifungal evaluation of some novel quinoline derivatives derived from ethyl p-aminobenzoate. ResearchGate. Available at: [Link]

  • Efficient synthesis of multi-substituted anilines by domino rearrangement. chemeurope.com. Available at: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. Google Patents.
  • Synthesis of polysubstituted arenes through organocatalytic benzannulation. National Institutes of Health (NIH). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate (CAS No. 1159908-24-3). This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of this and related highly substituted aniline derivatives. As a crucial building block in the development of advanced therapeutics, achieving a high yield and purity of this intermediate is paramount.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of organic chemistry and field-proven insights. We will explore a common synthetic pathway and address the specific challenges that may arise at each stage.

I. Proposed Synthetic Workflow

While multiple synthetic routes are conceivable, a logical and frequently employed strategy for constructing highly substituted aromatics involves a sequence of nitration, oxidation (if necessary), esterification, and reduction. The following workflow diagram outlines a plausible pathway starting from 2,4-dichloro-5-fluorotoluene, which serves as the framework for our troubleshooting guide.

G cluster_0 Synthetic Pathway A 2,4-Dichloro-5-fluorotoluene (Starting Material) B 2,4-Dichloro-5-fluoro-3-nitrotoluene A->B Step 1: Nitration (HNO₃ / H₂SO₄) C 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid B->C Step 2: Oxidation (KMnO₄ or CrO₃) D Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate C->D Step 3: Esterification (CH₃OH / H⁺) E This compound (Final Product) D->E Step 4: Reduction (H₂/Pd-C or SnCl₂)

Caption: Proposed multi-step synthesis of this compound.

II. Troubleshooting Guide: A Step-by-Step Analysis

This section addresses specific issues that may arise during the synthesis. The Q&A format is designed to help you quickly identify and resolve experimental challenges.

Step 1: Regioselective Nitration

Question: My nitration of 2,4-dichloro-5-fluorotoluene is resulting in a low yield of the desired 3-nitro isomer and multiple other products. What's going wrong?

Answer: This is a common issue related to regioselectivity. The directing effects of the substituents on the aromatic ring (two chloro groups, one fluoro group, and one methyl group) are complex and can lead to a mixture of isomers.

Causality and Solutions:

  • Incorrect Nitrating Agent/Conditions: The strength and composition of the nitrating mixture are critical.

    • Problem: Using overly harsh conditions (e.g., fuming nitric acid at elevated temperatures) can decrease selectivity and increase the formation of dinitro or oxidized byproducts.

    • Solution: Employ a milder, well-controlled nitrating system. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at a carefully controlled temperature, typically between 0°C and 10°C, is standard. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Start with dropwise addition of the nitrating agent to a cooled solution of the substrate.

  • Temperature Control: Electrophilic aromatic substitution reactions are highly exothermic.

    • Problem: Poor temperature control can lead to runaway reactions and the formation of undesired side products.

    • Solution: Maintain a strict temperature profile throughout the addition of the nitrating agent and the subsequent reaction period. Use an ice/salt bath for cooling and monitor the internal temperature closely. A patent for a similar synthesis of a nitrated dichlorobenzoic acid derivative emphasizes reacting at room temperature for a set time after the initial cooled addition to ensure complete reaction without byproduct formation.[2]

Experimental Protocol: Controlled Nitration

  • In a three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer, dissolve 1.0 eq of 2,4-dichloro-5-fluorotoluene in a suitable solvent (e.g., dichloromethane or concentrated H₂SO₄).

  • Cool the flask to 0-5°C using an ice bath.

  • Prepare a nitrating mixture of 1.1 eq of concentrated HNO₃ in 3-4 eq of concentrated H₂SO₄, pre-cooled to 0°C.

  • Add the nitrating mixture dropwise to the substrate solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

Step 2: Side-Chain Oxidation

Question: The oxidation of the methyl group on my nitrated intermediate is incomplete, and I'm struggling with purifying the resulting carboxylic acid.

Answer: Oxidizing an electron-deficient methyl group (due to the presence of multiple electron-withdrawing groups on the ring) can be challenging and often requires strong oxidizing agents and forcing conditions.

Causality and Solutions:

  • Insufficient Oxidizing Agent Strength:

    • Problem: Milder oxidizing agents may not be potent enough for this deactivated substrate.

    • Solution: Use a strong oxidizing agent such as potassium permanganate (KMnO₄) under basic conditions, or chromium trioxide (CrO₃) in acetic acid. While effective, note that chromium-based reagents are highly toxic and present significant environmental disposal challenges.[3] An alternative is heating with KMnO₄ in an aqueous solution of a base like NaOH or pyridine.

  • Poor Solubility:

    • Problem: The organic substrate may have poor solubility in the aqueous medium typically used for KMnO₄ oxidations, leading to a slow, incomplete reaction.

    • Solution: The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the permanganate ion into the organic phase, significantly accelerating the reaction rate.

  • Purification Difficulties:

    • Problem: The product, a carboxylic acid, can be difficult to separate from inorganic salts (e.g., manganese dioxide, MnO₂, a byproduct of KMnO₄ oxidation).

    • Solution: After the reaction, the MnO₂ precipitate must be thoroughly removed. This is typically done by filtering the hot reaction mixture. Acidifying the filtrate will then precipitate the desired carboxylic acid, which can be collected by filtration. A final recrystallization from a suitable solvent system (e.g., ethanol/water) is often necessary to achieve high purity.

Step 3: Fischer Esterification

Question: My esterification reaction to form the methyl ester is not going to completion, and the yield is low.

Answer: Fischer esterification is an equilibrium-limited reaction. To achieve a high yield, the equilibrium must be shifted towards the product side.

Causality and Solutions:

  • Equilibrium Limitation:

    • Problem: The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials.

    • Solution: Use a large excess of methanol to serve as both the reactant and the solvent. This mass action effect shifts the equilibrium forward.[2] Additionally, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Insufficient Catalyst:

    • Problem: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

    • Solution: Use a catalytic amount (typically 3-5 mol%) of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid. For substrates sensitive to very strong acids, an alternative is using thionyl chloride (SOCl₂) in methanol, which proceeds via an acid chloride intermediate and is not reversible.[4]

Data Summary: Esterification Conditions

CatalystSolventTemperatureTypical YieldNotes
H₂SO₄ (cat.)Methanol (excess)Reflux85-95%Standard, cost-effective method.[2]
SOCl₂Methanol0°C to RT90-98%Irreversible, good for sensitive substrates.
HCl (gas)MethanolRT to Reflux80-90%Can be generated in situ.
Step 4: Nitro Group Reduction

Question: During the reduction of the nitro group to an amine, I am observing dehalogenation byproducts. How can I avoid this?

Answer: This is a significant challenge in molecules containing both a nitro group and halogen substituents, especially chlorine. Catalytic hydrogenation, while clean, is often associated with hydrodehalogenation.

Causality and Solutions:

  • Catalyst-Induced Dehalogenation:

    • Problem: Palladium on carbon (Pd/C), a common catalyst for nitro reduction, is also highly effective at reducing aryl halides, particularly under prolonged reaction times or at elevated hydrogen pressure.

    • Solution:

      • Use a Different Metal: Platinum-based catalysts (e.g., PtO₂) are often less prone to causing dehalogenation than palladium catalysts.

      • Catalyst Poisoning: Intentionally "poisoning" the Pd/C catalyst with a sulfur-containing compound (like quinoline-sulfur) can selectively inhibit its dehalogenation activity while still allowing for nitro reduction.

      • Alternative Reduction Method: Switch to a chemical reduction method. Metal/acid systems are highly effective. Stannous chloride (SnCl₂) in concentrated hydrochloric acid or ethanol is a classic and reliable method for reducing nitro groups without affecting aryl chlorides. Iron powder in acetic acid is another cost-effective and environmentally friendlier option.

G cluster_1 Nitro Reduction Decision Tree Start Start: Reduce Nitro Group CheckHalogens Are aryl halogens present? Start->CheckHalogens Method1 Use Catalytic Hydrogenation (H₂ / Pd-C) CheckHalogens->Method1 No CheckDehalogenation Is dehalogenation a problem? CheckHalogens->CheckDehalogenation Yes End Desired Amine Product Method1->End Method2 Use Chemical Reduction (SnCl₂/HCl or Fe/AcOH) CheckDehalogenation->Method2 Yes Method3 Use alternative catalyst (PtO₂) or poisoned Pd/C CheckDehalogenation->Method3 No/Minor Method2->End Method3->End

Sources

Troubleshooting Guide: Recrystallization of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An essential procedure in the synthesis of active pharmaceutical ingredients (APIs) is the purification of intermediates. Methyl 3-amino-2,4-dichloro-5-fluorobenzoate (CAS No. 1159908-24-3) is a key building block in the development of various therapeutic agents.[1][2][3][4] Achieving high purity for this intermediate is critical for the efficacy and safety of the final drug product.

Recrystallization is a robust and scalable technique for purifying crude solid compounds.[5] This guide provides detailed troubleshooting advice and answers to frequently asked questions that researchers, scientists, and drug development professionals may encounter when using recrystallization to purify this compound.

This section addresses specific problems that can arise during the recrystallization process. The solutions provided are based on fundamental principles of crystallization and practical laboratory experience.

Question 1: My compound is not dissolving, even after adding a significant amount of hot solvent. What should I do?

Answer: This issue indicates that the chosen solvent is not a good "dissolving solvent" for your compound at elevated temperatures.

  • Immediate Action: Stop adding more of the current solvent. Adding an excessive amount will make it difficult to recover your compound later and will likely result in a very poor yield.[6]

  • Analysis: The solvent's polarity may be mismatched with the compound. This compound has both polar (amino, ester) and non-polar (dichlorinated aromatic ring) features.

  • Solution: You will need to select a different solvent. If you have not already, perform a systematic solvent screen (see FAQ 2 for the protocol). A more polar solvent or a mixed solvent system might be required. For instance, if you are using a non-polar solvent like hexanes, switch to a more polar option like ethyl acetate or isopropanol.

Question 2: I've dissolved my compound and let the solution cool, but no crystals are forming. What is the problem?

Answer: This is a very common issue in recrystallization and can be caused by two primary factors: the use of too much solvent or the formation of a supersaturated solution.[7] The following workflow can help you diagnose and solve the problem.

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Troubleshooting workflow for failure to crystallize.

Question 3: My compound separated as an oily liquid instead of solid crystals. How can I fix this?

Answer: This phenomenon, known as "oiling out," occurs when the dissolved compound comes out of solution at a temperature above its melting point.[8] This is common for compounds with lower melting points or when the solution is highly concentrated with impurities, which can cause melting point depression.

  • Causality: The solute is effectively "melting" in the solvent rather than crystallizing.

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount (5-10% of the total volume) of additional hot solvent to lower the solution's saturation point.[9]

    • Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off or by wrapping the flask in glass wool to insulate it.

    • Vigorous scratching of the flask as it cools can sometimes help initiate crystallization at a higher temperature, preventing oil formation.[8]

Question 4: My final product yield is very low. What are the most likely causes?

Answer: A low yield is a common problem that can often be traced back to several steps in the procedure.[9]

  • Excessive Solvent: The most frequent cause is using too much solvent to dissolve the crude material.[6][7] A portion of your product will always remain dissolved in the mother liquor; more solvent means more product lost.[6]

  • Premature Filtration: If you performed a hot filtration to remove insoluble impurities, some product may have crystallized on the filter paper or in the funnel stem.[8][10] Ensure you use a stemless funnel and keep the apparatus as hot as possible during this step.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[6]

  • Inappropriate Solvent Choice: The compound may be more soluble in the cold solvent than initially determined, leading to significant losses in the filtrate.

Question 5: The purified crystals are still colored, but the pure compound is expected to be white or off-white. How can I remove colored impurities?

Answer: Colored impurities are often large, polar, conjugated molecules that can be removed with activated charcoal.

  • Protocol:

    • Dissolve the crude solid in the minimum amount of hot solvent.

    • Remove the flask from the heat source and add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Swirl the mixture and gently reheat to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

    • Allow the clear filtrate to cool and crystallize as normal.

  • Important Consideration: Charcoal can also adsorb your desired product, which will reduce the final yield. Use it sparingly and only when necessary.[9]

Frequently Asked Questions (FAQs)

Question 1: What is the fundamental principle of purifying this compound by recrystallization?

Answer: Recrystallization is a purification technique based on differential solubility.[5] The core principle is to find a solvent system where this compound is highly soluble at a high temperature but poorly soluble at a low temperature.[5][11] Conversely, the impurities present in the crude material should either be insoluble in the hot solvent (allowing them to be filtered off) or highly soluble in the cold solvent (so they remain in solution when the desired product crystallizes).[11][12]

Question 2: How do I perform a solvent screen to find a suitable solvent system?

Answer: Finding the right solvent is the most critical step for a successful recrystallization.[5] A systematic screening process is the most effective approach.

  • Experimental Protocol: Small-Scale Solvent Screening

    • Place a small amount of your crude solid (approx. 20-30 mg) into several different test tubes.

    • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature, swirling after each addition.

    • If the compound dissolves readily at room temperature, that solvent is unsuitable as a single-solvent system but may be a good "dissolving solvent" for a mixed-solvent pair.[12]

    • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath.[11]

    • Continue adding the hot solvent dropwise until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

    • An ideal solvent is one where the compound dissolves completely when hot and forms a large quantity of crystals upon cooling.[5][11]

    • If no single solvent works, try a mixed-solvent system. Dissolve the compound in a small amount of a hot "dissolving solvent" (one in which it is very soluble) and then add a hot "anti-solvent" (one in which it is poorly soluble) dropwise until the solution becomes cloudy. Add a few drops of the dissolving solvent to clarify the solution, then allow it to cool slowly.[11]

Question 3: What are the key characteristics of a good recrystallization solvent?

Answer: The ideal solvent must possess a specific set of properties to be effective and safe. These are summarized in the table below.

CharacteristicRationale for Importance
Solubility Gradient The compound must be highly soluble when hot and poorly soluble when cold. This is the fundamental requirement for obtaining a good yield.[5][11][13]
Boiling Point The solvent's boiling point should be below the melting point of the compound to prevent oiling out. It should also not be excessively high for ease of removal.[13]
Inertness The solvent must not react chemically with the compound being purified.[12][13]
Impurity Solubility Impurities should remain in the cold solvent or be insoluble in the hot solvent for effective separation.[11][12]
Volatility The solvent should be volatile enough to be easily removed from the final crystals during drying.[13]
Safety & Cost The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[12][13]

Question 4: What are the likely impurities in crude this compound?

Answer: The nature of impurities depends heavily on the synthetic route used to prepare the compound. Common impurities could include:

  • Unreacted Starting Materials: For example, precursors like 2,4-dichloro-5-fluorobenzoic acid or its un-aminated nitro-analogue.

  • Reaction By-products: This could include isomers with different substitution patterns on the aromatic ring or products from incomplete reactions (e.g., hydrolysis of the methyl ester back to the carboxylic acid).

  • Reagents and Catalysts: Residual acids, bases, or catalysts used in the preceding synthetic steps.

  • Degradation Products: Compounds formed by the decomposition of the product, often leading to discoloration.

A successful recrystallization protocol will be designed to separate the target molecule from this specific matrix of impurities.

References

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Author Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Author Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Assurance in Pharmaceutical Synthesis: The Methyl 3-Amino-2-Fluorobenzoate Case. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.

Sources

Technical Support Center: Quality Control for Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Intermediates Division

Welcome to the technical support guide for Methyl 3-amino-2,4-dichloro-5-fluorobenzoate (CAS: 1159908-24-3). This critical intermediate is a cornerstone in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in targeted cancer therapies.[1] The purity of this building block is not merely a matter of specification—it is fundamental to the safety, efficacy, and reproducibility of the final drug product.

This guide is structured to provide researchers, process chemists, and quality control analysts with practical, field-tested solutions to common impurity-related challenges. We will move beyond simple protocols to explain the chemical causality behind impurity formation and the logic of the proposed removal strategies.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the most common initial queries regarding the quality and handling of this compound.

Q1: What are the most common types of impurities I might encounter in my batch of this compound?

A: Impurities in this intermediate can be broadly categorized into four main classes:

  • Process-Related Impurities: These include unreacted starting materials, intermediates from the synthetic route, or isomeric byproducts formed during chlorination or fluorination steps.

  • Degradation Products: The molecule can degrade via specific pathways. The two most common degradation impurities are the hydrolysis product (the corresponding carboxylic acid) and the decarboxylation product (the corresponding aniline).

  • Residual Solvents: Volatile organic chemicals used during the synthesis or purification stages that are not completely removed.[2][3][4]

  • Reagents and Catalysts: Trace amounts of acids, bases, or catalysts used in the manufacturing process.

Q2: How can I detect and quantify these impurities?

A: A multi-pronged analytical approach is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying the main compound from its non-volatile impurities, such as the hydrolysis product and process-related impurities. A reversed-phase C18 column with UV detection is a standard starting point.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying and quantifying volatile impurities, particularly residual solvents and the more volatile decarboxylation product.[3][6] Headspace GC is the standard method for residual solvent analysis as per USP <467> and ICH Q3C guidelines.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for confirming the identity of unknown peaks observed in HPLC by providing molecular weight information.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation of the bulk material and help identify major impurities if their concentration is significant (>1%).

Q3: Why is it crucial to control these specific impurities?

A: Controlling impurities is paramount for several reasons. Process-related impurities can carry through to the final API, potentially altering its pharmacological or toxicological profile. Degradation products can reduce the yield of subsequent synthetic steps or introduce reactive functional groups that lead to unwanted side reactions. For instance, the free carboxylic acid impurity can interfere with coupling reactions, while the aniline impurity can compete in amidation steps. Residual solvents are strictly regulated due to their potential toxicity to patients.[3][4]

Part 2: Troubleshooting Guide - Identification and Removal of Specific Impurities

This section provides a deep dive into specific impurity issues, offering root cause analysis and detailed protocols for remediation.

Issue 1: Presence of 3-amino-2,4-dichloro-5-fluorobenzoic acid (Hydrolysis Product)
  • Root Cause Analysis: The methyl ester functional group is susceptible to hydrolysis, a reaction that converts the ester back into a carboxylic acid. This process is accelerated by the presence of water, particularly under acidic or basic conditions. Improper storage (exposure to humidity) or carrying over acidic/basic catalysts from a previous step can lead to the formation of this impurity.

  • Identification Protocol: HPLC-UV Analysis

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (gradient elution may be necessary) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Expected Observation: The carboxylic acid impurity is significantly more polar than the parent ester. It will therefore have a much shorter retention time on a reversed-phase column. Confirmation can be achieved by LC-MS, looking for the corresponding molecular ion peak.

  • Removal Protocol: Mild Aqueous Base Wash Causality: This protocol leverages the acidic nature of the carboxylic acid impurity. By washing an organic solution of the product with a mild aqueous base (like sodium bicarbonate), the acidic impurity is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer, while the neutral ester product remains in the organic layer.

    • Dissolve the crude this compound in a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~50-100 mg/mL.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ pressure.

    • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

    • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

    • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.

  • Verification: Re-analyze the dried product by HPLC to confirm the absence or significant reduction of the early-eluting acid peak.

Issue 2: Presence of 2,4-dichloro-5-fluoroaniline (Decarboxylation Product)
  • Root Cause Analysis: Aminobenzoic acids and their esters can undergo decarboxylation (loss of CO₂) under harsh conditions, particularly at elevated temperatures or in the presence of strong acids.[10][11][12] This reaction cleaves the entire methyl carboxylate group, leaving the corresponding aniline.

  • Identification Protocol: GC-MS Analysis

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Detection: Mass Spectrometry (scan mode).

    • Expected Observation: 2,4-dichloro-5-fluoroaniline is more volatile and less polar than the parent ester. It will appear as a distinct peak in the GC chromatogram. The mass spectrum will show a characteristic molecular ion and fragmentation pattern confirming its identity.

  • Removal Protocol: Silica Gel Column Chromatography Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent). The aniline impurity is significantly less polar than the parent ester (due to the loss of the polar ester group). It will therefore travel much faster through the silica column, allowing for a clean separation.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., Hexane or Heptane).

    • Pack a glass chromatography column with the slurry.

    • Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the dried, product-adsorbed silica onto the top of the packed column.

    • Begin eluting the column with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • The less polar aniline impurity will elute first. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired product.

    • Combine the pure fractions containing the product and evaporate the solvent under reduced pressure.

  • Verification: Analyze the purified product by GC-MS and HPLC to confirm the absence of the aniline impurity.

Issue 3: Presence of Residual Solvents
  • Root Cause Analysis: Solvents are integral to synthesis and purification (e.g., recrystallization).[4] If the final drying step is insufficient in terms of vacuum, temperature, or time, these volatile organic compounds can remain trapped in the crystal lattice of the final product.[2][3]

  • Identification Protocol: Headspace GC-MS This is the industry-standard method for residual solvent analysis.

    • Accurately weigh a sample of the product into a headspace vial.

    • Add a high-boiling point solvent in which the product is soluble (e.g., DMSO, DMF).[6]

    • Seal the vial and heat it in the headspace autosampler to allow the volatile solvents to partition into the gas phase.

    • The autosampler injects a sample of the vapor (headspace) into the GC-MS for separation and identification.

    • Quantify against known standards for common solvents (e.g., Methanol, Ethanol, Dichloromethane, Toluene, Acetone).

  • Removal Protocol: High-Vacuum Drying Causality: This method relies on reducing the pressure above the solid, which lowers the boiling point of the trapped solvents, allowing them to evaporate at a lower temperature and preventing thermal degradation of the product.

    • Spread the product in a thin layer in a suitable drying dish (e.g., a crystallization dish or on a tray in a vacuum oven).

    • Place the sample under high vacuum (<1 mmHg).

    • If the product is thermally stable, gently heat the sample (e.g., 30-40 °C) to facilitate solvent removal. Caution: Do not exceed the melting point or decomposition temperature.

    • Continue drying until a constant weight is achieved.

  • Verification: Re-analyze the dried material by Headspace GC-MS to ensure solvent levels are below the limits specified by ICH Q3C guidelines.[6][7]

Part 3: Visualization & Workflows

Visual aids are essential for understanding complex processes. The following diagrams illustrate the key degradation pathways and a general purification workflow.

G main This compound hydrolysis 3-amino-2,4-dichloro-5-fluorobenzoic acid main->hydrolysis + H₂O (acid/base) decarbox 2,4-dichloro-5-fluoroaniline main->decarbox + Heat / H⁺ - CO₂ - CH₃OH caption Fig 1. Key Degradation Pathways.

Caption: Fig 1. Key Degradation Pathways.

G cluster_input Start cluster_analysis Analysis cluster_purification Purification cluster_output Finish crude Crude Product Lot analytics Analytical Testing (HPLC, GC-MS) crude->analytics profile Assess Impurity Profile analytics->profile wash Aqueous Wash (for acidic/basic impurities) profile->wash Acidic Impurity > 0.1%? recryst Recrystallization (for general purity) profile->recryst Overall Purity < 99%? chrom Chromatography (for close-polarity impurities) profile->chrom Aniline Impurity > 0.1%? final_qc Final QC Analysis wash->final_qc recryst->final_qc chrom->final_qc pure_product Purified Product final_qc->pure_product caption Fig 2. General Purification Workflow.

Caption: Fig 2. General Purification Workflow.

Part 4: Data Interpretation

The following tables summarize key data points for easy reference during analysis and process development.

Table 1: Summary of Common Impurities and Analytical Methods

Impurity NameLikely OriginRecommended Analytical MethodIllustrative Observation
3-amino-2,4-dichloro-5-fluorobenzoic acidHydrolysisHPLC-UV, LC-MSShorter retention time than parent; correct M-14 m/z
2,4-dichloro-5-fluoroanilineDecarboxylationGC-MSVolatile peak; correct molecular ion in MS
Isomeric AminodichlorofluorobenzoatesSynthesis ByproductHPLC-UVPeak with similar UV spectrum, different retention time
Methanol, Dichloromethane, Ethyl AcetateResidual SolventsHeadspace GC-MSPeaks identified and quantified against standards

Table 2: Comparison of Purification Techniques

TechniqueTarget ImpuritiesProsConsTypical Purity Achieved
Aqueous Wash Acidic (hydrolysis) or basic impuritiesFast, scalable, inexpensiveOnly effective for impurities with different acid/base character>99% (if target is main impurity)
Recrystallization General impurities with different solubilitiesCan provide very high purity and crystalline form[13][14]Can have lower yield; requires solvent screening>99.5%
Column Chromatography Isomers, decarboxylation product, baseline impuritiesHighly effective for difficult separationsSolvent intensive, less scalable, higher cost>99.8%
Vacuum Drying Residual SolventsEffective and non-destructiveMay be slow for high-boiling solvents; requires good vacuum<5000 ppm total solvents (ICH Q3C Class 3)[7]

References

  • Vertex AI Search. (n.d.). Residual Solvent Analysis in Pharmaceuticals. Retrieved January 19, 2026.
  • ResolveMass Laboratories Inc. (2025). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. Retrieved January 19, 2026.
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  • Brouwer, H., et al. (n.d.). Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution. Scite.ai. Retrieved January 19, 2026.
  • Ruelle, P. (1986). Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. RSC Publishing. Retrieved January 19, 2026.
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Technical Support Center: Synthesis of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient production of this key intermediate.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a four-step sequence starting from 2,4-dichloro-5-fluorobenzoic acid. Understanding this pathway is the first step in troubleshooting potential issues.

Synthetic_Pathway A 2,4-dichloro-5-fluorobenzoic acid B Methyl 2,4-dichloro-5-fluorobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate B->C Nitration (HNO₃, H₂SO₄) D This compound C->D Reduction (e.g., H₂, Pd/C or Fe/HCl)

Caption: Synthetic route to this compound.

II. Troubleshooting Guide: Side Reactions and Solutions

This section addresses specific problems you might encounter at each stage of the synthesis, presented in a question-and-answer format.

Step 1: Esterification of 2,4-dichloro-5-fluorobenzoic acid

Question 1: My esterification reaction is incomplete, and I observe unreacted starting material. What can I do?

Answer:

Incomplete conversion in Fischer esterification is a common issue, primarily due to the reversible nature of the reaction. Here’s a systematic approach to troubleshoot this problem:

  • Drive the Equilibrium: The reaction produces water as a byproduct. According to Le Chatelier's principle, removing water will shift the equilibrium towards the product.

    • Experimental Protocol: Consider using a Dean-Stark apparatus to azeotropically remove water if the reaction is conducted in a suitable solvent like toluene. However, for simple esterification in excess methanol, this is not practical.

    • Increase Reactant Concentration: A more straightforward approach is to use a large excess of methanol, which acts as both the solvent and the reactant, to drive the reaction forward. A 10 to 20-fold excess is common.

  • Catalyst Activity: The catalytic activity of sulfuric acid can be diminished by the presence of water in the reagents.

    • Causality: Sulfuric acid acts as a proton source to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. Water can compete with methanol as a nucleophile, leading to the reverse reaction (hydrolysis).

    • Solution: Ensure you are using concentrated sulfuric acid (95-98%) and anhydrous methanol.

  • Reaction Time and Temperature: The reaction may simply need more time or energy to reach completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the temperature to reflux or extending the reaction time.

Data Presentation: Effect of Methanol Excess on Conversion

Molar Excess of MethanolApproximate Conversion (%)
2 equivalents~67%
5 equivalents~85%
10 equivalents>95%
Step 2: Nitration of Methyl 2,4-dichloro-5-fluorobenzoate

Question 2: My nitration reaction yields multiple isomers. How can I improve the regioselectivity?

Answer:

The formation of unwanted isomers during the nitration of a polysubstituted benzene ring is a significant challenge. The directing effects of the existing substituents determine the position of the incoming nitro group.[1]

  • Understanding Directing Effects:

    • -COOCH₃ (Ester): This is a deactivating, meta-directing group.

    • -Cl (Chloro): This is a deactivating, ortho, para-directing group.

    • -F (Fluoro): This is a deactivating, ortho, para-directing group.

    In your starting material, the positions are influenced by a complex interplay of these groups. The desired product is the 3-nitro isomer. The formation of other isomers, such as the 6-nitro product, can occur.

  • Controlling Reaction Conditions:

    • Temperature: Electrophilic aromatic substitution reactions are sensitive to temperature. Lower temperatures generally favor the formation of the thermodynamically more stable product and can enhance selectivity.

      • Protocol: Perform the addition of the nitrating mixture (a combination of concentrated nitric and sulfuric acid) dropwise at a low temperature, typically between 0 and 10°C, using an ice bath to dissipate the heat generated during the reaction.[1]

    • Acid Concentration: The concentration of sulfuric acid is crucial as it facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile.[2] Using fuming sulfuric acid (oleum) can increase the concentration of the nitronium ion but may also lead to harsher reaction conditions and potentially more side products if not carefully controlled.[3]

Question 3: I am observing the formation of dinitrated byproducts. How can I prevent this?

Answer:

Dinitration occurs when the reaction conditions are too harsh, leading to a second nitration on the already nitrated product.

  • Stoichiometry of the Nitrating Agent:

    • Causality: Using a large excess of nitric acid significantly increases the likelihood of dinitration.

    • Solution: Carefully control the stoichiometry. Use a slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid.

  • Reaction Time and Temperature:

    • Explanation: Prolonged reaction times or elevated temperatures after the initial nitration is complete can provide the necessary energy for a second, less favorable nitration to occur.

    • Troubleshooting: Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed, quench the reaction by pouring the reaction mixture over ice water.

Nitration_Troubleshooting cluster_0 Problem: Poor Regioselectivity cluster_1 Problem: Dinitration a1 Multiple Isomers Formed a2 Lower Reaction Temperature (0-10°C) a1->a2 Solution a3 Control Rate of Nitrating Agent Addition a1->a3 Solution b1 Dinitrated Byproducts Observed b2 Use Stoichiometric Amount of Nitric Acid b1->b2 Solution b3 Monitor Reaction and Quench Promptly b1->b3 Solution

Caption: Troubleshooting flowchart for the nitration step.

Step 3: Reduction of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate

Question 4: My reduction of the nitro group is also removing one of the chlorine atoms (hydrodechlorination). How can I prevent this?

Answer:

Hydrodechlorination is a well-known side reaction during the catalytic hydrogenation of halogenated nitroaromatics.[4][5][6] The choice of catalyst and reaction conditions is critical to ensure chemoselectivity.

  • Catalyst Selection:

    • Palladium on Carbon (Pd/C): This is a very active catalyst but is also prone to causing hydrodechlorination, especially with aryl chlorides.[7]

    • Raney Nickel: This catalyst is often less active for hydrodechlorination compared to Pd/C and can be a better choice for this transformation.[8]

    • Platinum-based Catalysts (e.g., Pt/C): These can also be effective, and sometimes the addition of inhibitors can suppress dehalogenation.

    • Modified Catalysts: The use of catalyst modifiers or inhibitors can significantly improve selectivity. For instance, adding triphenylphosphine (PPh₃) can inhibit dehalogenation by coordinating to the palladium surface.[5]

  • Reaction Conditions:

    • Hydrogen Pressure: High hydrogen pressures can promote hydrodechlorination. It is advisable to start with a lower pressure (e.g., a hydrogen balloon) and only increase it if the reaction is too slow.[9]

    • Temperature: Elevated temperatures can also increase the rate of hydrodechlorination. Running the reaction at or slightly above room temperature is often a good starting point.[9]

    • Solvent: The choice of solvent can influence the reaction. Protic solvents like ethanol or methanol are commonly used.

  • Alternative Reducing Agents: If catalytic hydrogenation proves too problematic, consider chemical reducing agents:

    • Metal/Acid Systems: A classic and often highly selective method is the use of a metal, such as iron (Fe) or tin (Sn), in the presence of an acid like hydrochloric acid (HCl).[8][10] This method is generally very effective at reducing the nitro group without affecting aryl halides.

Question 5: I am observing the formation of intermediates like hydroxylamines or azo compounds. What is causing this?

Answer:

The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species.[11][12] The accumulation of these intermediates indicates an incomplete reduction.

  • Causality:

    • Insufficient Reducing Agent/Hydrogen: The reaction may have stopped prematurely due to a lack of hydrogen or an insufficient amount of the chemical reducing agent.

    • Catalyst Deactivation: The catalyst may have lost its activity during the reaction.[9]

    • Reaction Conditions: The conditions may not be vigorous enough to drive the reaction to completion.

  • Troubleshooting:

    • For Catalytic Hydrogenation: Ensure a continuous supply of hydrogen. If the reaction stalls, carefully add more catalyst. Increasing the temperature or hydrogen pressure can also help push the reaction to completion.[9]

    • For Chemical Reduction: Ensure you are using a sufficient stoichiometric excess of the metal and acid.

III. Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to check for isomeric impurities after the nitration step?

A1: High-Performance Liquid Chromatography (HPLC) is an excellent method for separating and quantifying regioisomers of dichlorofluorobenzoic acid derivatives.[13][14][15][16] A reverse-phase C18 column with a gradient elution using a buffered mobile phase (e.g., ammonium acetate) and an organic modifier like methanol or acetonitrile typically provides good resolution.[14][15] For structural confirmation of the isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can be used.[13][17]

Q2: How can I effectively purify the final product, this compound, from the reaction mixture?

A2: The purification strategy will depend on the nature of the impurities. A common approach involves:

  • Work-up: After the reduction, if a metal/acid system was used, neutralize the acid and filter off the metal salts. If catalytic hydrogenation was used, filter off the catalyst.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. The basicity of the amino group allows for an acid wash (e.g., dilute HCl) to remove any non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting.

  • Chromatography: If isomeric impurities or other byproducts are present, column chromatography on silica gel is an effective purification method. A solvent system of increasing polarity, such as a mixture of hexanes and ethyl acetate, is typically used.

  • Recrystallization: For the final purification of the solid product, recrystallization from a suitable solvent or solvent pair can be employed to achieve high purity.

Q3: Can I use a different starting material for this synthesis?

A3: While the described pathway is a common one, other routes may exist. For example, some syntheses might start from a molecule that already contains the amino or a precursor group, followed by halogenation and esterification. The choice of starting material often depends on commercial availability, cost, and the specific expertise of the laboratory.

References

  • Beller, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • Li, L., et al. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
  • Loos, P., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
  • Loos, P., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

  • Wang, C., et al. (2022). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry. [Link]

  • De Vleeschouwer, F., et al. (2018). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]

  • Krishnaiah, C., et al. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. PubMed. [Link]

  • U.S. Patent No. US20140371418A1. (2014). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
  • Li, Y., et al. (2023). Hydrogenation of Nitroarenes by Onsite-Generated Surface Hydroxyl from Water. ACS Catalysis. [Link]

  • Krishnaiah, C., et al. (2012). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate. [Link]

  • U.S. Patent No. US3397229A. (1968). Nitration of benzoic acid and its chlorinated derivatives.
  • P. A. S. Smith. (2005). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Reviews. [Link]

  • Krishnaiah, C., et al. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Semantic Scholar. [Link]

  • Pavia, D. L., et al. (2011). Nitration of Substituted Aromatic Rings and Rate Analysis. Western Washington University.
  • H. G. O. Alvim, et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. [Link]

  • YouTube. (2024). Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid. [Link]

  • U.S. Patent No. US10968466B2. (2021). Process for preparing aminobenzoic acid or an aminobenzoic acid conversion product.
  • Scilit. (2010). Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Scilit. [Link]

  • PubChem. (2025). 2,4-Dichloro-5-nitrobenzoic acid. [Link]

  • Chen, Z., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Shen, K., et al. (2002). Cataytic Hydrogenation of o-Nitrochlorbenzene to 3,3'-Dichlorobenzidine. ResearchGate. [Link]

  • Eckert, J. W., & Hirschberg, J. G. (1941). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. Journal of Biological Chemistry.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • ChemRxiv. (2023). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. [Link]

  • Wang, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Alvim, H. G. O., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate. [Link]

  • European Patent No. EP20040713717. (2004). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

Sources

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature in the synthesis of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate. The synthesis of this compound, a key intermediate in various pharmaceutical pathways, typically involves a nucleophilic aromatic substitution (SNAr) reaction, where an amino group displaces a halogen on a polychlorinated and fluorinated benzene ring. Temperature is a critical parameter in this transformation, directly influencing reaction rate, yield, and purity. This guide is designed to provide you with the scientific rationale and practical steps to master this crucial variable.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction temperature range for the amination of polychlorinated aromatic compounds like the precursor to this compound?

A1: For nucleophilic aromatic substitution (SNAr) reactions on polychlorinated aromatic rings, a common starting temperature range is between 80-120 °C.[1] However, the optimal temperature is highly dependent on the specific nucleophile (e.g., ammonia, an amine), the solvent, and the presence of any catalysts. For a highly deactivated ring, higher temperatures may be necessary to achieve a reasonable reaction rate.

Q2: How does temperature influence the rate of the amination reaction?

A2: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the molecules with sufficient energy to overcome the activation energy barrier. In SNAr reactions, the formation of the Meisenheimer complex, a resonance-stabilized intermediate, is a key step.[2] Higher temperatures increase the frequency and energy of collisions between the aromatic substrate and the aminating agent, leading to faster formation of this intermediate and, consequently, the final product.

Q3: Can running the reaction at a very high temperature be detrimental?

A3: Yes, excessively high temperatures can lead to several undesirable outcomes. These include the decomposition of the starting material or the desired product, especially given the presence of multiple functional groups.[1] Furthermore, high temperatures can promote the formation of side products through competing reaction pathways, such as the displacement of other halogen atoms or reactions involving the ester group. The thermal stability of fluorinated aromatic compounds can also be a concern at elevated temperatures.[3]

Q4: What is the difference between kinetic and thermodynamic control in this reaction, and how does temperature play a role?

A4: In the context of this synthesis, you might encounter a scenario where different products can be formed. The kinetic product is the one that forms the fastest (has the lowest activation energy), while the thermodynamic product is the most stable.[4][5][6][7][8]

  • Low temperatures favor the kinetic product, as most molecules will only have enough energy to overcome the lowest activation energy barrier.

  • High temperatures can provide enough energy to overcome the activation barriers for the formation of all possible products, and also to reverse the formation of the kinetic product. This allows the reaction to reach equilibrium, where the most stable (thermodynamic) product will predominate.

For the synthesis of this compound, it is crucial to determine if undesired isomers or byproducts are the kinetic or thermodynamic products to select the appropriate temperature regime.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical approach to resolving them.

Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Product Yield 1. Reaction temperature is too low: Insufficient thermal energy to overcome the activation barrier of the SNAr reaction. 2. Reaction time is too short: The reaction has not had enough time to proceed to completion at the given temperature.1. Gradually increase the reaction temperature: Incrementally raise the temperature by 10-20 °C and monitor the reaction progress by TLC or LC-MS. 2. Increase the reaction time: At a given temperature, allow the reaction to proceed for a longer duration.
Formation of Multiple Products (Low Purity) 1. Reaction temperature is too high: This can lead to the formation of undesired isomers by displacing other halogens or promoting side reactions. 2. Kinetic vs. Thermodynamic Control: An intermediate temperature might be producing a mixture of kinetic and thermodynamic products.1. Lower the reaction temperature: This can improve selectivity for the desired product, especially if the side products have a higher activation energy.[1] 2. Perform a temperature screening study: Run the reaction at a range of temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C) to identify the optimal balance between reaction rate and selectivity.
Decomposition of Starting Material or Product 1. Excessively high reaction temperature: The thermal stability of the starting material or product has been exceeded.[3]1. Lower the reaction temperature: Operate at the lowest temperature that provides a reasonable reaction rate. 2. Consider using a catalyst: A suitable catalyst might allow the reaction to proceed at a lower temperature, thus preserving the integrity of the molecules.
Reaction Stalls Before Completion 1. Equilibrium has been reached: The forward and reverse reaction rates have become equal. 2. Decomposition of a reactant or catalyst. 1. Adjust the temperature: If the desired product is thermodynamically favored, increasing the temperature might shift the equilibrium towards the product. Conversely, if it is kinetically favored, a lower temperature is preferable. 2. Investigate reactant and catalyst stability: Analyze the reaction mixture for the presence of starting materials and potential degradation products.

Experimental Protocol: Temperature Optimization Study

This protocol provides a systematic approach to determining the optimal reaction temperature for the synthesis of this compound.

Objective: To identify the reaction temperature that maximizes the yield and purity of the desired product.

Materials:

  • Precursor to this compound (e.g., Methyl 2,3,4-trichloro-5-fluorobenzoate)

  • Aminating agent (e.g., aqueous ammonia, amine)

  • Solvent (e.g., DMSO, DMF)

  • Base (if required, e.g., K₂CO₃)

  • Reaction vessels (e.g., sealed tubes or a parallel synthesizer)

  • Heating and stirring equipment

  • Analytical tools (TLC, LC-MS, or GC-MS)

Procedure:

  • Set up parallel reactions: Prepare a series of identical reaction mixtures in separate vessels. A typical setup would include the aromatic substrate (1.0 eq), the aminating agent (1.1-1.5 eq), a suitable solvent, and a base if necessary.

  • Assign different temperatures: Place each reaction vessel in a heating block or oil bath set to a specific temperature. A good starting range would be 60 °C, 80 °C, 100 °C, and 120 °C.

  • Monitor the reactions: At regular intervals (e.g., every 1-2 hours), take a small aliquot from each reaction mixture and analyze it by TLC or LC-MS to monitor the consumption of the starting material and the formation of the product and any byproducts.

  • Determine reaction completion: Continue the reactions until the starting material is consumed or the product concentration plateaus.

  • Work-up and analysis: Once the reactions are complete, perform an appropriate work-up procedure to isolate the crude product from each reaction. Analyze the yield and purity of the product from each temperature point using techniques like ¹H NMR and LC-MS.

  • Data interpretation: Compare the results from all the reactions to determine the temperature that provides the best combination of reaction rate, yield, and purity.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in your synthesis.

G start Start: Low Yield or Purity check_temp Is the reaction temperature optimized? start->check_temp low_yield Low Yield check_temp->low_yield No low_purity Low Purity check_temp->low_purity No increase_temp Increase Temperature by 10-20°C low_yield->increase_temp increase_time Increase Reaction Time low_yield->increase_time decrease_temp Decrease Temperature by 10-20°C low_purity->decrease_temp temp_screen Perform Temperature Screening Study low_purity->temp_screen monitor_rxn Monitor by TLC/LC-MS increase_temp->monitor_rxn increase_time->monitor_rxn check_stability Check for Decomposition monitor_rxn->check_stability No Improvement solution Optimal Temperature Identified monitor_rxn->solution Improved decrease_temp->monitor_rxn temp_screen->solution use_catalyst Consider a Catalyst check_stability->use_catalyst Decomposition Observed use_catalyst->solution

Caption: Troubleshooting workflow for temperature optimization.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Reaction Chemistry & Engineering. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. RSC Publishing. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2024). Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Fiveable. (n.d.). 9.4 Thermodynamic and Kinetic Control - AP Chem. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on the Quinoline Ring.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Retrieved from [Link]

Sources

Technical Support Center: Efficient Synthesis of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this key pharmaceutical intermediate.

I. Overview of Synthetic Strategies

The synthesis of this compound, a highly functionalized aniline derivative, presents unique challenges due to the electronic nature and substitution pattern of the aromatic ring. Two primary catalytic routes are commonly considered for the introduction of the amino group:

  • Reduction of a Nitro Precursor: This classic and often robust method involves the initial synthesis of a nitro-substituted precursor, Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate, followed by its reduction to the desired amine. Catalyst selection in the reduction step is critical to avoid unwanted side reactions.

  • Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): This powerful cross-coupling reaction allows for the direct formation of the C-N bond by coupling an aryl halide with an ammonia surrogate or ammonia itself. The success of this reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, and reaction conditions.

This guide will delve into the nuances of catalyst selection and troubleshooting for both of these synthetic pathways.

II. FAQs and Troubleshooting for the Reduction of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate

The reduction of a nitro group on a polyhalogenated, electron-deficient ring requires careful consideration of the reducing agent and conditions to achieve high selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the reduction of an aromatic nitro group in a molecule with multiple halogen substituents?

A1: The most common and effective catalysts fall into two main categories:

  • Catalytic Hydrogenation:

    • Palladium on Carbon (Pd/C): This is a widely used and often highly effective catalyst for nitro group reduction.[1][2][3] However, with polychlorinated substrates, there is a risk of hydrodehalogenation (replacement of a chlorine atom with hydrogen).

    • Raney Nickel (Raney Ni): This catalyst is also effective for nitro group reductions and is often a good alternative to Pd/C when hydrodehalogenation is a concern.[1][3]

    • Platinum(IV) Oxide (PtO₂): This is a potent hydrogenation catalyst that can be used for the reduction of nitro groups.

  • Metal-Based Reductants in Acidic Media:

    • Iron (Fe) in acidic media (e.g., HCl, Acetic Acid): This is a classic, mild, and often chemoselective method for nitro group reduction.[1][2][3] It is generally tolerant of a wide range of functional groups.

    • Tin(II) Chloride (SnCl₂): This is another mild and selective reducing agent for converting nitro groups to amines.[3]

    • Zinc (Zn) in acidic media: Similar to iron, zinc can be used for the reduction of nitro groups.[2][3]

Q2: How do I choose between catalytic hydrogenation and a metal-based reduction?

A2: The choice depends on several factors, including the other functional groups present in your molecule and the available laboratory equipment.

  • Choose catalytic hydrogenation when:

    • High efficiency and clean conversion are desired.

    • The substrate is not prone to hydrodehalogenation, or if mild conditions can be found to minimize this side reaction.

    • Equipment for handling hydrogen gas (e.g., a balloon setup or a Parr hydrogenator) is available.

  • Choose a metal-based reduction when:

    • Hydrodehalogenation is a significant concern.

    • A more cost-effective and operationally simpler method is preferred.

    • The substrate is sensitive to the high pressures sometimes used in catalytic hydrogenation.

Troubleshooting Guide: Reduction of the Nitro Precursor

Issue 1: Low or No Conversion of the Nitro Group

Potential Cause Explanation & Solution
Catalyst Poisoning (Catalytic Hydrogenation) The active sites on the catalyst can be blocked by impurities such as sulfur or certain nitrogen-containing compounds. Solution: Ensure all glassware is meticulously clean and use high-purity solvents and reagents. If poisoning is suspected, using a fresh batch of catalyst is recommended.[4]
Catalyst Deactivation (Catalytic Hydrogenation) The catalyst may have lost activity due to improper storage or handling. Solution: Handle hydrogenation catalysts, especially pyrophoric ones like Raney Nickel, under an inert atmosphere. Using a fresh batch of catalyst can rule out deactivation.[4]
Insufficient Catalyst Loading The amount of catalyst may be too low for the reaction scale. Solution: For Pd/C, a typical loading is 5-10 mol% relative to the substrate.[4] If the reaction is sluggish, a modest increase in catalyst loading may be beneficial.
Inadequate Hydrogen Pressure (Catalytic Hydrogenation) For some substrates, the pressure from a hydrogen balloon may be insufficient. Solution: Consider using a Parr hydrogenator to increase the hydrogen pressure.[4]
Poor Agitation (Catalytic Hydrogenation) Inefficient stirring leads to poor mixing of the solid catalyst, liquid substrate, and gaseous hydrogen. Solution: Ensure vigorous stirring to maximize the contact between the reactants.[4]
Poor Substrate Solubility If the nitroaromatic compound is not fully dissolved, the reaction will be slow. Solution: Choose a solvent that completely dissolves the starting material. Common solvents for hydrogenation include methanol, ethanol, and ethyl acetate.[4]

Issue 2: Presence of Unwanted Side-Products

Side Product Potential Cause & Explanation Solution
Hydrodehalogenated Product The replacement of a chlorine atom with hydrogen. This is a common side reaction in the catalytic hydrogenation of aryl halides, especially with Pd/C.Solution: Consider switching to a less aggressive catalyst like Raney Nickel.[3] Alternatively, optimizing the reaction conditions (lower temperature, lower hydrogen pressure) with Pd/C may minimize this side reaction. Using a metal-based reduction (e.g., Fe/HCl) is also a good strategy to avoid hydrodehalogenation.
Azo or Azoxy Compounds Incomplete reduction of the nitro group can lead to the formation of dimeric azo or azoxy compounds.Solution: Ensure sufficient reducing agent and adequate reaction time. If using a metal-based reduction, ensure the reaction goes to completion by monitoring with TLC or LC-MS. For catalytic hydrogenation, ensure sufficient hydrogen supply.
Hydroxylamine Intermediate The reduction of a nitro group proceeds through a hydroxylamine intermediate. If the reaction is incomplete, this may be observed.Solution: Increase the reaction time or temperature (if appropriate for the substrate's stability) to drive the reaction to completion.

III. FAQs and Troubleshooting for Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to electron-deficient and sterically hindered substrates like the precursor to this compound requires careful optimization.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst and ligand is best suited for the amination of a polychlorinated, electron-deficient aryl chloride?

A1: For challenging substrates such as polychlorinated aryl chlorides, bulky, electron-rich phosphine ligands are generally required to achieve good yields.[5] Some of the most effective ligands for such transformations belong to the dialkylbiaryl phosphine class.[6]

  • For primary amines (or ammonia surrogates): Ligands like BrettPhos are often highly effective.[5][7]

  • For a broad range of amines: XPhos and RuPhos are also excellent choices, with RuPhos often being superior for secondary amines.[6][7]

It is often preferable to use a precatalyst , such as a G3 or G4 palladacycle, as they tend to form the active LPd(0) catalyst more cleanly and efficiently than traditional sources like Pd(OAc)₂.[5][8]

Q2: What is the role of the base in the Buchwald-Hartwig reaction, and which one should I choose?

A2: The base is crucial for deprotonating the amine, which allows it to coordinate to the palladium center. The choice of base can significantly impact the reaction outcome.

  • Strong, non-nucleophilic bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often very effective.[5]

  • Weaker bases: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[5]

Q3: Can I use aqueous ammonia directly in a Buchwald-Hartwig reaction?

A3: While challenging due to issues with catalyst stability and competing hydroxylation side reactions, recent advancements have made the use of aqueous ammonia more feasible. The development of specialized ligands, such as KPhos , has been shown to suppress the formation of aryl alcohol and diarylamine side products when using aqueous ammonia and a hydroxide base.[9]

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue 1: Low or No Product Yield

Potential Cause Explanation & Solution
Inefficient Catalyst Activation If using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species may be inefficient.
Inappropriate Ligand Choice The chosen ligand may not be suitable for the specific substrate combination (aryl halide and amine).
Incorrect Base Selection or Quality An incompatible or poor-quality base can hinder the reaction.
Poor Substrate Reactivity Aryl chlorides are generally less reactive than aryl bromides or iodides.[5] Steric hindrance on the aryl halide can also slow the reaction.
Catalyst Inhibition by Amine Amines can act as ligands for palladium, potentially leading to catalyst deactivation.

Issue 2: Formation of Side-Products

Side Product Potential Cause & Explanation Solution
Hydrodehalogenation The aryl halide is reduced to the corresponding arene without amination.Cause: This can occur if the catalytic cycle is disrupted. Solution: Carefully optimize the reaction conditions, including the choice of base and solvent. Ensuring the purity of all reagents is also important.
Homocoupling (Dimerization) Dimerization of the aryl halide or the amine can occur.Cause: This side reaction can be promoted by certain catalyst systems and conditions. Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[5]
Hydroxylation If using aqueous ammonia or a hydroxide base, the formation of the corresponding phenol can be a competing reaction.Solution: The use of specialized ligands like KPhos has been shown to suppress hydroxylation.[9] Ensuring an inert atmosphere to exclude water (unless it's the intended solvent) is also critical.

IV. Catalyst Selection and Reaction Pathway Diagrams

Decision Tree for Synthetic Route Selection

G start Synthesis of this compound route_choice Choice of Synthetic Route start->route_choice reduction_route Route 1: Reduction of Nitro Precursor route_choice->reduction_route amination_route Route 2: Buchwald-Hartwig Amination route_choice->amination_route hydrodehalogenation_concern Is hydrodehalogenation a major concern? reduction_route->hydrodehalogenation_concern substrate_availability Is the corresponding aryl halide precursor readily available? amination_route->substrate_availability equipment_availability Is high-pressure hydrogenation equipment available? hydrodehalogenation_concern->equipment_availability No metal_reduction Consider Metal-Based Reduction (e.g., Fe/HCl) hydrodehalogenation_concern->metal_reduction Yes equipment_availability->metal_reduction No catalytic_hydrogenation Consider Catalytic Hydrogenation (e.g., Raney Ni) equipment_availability->catalytic_hydrogenation Yes route_1_path Plausible and Robust Route metal_reduction->route_1_path catalytic_hydrogenation->route_1_path ligand_screening Proceed with Ligand and Condition Screening substrate_availability->ligand_screening Yes route_2_path Potentially More Direct but Requires Optimization ligand_screening->route_2_path

Caption: Decision tree for selecting a synthetic route.

Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex L-Pd(II)(Ar)(X) oxidative_addition->pdII_complex amine_coordination Amine Coordination + Base pdII_complex->amine_coordination pdII_amido_complex L-Pd(II)(Ar)(NHR') amine_coordination->pdII_amido_complex base Base-H⁺ + X⁻ amine_coordination->base reductive_elimination Reductive Elimination pdII_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NHR' (Product) reductive_elimination->product arx Ar-X (Aryl Halide) arx->oxidative_addition amine R'-NH₂ (Amine) amine->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

V. Experimental Protocol: Synthesis via Reduction of a Nitro Precursor

This protocol describes a plausible and robust two-step synthesis of this compound, starting from the nitration of Methyl 2,4-dichloro-5-fluorobenzoate, followed by the reduction of the resulting nitro compound. This approach is based on established procedures for analogous transformations.[10][11]

Step 1: Synthesis of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate

Materials:

  • Methyl 2,4-dichloro-5-fluorobenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

  • Slowly add Methyl 2,4-dichloro-5-fluorobenzoate to the cold sulfuric acid while stirring, maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by cautiously adding fuming nitric acid to a portion of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature remains between 0-10 °C.

  • After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • For further purification, dissolve the crude product in dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 2: Synthesis of this compound

Materials:

  • Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate

  • Ethanol

  • Water

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Celite®

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a suspension of Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate and iron powder in a mixture of ethanol and water.

  • Heat the mixture to a gentle reflux with vigorous stirring.

  • Add concentrated hydrochloric acid dropwise to the refluxing suspension over 15-20 minutes.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrate and washings, and remove the ethanol under reduced pressure.

  • Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

VI. Purification of this compound

The purification of polyhalogenated anilines can be challenging due to their physical properties and potential for coloration upon exposure to air and light.

Common Impurities and their Removal:

Impurity Type Origin Recommended Purification Method
Colored Impurities (Oxidation Products) Formed by the oxidation of the aniline.Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, heat briefly, and filter hot. The desired product can be recovered by crystallization upon cooling.[12]
Unreacted Nitro Starting Material Incomplete reduction in Step 2.Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes can effectively separate the more polar nitro compound from the desired amine.
Hydrodehalogenated Byproduct Side reaction during catalytic hydrogenation (if used).Column Chromatography or Fractional Crystallization: Separation can be challenging due to similar polarities. Careful optimization of the chromatographic conditions or fractional crystallization may be required.

VII. Quantitative Data Summary

Catalyst System (Precatalyst/Ligand) Typical Substrates General Observations & Advantages
Pd(OAc)₂ / BrettPhos Primary amines with aryl chlorides/bromidesHigh activity for primary amines, often allows for lower catalyst loadings.[7]
Pd(OAc)₂ / RuPhos Secondary amines with aryl chlorides/bromidesGenerally superior for secondary amines.[7]
XPhos Pd G3 Broad range of amines and aryl halidesA versatile and highly active precatalyst with a broad substrate scope.
[Pd(π-cinnamyl)Cl]₂ / MorDalPhos Primary and secondary amines with (hetero)aryl chloridesEffective under aqueous and solvent-free conditions, showcasing "green" chemistry potential.[13]

VIII. References

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]

  • Fors, B. P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2767–2773. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Angewandte Chemie International Edition, 49(38), 6614–6635. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Nagy, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3644–3653. [Link]

  • Aulenta, F., et al. (2007). Relevance of side reactions in anaerobic reductive dechlorination microcosms amended with different electron donors. Water Research, 41(1), 27–36. [Link]

  • Goto, S., et al. (2018). Buchwald–Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products. The Journal of Organic Chemistry, 83(11), 6065–6073. [Link]

  • WuXi AppTec. (2023, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Ruijter, E., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(40), 17396-17423. [Link]

  • Ortiz-Salas, R., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1789. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • QSpace. (2014). Studies on the Optimization of Buchwald-Hartwig Amination of Aryl Halides. [Link]

  • Google Patents. (2016). CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • Royal Society of Chemistry. (2021). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. [Link]

  • Reddit. (2023). Hydrogenation troubleshooting. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2016). Hydrogenation of Nitro-Substituted Acetophenones. [Link]

  • Google Patents. (2016). CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.

  • Scribd. (n.d.). Hydrogenation of Substituted Benzenes Containing Nitro and Azo Groups Over Skeletal Nickel in Aqueous Solutions of 2-Propanol. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • LookChem. (n.d.). Purification of Aniline. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]

  • Google Patents. (1996). JPH08295654A - Method for purifying aniline.

  • Reddit. (2014). Purify and dry aniline?. [Link]

  • PubChem. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. [Link]

  • Global Substance Registration System. (n.d.). METHYL 2,5-DICHLORO-4-NITROBENZOATE. [Link]

Sources

troubleshooting failed reactions involving Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-amino-2,4-dichloro-5-fluorobenzoate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving this versatile but challenging reagent. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure the success of your experimental endeavors.

Introduction to this compound

This compound (CAS No. 1159908-24-3) is a highly functionalized aromatic compound, featuring an aniline amine, a methyl ester, and multiple halogen substituents. This unique combination of functional groups makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. However, the interplay between these groups can also lead to unexpected side reactions and low yields. This guide will address these potential pitfalls in a question-and-answer format, providing both theoretical explanations and practical solutions.

Molecular Structure and Properties:

PropertyValue
CAS Number 1159908-24-3
Molecular Formula C₈H₆Cl₂FNO₂
Molecular Weight 238.04 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

Troubleshooting Guide & FAQs

This section is organized by the type of reaction you may be performing with this compound.

Part 1: N-Acylation and N-Alkylation Reactions

These are common reactions targeting the amino group. However, the electron-withdrawing effects of the halogens and the ester group can significantly reduce the nucleophilicity of the amine.[1][2][3]

Question 1: My N-acylation reaction with acyl chloride is sluggish and gives a low yield. What are the likely causes and how can I improve it?

Answer:

Low reactivity in N-acylation is a common issue with electron-deficient anilines like this compound. The combined inductive and resonance effects of the two chlorine atoms, the fluorine atom, and the methyl ester group withdraw electron density from the aromatic ring, which in turn reduces the nucleophilicity of the amino group.[1][2]

Troubleshooting Steps:

  • Choice of Base: A non-nucleophilic, sterically hindered base is often crucial. While triethylamine (TEA) is common, consider using a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to effectively scavenge the HCl byproduct without competing with the aniline.

  • Addition of a Catalyst: The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[4] DMAP is a hyper-nucleophilic acylation catalyst that forms a highly reactive intermediate with the acyl chloride.

  • Solvent Choice: A polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is generally suitable. Ensure the solvent is anhydrous, as water can hydrolyze the acyl chloride.

  • Reaction Temperature: While room temperature is a good starting point, gentle heating (40-50 °C) may be necessary to drive the reaction to completion. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

  • Acylating Agent: If acyl chlorides are proving problematic, consider using a more reactive acylating agent like an acid anhydride.

dot

N_Acylation_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in N-Acylation Cause1 Low Nucleophilicity of Aniline (Electron-Withdrawing Groups) Problem->Cause1 Cause2 Inefficient HCl Scavenging Problem->Cause2 Cause3 Hydrolysis of Acyl Chloride Problem->Cause3 Solution4 Increase Reaction Temperature Problem->Solution4 Solution1 Use a Stronger, Non-Nucleophilic Base (e.g., DIPEA, 2,6-Lutidine) Cause1->Solution1 Solution2 Add Catalytic DMAP Cause1->Solution2 Cause2->Solution1 Solution3 Use Anhydrous Solvent Cause3->Solution3 Sandmeyer_Reaction_Issues cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Complex Mixture & Dark Precipitate in Sandmeyer Reaction Cause1 Diazonium Salt Decomposition Problem->Cause1 Cause3 Azo Coupling Problem->Cause3 Cause4 Starting Material Impurities Problem->Cause4 Cause2 Phenol Formation Cause1->Cause2 Solution1 Maintain 0-5 °C Cause1->Solution1 Solution2 Use Diazonium Salt Immediately Cause1->Solution2 Cause2->Solution1 Solution3 Ensure Sufficient Acidity Cause3->Solution3 Solution4 Purify Starting Material Cause4->Solution4

Caption: Common issues and solutions in Sandmeyer reactions.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The halogen atoms on this compound can participate in cross-coupling reactions. However, the presence of multiple halogens and the amino group can lead to challenges.

Question 3: I am attempting a Suzuki coupling at one of the chlorine positions, but the reaction is not proceeding, or I am getting a mixture of products. What should I consider?

Answer:

Palladium-catalyzed cross-coupling reactions with polyhalogenated substrates can be complex due to issues with selectivity and catalyst deactivation.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often required to promote the oxidative addition step. [5]2. Reactivity of Halogens: The reactivity of the halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. Therefore, achieving selective coupling at a specific chlorine position in the presence of other chlorines and a fluorine can be challenging. The reaction conditions will need to be carefully optimized.

  • Catalyst Inhibition: The free amino group can coordinate to the palladium center and inhibit the catalytic cycle. [6]In some cases, protecting the amino group as an amide or carbamate may be necessary.

  • Base Selection: The choice of base is also crucial. A weaker base like potassium carbonate or a stronger, non-nucleophilic base like cesium carbonate or potassium phosphate is often used. The base's solubility can also play a role.

  • Dehalogenation: Reductive dehalogenation, where a halogen is replaced by a hydrogen atom, can be a significant side reaction, especially with electron-rich phosphine ligands and in the presence of a proton source.

Part 4: Ester Hydrolysis

The methyl ester group can be sensitive to both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid.

Question 4: I am observing the formation of a more polar byproduct in my reaction, which I suspect is the carboxylic acid from ester hydrolysis. How can I avoid this?

Answer:

Ester hydrolysis is a common side reaction, particularly if your reaction conditions are not strictly neutral.

[1][7][8]Troubleshooting Steps:

  • Control of pH: If your reaction can tolerate it, maintaining a neutral pH is the most effective way to prevent ester hydrolysis.

  • Aqueous Workup: During the workup, minimize contact time with acidic or basic aqueous solutions. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

  • Choice of Base: If a base is required for your reaction, use a non-hydroxide base. For example, in an acylation, a tertiary amine base is preferable to an inorganic hydroxide.

  • Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote ester hydrolysis, especially in the presence of trace amounts of water. Monitor your reaction closely and work it up as soon as it is complete.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific reaction.

Protocol 1: General Procedure for N-Acylation
  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq). 2.[4] Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sandmeyer Reaction (Chlorination)
  • To a stirred suspension of this compound (1.0 eq) in a mixture of concentrated HCl and water, cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl, and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, or until nitrogen evolution ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

References

  • How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂? - Discussion Forum. (2024, February 20).
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo.
  • Reactions of Aniline - Chemistry Steps.
  • Effect of Substituents on the Basicity of Anilines - YouTube. (2020, June 13).
  • Technical Support Center: Purification of Polyhalogen
  • Application Notes and Protocols: Diazotization of Anilines for Iodin
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13).
  • Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones | Organic Letters - ACS Public
  • electronic effects of fluorine and bromine on the aniline ring - Benchchem.
  • Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates in aqueous 2.25 M Bu4NBr and 80% DMSO | Semantic Scholar. (2002, June 1).
  • Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs | Environmental Science & Technology - ACS Public
  • Technical Support Center: Troubleshooting Palladium-Catalyzed Amin
  • JPH08295654A - Method for purifying aniline - Google P
  • Kinetic study of hydrolysis of benzoates.
  • Enhancement of microbial PCB dechlorination by chlorobenzoates, chlorophenols and chlorobenzenes - Ovid.
  • Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorin
  • Understanding organofluorine chemistry.
  • Aliphatic Amines Unlocked for Selective Transformations through Diazotiz
  • Biochemical transformations of herbicide-derived anilines: purification and characterization of caus
  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene | Organic Process Research & Development - ACS Public
  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC - PubMed Central. (2019, September 29).
  • Carbon–fluorine bond - Wikipedia.
  • Dechlorination of mixture containing 2-3-and 4-chloro benzoates (130...
  • Microbial reductive dehalogenation of polychlorinated biphenyls | FEMS Microbiology Ecology | Oxford Academic.
  • Degradation breakthrough of stabilized compounds with C-F bonds - The Innov
  • Removal of amino in anilines through diazonium salt-based reactions - ResearchG
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Sandmeyer Reaction - Organic Chemistry Portal.
  • Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling - The Royal Society of Chemistry.
  • Diazotis
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal.
  • Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone - Benchchem.
  • Palladium-Catalyzed Amination of Aryl Halides - Organic Reactions.
  • Deaminative chlorination of aminoheterocycles - PMC - NIH. (2021, December 16).
  • Application Note: Protocol for N-acylation of Methyl 2-amino-5-bromobenzo
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. (2025, January 17).
  • Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline - Benchchem.
  • Application Notes and Protocols for N-Acylation of 3-Amino-4-Octanol in Surfactant Production - Benchchem.
  • Application Notes and Protocol: Sandmeyer Reaction for the Synthesis of 8-Halo-2-naphthols
  • Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands.
  • Advances in Catalytic C–F Bond Activation and Transformation of Arom
  • (PDF)
  • Carbon–fluorine bond cleavage medi
  • Application Note and Protocol: N-acylation of Methyl 2,6-Diamino-5-chloronicotin
  • Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid - Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine - Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine - Benchchem.

Sources

column chromatography conditions for purifying Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Purification & Chromatography Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate. The unique structure of this compound, featuring a basic aromatic amine on a halogenated ring, presents specific purification hurdles that this guide will address in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Method Development & Initial Setup

Q1: What are the primary challenges when purifying this compound on standard silica gel?

The principal challenge arises from the aromatic amine (NH₂) group . Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amine group on your compound engages in a strong acid-base interaction with these silanol groups.[1] This secondary interaction leads to several common purification problems:

  • Peak Tailing: A portion of the analyte is retained longer than the main band, causing the chromatographic peak to smear or "tail."[1] This results in broad fractions and poor separation from nearby impurities.

  • Irreversible Adsorption: In severe cases, the interaction is so strong that the compound will not elute from the column at all, leading to low or zero recovery.[1]

  • Compound Degradation: The acidic nature of the silica surface can sometimes catalyze the degradation of sensitive compounds.[2]

Q2: How should I select a stationary phase for this purification?

For this specific molecule, you have a few options, and the choice depends on the severity of the issues encountered.

  • Standard Silica Gel (60 Å, 40-63 µm): This is the most common and economical choice. It is the recommended starting point, but you will likely need to modify your mobile phase to get a good result (see Q5).

  • Amine-Functionalized Silica: This is an excellent alternative where the silica surface has been treated with an amine.[3] This modification neutralizes the acidic silanol sites, dramatically reducing tailing and improving the recovery of basic compounds like yours.[3][4] It often allows for the use of simpler, non-polar solvent systems like hexane/ethyl acetate without basic additives.[3]

  • Alumina (Neutral or Basic): Alumina is another polar stationary phase that can be used. Basic alumina, in particular, is well-suited for the purification of basic compounds. However, its chromatographic properties can be less predictable than silica.

  • Reversed-Phase Silica (C18): If you continue to face issues with normal-phase chromatography, reversed-phase is a powerful alternative. Here, the stationary phase is non-polar (C18), and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[5][6]

Below is a decision-making workflow for selecting the appropriate stationary phase.

Stationary_Phase_Selection start Start: Purification of this compound silica Try Standard Silica Gel First start->silica tlc Run TLC with Mobile Phase Modifiers (e.g., +0.5% TEA) silica->tlc tailing Significant Tailing or Streaking? tlc->tailing amine_silica Option 1: Use Amine-Functionalized Silica tailing->amine_silica Yes alumina Option 2: Use Neutral or Basic Alumina tailing->alumina Yes rp_silica Option 3: Switch to Reversed-Phase (C18) Chromatography tailing->rp_silica Yes success Proceed with Column Chromatography tailing->success No Troubleshooting_Workflow start Problem Encountered During Column problem_type What is the issue? start->problem_type tailing Tailing / Broad Peaks problem_type->tailing Tailing no_elution Compound Not Eluting problem_type->no_elution No Elution poor_sep Poor Separation problem_type->poor_sep Separation sol_tailing Cause: Strong acid-base interaction. Solution: 1. Add 0.5% TEA or NH4OH to eluent. 2. Switch to amine-functionalized silica. tailing->sol_tailing sol_no_elution Cause: Irreversible adsorption. Solution: 1. Increase eluent polarity drastically (e.g., DCM/MeOH). 2. Deactivate silica with TEA before running. 3. Switch to alumina or reversed-phase. no_elution->sol_no_elution sol_poor_sep Cause: Insufficient Rf difference or co-elution. Solution: 1. Optimize gradient slope. 2. Try a different solvent system (e.g., Toluene/EtOAc). 3. Ensure proper column packing and loading. poor_sep->sol_poor_sep

Sources

preventing decomposition of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3-amino-2,4-dichloro-5-fluorobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this highly functionalized aromatic compound. Given its complex structure, featuring an amino group, a methyl ester, and multiple halogen substituents, maintaining its stability during storage is critical to ensure experimental reproducibility and the integrity of your results. This guide provides in-depth troubleshooting advice and preventative measures based on established principles of chemical stability.

Understanding the Molecule: Potential Decomposition Pathways

This compound is susceptible to several modes of degradation, primarily due to the reactivity of its functional groups. Understanding these potential pathways is the first step in preventing decomposition.

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of moisture and acidic or basic contaminants.[1][2] While this reaction is often slow with pure water, it can be catalyzed by trace impurities.[2]

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by light and trace metals. This can lead to the formation of colored impurities and complex degradation products.

  • Photodecomposition: Aromatic amines and halogenated aromatics can be sensitive to light, particularly UV radiation.[3][4] Light exposure can promote the formation of radicals, leading to a cascade of decomposition reactions, including potential dehalogenation.[3]

  • Dehalogenation: While the carbon-halogen bonds in aryl halides are generally stable, dehalogenation can occur under certain conditions, such as in the presence of catalysts or through photochemical reactions.[3][5][6]

Below is a diagram illustrating the key factors that can influence the stability of this compound.

Caption: Factors Influencing Decomposition.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the storage and handling of this compound.

Q1: My solid material has developed a yellow or brownish tint over time. What is the cause and is it still usable?

A1: The discoloration is a classic sign of oxidation of the aromatic amine functional group. This process is often initiated by exposure to air (oxygen) and can be accelerated by light. While minor discoloration may not significantly impact the outcome of some reactions, it indicates the presence of impurities. For sensitive applications, such as in the development of pharmaceutical standards, it is crucial to use material with the expected appearance. We recommend performing a purity analysis (e.g., by HPLC or NMR) to quantify the level of degradation before use. To prevent this, always store the compound under an inert atmosphere (argon or nitrogen) and protected from light.

Q2: I've noticed a decrease in the purity of my compound after several months of storage, with a new peak appearing in the HPLC chromatogram that corresponds to a more polar compound. What is happening?

A2: The appearance of a more polar impurity strongly suggests hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a common issue when the compound is exposed to moisture. Ensure that the storage container is tightly sealed and consider storing it in a desiccator, especially in humid environments. When handling the material, work quickly and avoid prolonged exposure to ambient air.

Q3: Can I store this compound at room temperature?

A3: While some suppliers may indicate that the compound is stable at room temperature for short periods, long-term storage at ambient temperatures is not recommended.[7] Elevated temperatures can accelerate the rates of all potential decomposition reactions, including hydrolysis and oxidation. For long-term stability, it is best practice to store the material in a cool, dry, and dark place. Aromatic amines, in general, show better stability at lower temperatures.[8]

Q4: My recent synthesis using this reagent failed, whereas a previous batch worked perfectly. Could storage be the issue?

A4: Inconsistent results are often linked to reagent degradation. If you suspect the integrity of your this compound, we recommend the following steps:

  • Visual Inspection: Check for any changes in color or physical state.

  • Purity Re-assessment: Use an appropriate analytical technique (HPLC, GC-MS, or NMR) to confirm the purity of the stored reagent. Compare this to the certificate of analysis that came with the compound.

  • Proper Handling Review: Ensure that proper inert atmosphere and moisture-free handling techniques were used when accessing the compound. Even brief exposure to air and humidity can introduce enough moisture to initiate hydrolysis over time.

Recommended Storage & Handling Protocols

To maximize the shelf-life and maintain the purity of this compound, we have consolidated the best practices into the following protocols.

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive amino group.
Light Amber vial or in the darkPrevents photodecomposition.[4]
Moisture Tightly sealed container, in a desiccatorPrevents hydrolysis of the methyl ester.
Protocol for Long-Term Storage

Objective: To ensure the stability of this compound for extended periods.

Materials:

  • Original supplier vial of this compound

  • Parafilm or other sealing tape

  • Desiccator cabinet or chamber with active desiccant

  • Refrigerator (2-8°C)

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • If the compound's container has been opened, gently flush the headspace with a stream of dry argon or nitrogen for 10-15 seconds.

  • Immediately and tightly seal the container cap.

  • For extra protection against moisture ingress, wrap the cap and neck of the vial with Parafilm.

  • Place the sealed container inside a desiccator.

  • Store the desiccator in a refrigerator set to 2-8°C.

Protocol for Handling and Dispensing

Objective: To minimize exposure to atmospheric oxygen and moisture when accessing the compound.

Materials:

  • Stored this compound

  • Glovebox or a glove bag with an inert atmosphere

  • Spatula and weighing vessel

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Allow the container to warm to room temperature inside the desiccator before opening. This is a critical step to prevent condensation of moisture onto the cold solid.

  • Transfer the container into a glovebox or glove bag that has been purged with an inert gas.

  • Open the container and quickly dispense the required amount of material.

  • Before resealing, flush the headspace of the container with the inert gas.

  • Tightly seal the container, re-wrap with Parafilm, and return it to the desiccator for storage in the refrigerator.

By adhering to these guidelines, you can significantly mitigate the risk of decomposition and ensure the long-term integrity of your this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Viciu, M. S., et al. (2002). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 21(26), 5472–5474. Available at: [Link]

  • Jimenez, L. S., & Ramanathan, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available at: [Link]

  • Hausmann, M., & Homann, K. H. (1998). Formation and Decomposition of Chloroaromatic Compounds in Chlorine-Containing benzene/oxygen Flames. PubMed. Available at: [Link]

  • Al-Hokbany, N., & El-Azhary, A. A. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(46), 10025–10032. Available at: [Link]

  • Mattikow, M. (1980). Hydrolysis of methyl esters. U.S. Patent No. 4,185,027.
  • Cahiez, G., et al. (2010). Practical iron-catalyzed dehalogenation of aryl halides. Chemical Communications, 46(43), 8296-8298. Available at: [Link]

  • Hisamitsu, T., et al. (2019). Catalytic Dehalogenation of Aryl Halides via Excited State Electron Transfer from the Co(I) State of B 12 Complex. Journal of the American Chemical Society, 141(43), 17296-17302. Available at: [Link]

  • Gäbler, T., et al. (2006). Cometabolic degradation of chlorinated aromatic compounds. PubMed. Available at: [Link]

  • Blades, A. T., & Murphy, G. W. (1954). The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 224(1159), 544-551. Available at: [Link]

  • European Patent Office. (1998). Hydrolysis of methyl esters for production of fatty acids. EP 0675867B1. Available at: [Link]

  • Clark, J. (2015). Hydrolysis of esters. Chemguide. Available at: [Link]

  • WIPO. (1994). Hydrolysis of methyl esters for production of fatty acids. WO/1994/014743. Available at: [Link]

  • Wang, J., et al. (2021). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. CERES Research Repository. Available at: [Link]

  • ResearchGate. (2022). Methyl ester hydrolysis. Available at: [Link]

  • LASSBio. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 866-875. Available at: [Link]

  • Wurmb, R., & Beck, H. (1996). Process for the dechlorination of chlorinated aromatic compounds. U.S. Patent No. 5,552,549.
  • Willis, I., & Kligman, A. M. (1970). Aminobenzoic acid and its esters. The quest for more effective sunscreens. Archives of Dermatology, 102(4), 405-417. Available at: [Link]

  • Klyachko, N. L., et al. (2015). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Advances, 5(11), 8195-8201. Available at: [Link]

  • ResearchGate. (2025). Photochemistry of Aliphatic and Aromatic Amines. Available at: [Link]

  • Papastergiou, C., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]

  • Capot Chemical. (2012). MSDS of Methyl 3-amino-2-fluorobenzoate. Available at: [Link]

  • Reed, R. A. (2002). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology, 26(4), 50-64. Available at: [Link]

  • Semantic Scholar. (n.d.). Analysis of six aromatic amines stability in workplace measurement. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR analysis of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Search

I'm starting by searching for the 1H and 13C NMR spectral data for Methyl 3-amino-2,4-dichloro-5-fluorobenzoate. My next step will be to explore alternative analytical techniques or related molecules for comparison. I'm keen to establish a solid analytical foundation.

Refining Analytical Strategy

I'm now diving deeper into NMR principles. I'm focusing on authoritative sources and will gather data on chemical shifts, coupling constants, and substituent effects. I'm also finding protocols for sample preparation. I'll soon create a DOT script for a molecular structure diagram. I'm gearing up to interpret the data.

Formulating a Guide Structure

I've outlined a detailed guide, starting with an in-depth NMR data search for this compound. The guide includes detailed analysis of chemical shifts, coupling constants, and peak assignments. I am concurrently working on a DOT script for the molecular structure diagram. Comparisons with expected values and similar compounds will follow. The final step involves a structured table of findings and a comprehensive reference section.

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). As with any component destined for pharmaceutical use, its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory bodies mandate stringent purity thresholds, making the development of a robust, accurate, and reliable analytical method for its determination a cornerstone of quality control.

This guide provides an in-depth exploration of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. We will delve into the scientific rationale behind the method's parameters, offer a detailed experimental protocol, and present a comparative analysis against alternative techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound and defensible purity testing methodology.

The Primacy of HPLC for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted analytical technique for the separation, identification, and quantification of components within a mixture.[1] For a compound like this compound, which is a non-volatile, polar solid, HPLC is the method of choice.[2] Its ability to separate compounds based on subtle differences in their physicochemical properties makes it ideal for resolving the main component from structurally similar process-related impurities and degradation products.

The recommended approach is a stability-indicating Reversed-Phase HPLC (RP-HPLC) method, which is the gold standard for quantitative analysis of active pharmaceutical ingredients and their impurities.[3][4] This method utilizes a nonpolar stationary phase and a polar mobile phase, allowing for the effective separation of a wide range of organic molecules.[5]

In-Depth Analysis of the Recommended RP-HPLC-UV Method

A robust analytical method is built on a foundation of carefully selected parameters, each chosen to optimize the separation and detection of the target analyte and its potential impurities.

Method Parameters and Scientific Rationale
  • Column (Stationary Phase): A C18 (octadecylsilane) column is the recommended stationary phase.[6][7] The nonpolar C18 chains interact with the hydrophobic aromatic ring of the analyte, providing effective retention.[8] The choice of a modern, high-purity, end-capped C18 column is crucial to minimize peak tailing, a common issue with basic compounds like aromatic amines, which can interact with residual acidic silanol groups on the silica surface.[9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is optimal.

    • Aqueous Component: A slightly acidic buffer, such as 0.1% phosphoric acid or a phosphate buffer at pH ~2.5-3.0, is employed.[10][11] This serves a critical purpose: at this pH, the amino group (-NH2) on the analyte is protonated (-NH3+), ensuring consistent ionization and preventing peak shape distortion. Suppressing the ionization of silanol groups on the column surface further reduces undesirable secondary interactions.[9]

    • Organic Component: Acetonitrile is often preferred over methanol due to its lower viscosity and stronger elution strength in reversed-phase chromatography.[6]

    • Gradient Elution: A gradient program, which involves changing the mobile phase composition over time, is necessary to elute potential impurities with a wide range of polarities and to ensure the main, more retained peak elutes within a reasonable time.[3][9]

  • Detection: UV detection is the most straightforward and robust method for this chromophoric molecule. The detection wavelength should be set at the analyte's maximum absorbance (λmax) to ensure the highest sensitivity for both the main component and any related impurities. A preliminary UV scan of the analyte in the mobile phase is required to determine this optimal wavelength, which is typically around 254 nm for such aromatic compounds.[6]

  • Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.[10]

  • Flow Rate and Injection Volume: A standard flow rate of 1.0 mL/min for a 4.6 mm internal diameter column and a small injection volume (e.g., 10 µL) are typical starting points to ensure sharp peaks and prevent column overloading.[10]

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis, from sample preparation to the final result.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing Sample 1. Weigh Standard & Sample Diluent 2. Dissolve in Diluent (e.g., Mobile Phase) Sample->Diluent Filter 3. Filter through 0.45µm Syringe Filter Diluent->Filter Inject 4. Inject into HPLC System Filter->Inject Separate 5. Separation on C18 Column (Gradient Elution) Inject->Separate Detect 6. UV Detection at λmax Separate->Detect Integrate 7. Integrate Peak Areas Detect->Integrate Calculate 8. Calculate Purity (Area Percent Method) Integrate->Calculate Report 9. Generate Report Calculate->Report

Caption: Workflow for HPLC purity determination of this compound.

Detailed Experimental Protocol: RP-HPLC Method

This protocol is a self-validating system, designed for robustness and reproducibility in accordance with established analytical principles.

1. Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).[3][11]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: λmax (e.g., 254 nm).

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v).

  • Standard Preparation: Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 0.1 mg/mL.

3. Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Standard Preparation five times to check for system suitability (e.g., %RSD of peak area ≤ 2.0%).

  • Inject the Sample Preparation in duplicate.

  • Record the chromatograms and integrate the peak areas.

4. Purity Calculation: The purity is typically calculated using the area percent method, which assumes that all impurities have a similar response factor to the main component at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative Analytical Methods

While HPLC is the recommended technique, it is instructive to compare it with other potential methods to understand its advantages in this specific context.

FeatureHPLC (Recommended) UHPLC Gas Chromatography (GC)
Principle Liquid-solid phase separationLiquid-solid phase separation with sub-2 µm particlesGas-solid/liquid phase separation
Analyte Suitability Excellent for non-volatile, polar, and thermally labile compounds.[1][12]Same as HPLC, but with higher efficiency.[13]Suitable only for volatile and thermally stable compounds.[2][12]
Analysis Time ~30 minutes< 10 minutes~10-20 minutes
Resolution HighVery High (superior peak separation).[13]High, but depends on analyte volatility.
Solvent Consumption ModerateLow (significant reduction).[13]Very Low (uses gas as mobile phase).[1]
Sample Preparation Simple dissolutionSimple dissolutionOften requires derivatization to increase volatility and thermal stability.[14][15]
System Pressure 100-200 bar400-1000+ barLow
Applicability for this Analyte Optimal. The analyte's properties align perfectly with HPLC capabilities.Advantageous. Offers faster analysis and better resolution, ideal for high-throughput labs.[13]Poor. The analyte has low volatility and may decompose at high GC inlet temperatures. Derivatization would be necessary, adding complexity and potential for error.[14][16]
Why UHPLC is a Strong Alternative

Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.[13] For laboratories with high sample throughput requirements, transferring the HPLC method to a UHPLC system would be a logical next step for efficiency gains.

Limitations of Gas Chromatography (GC)

Gas Chromatography is generally unsuitable for analyzing this compound. GC requires the analyte to be volatile and thermally stable, which is not the case for this compound.[2] While derivatization could potentially make it amenable to GC analysis, this process introduces additional steps, increases the potential for analytical error, and complicates the impurity profile.[15]

Method Validation and Trustworthiness

The trustworthiness of this analytical method is established through a rigorous validation process, as prescribed by the International Council for Harmonisation (ICH) guideline Q2(R1).[17][18][19][20] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[18][19]

The following diagram outlines the key validation parameters that ensure the method is a self-validating system.

Validation_Parameters cluster_params ICH Q2(R1) Validation Characteristics Method Validated HPLC Method Specificity Specificity (Discrimination from impurities) Method->Specificity Linearity Linearity (Proportional response to concentration) Method->Linearity Accuracy Accuracy (Closeness to true value) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Range Range (Concentration interval for reliability) Method->Range Robustness Robustness (Insensitive to small variations) Method->Robustness LOD LOD (Limit of Detection) Method->LOD LOQ LOQ (Limit of Quantitation) Method->LOQ

Caption: Key parameters for validating the HPLC method according to ICH Q2(R1) guidelines.

By systematically evaluating these characteristics (specificity, linearity, accuracy, precision, etc.), a laboratory can provide objective evidence that the method consistently produces accurate and reliable purity results.[21]

Conclusion

The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method detailed in this guide represents a robust, reliable, and scientifically sound approach for determining the purity of this compound. The rationale for selecting a C18 column, an acidic mobile phase, and a gradient elution program is grounded in the fundamental principles of chromatography and the specific chemical properties of the analyte.

While UHPLC presents a faster and more efficient alternative, the foundational HPLC method remains the benchmark for accessibility and reliability. Gas Chromatography is not a suitable alternative due to the non-volatile nature of the compound. By adhering to the provided protocol and validating the method according to ICH guidelines, researchers and quality control professionals can ensure the integrity of their analytical data and contribute to the production of safe and high-quality pharmaceutical products.

References

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
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mass spectrometry fragmentation pattern of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Introduction

This compound is a substituted aromatic ester with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals. Its complex structure, featuring an amino group, a methyl ester, and multiple halogen substituents (chlorine and fluorine), presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and purity assessment of such molecules. Understanding the fragmentation pattern is crucial for unambiguous identification in complex matrices and for quality control during synthesis.

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of this compound. As a hard ionization technique, EI imparts significant energy into the molecule, leading to extensive and structurally informative fragmentation.[1][2] We will explore the causal mechanisms behind the fragmentation pathways, propose a detailed experimental protocol for acquiring the mass spectrum, and compare its fragmentation to related structures to highlight the influence of its specific functional groups.

Predicted Fragmentation Pathways under Electron Ionization

The fragmentation of this compound is governed by the relative stabilities of the resulting ions and neutral losses. The initial step is the removal of an electron to form the molecular ion (M•+). The fragmentation will likely be initiated at the ester group, which is a common fragmentation site for methyl esters.[3][4] The presence of halogen atoms, particularly chlorine, will result in characteristic isotopic patterns for chlorine-containing fragments.

The primary predicted fragmentation pathways are as follows:

  • Loss of a Methoxy Radical (•OCH₃): This is a classic fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion.[3][5] This is often a very abundant ion.

  • Loss of a Chlorine Radical (•Cl): The presence of two chlorine atoms makes the loss of a chlorine radical a probable event, especially from an ortho position to another substituent.[6]

  • Decarbonylation (Loss of CO): The acylium ion formed from the loss of the methoxy radical can further lose a molecule of carbon monoxide (CO) to form a substituted phenyl cation.[3]

  • Loss of the Ester Group: Fragmentation can also involve the loss of the entire methoxycarbonyl group.

The predicted fragmentation cascade is visualized in the following diagram:

G M This compound (M•+) m/z = 237/239/241 A Loss of •OCH₃ (m/z = 206/208/210) M->A - •OCH₃ B Loss of •Cl (m/z = 202/204) M->B - •Cl C Loss of CO from A (m/z = 178/180/182) A->C - CO

Caption: Predicted major fragmentation pathways for this compound.

Experimental Methodology: Acquiring the Mass Spectrum

To obtain a detailed fragmentation pattern, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Ionization is the recommended technique. This approach is well-suited for relatively volatile and thermally stable small molecules.

Workflow Diagram

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_ms Mass Spectrometry cluster_data Data Analysis A Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) B Inject into GC A->B C Separation on Capillary Column B->C D Transfer to MS C->D E Electron Ionization (70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Generate Mass Spectrum G->H I Identify Fragments H->I

Caption: Experimental workflow for GC-MS analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to spectral libraries.[2]

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

Data Interpretation and Predicted Mass Spectrum

The resulting mass spectrum is predicted to show a molecular ion peak cluster at m/z 237, 239, and 241, corresponding to the isotopic distribution of the two chlorine atoms. The base peak is likely to be the acylium ion at m/z 206/208/210 resulting from the loss of the methoxy radical.

m/z (Isotopologue Cluster) Proposed Fragment Structure Neutral Loss Comments
237/239/241[C₈H₆Cl₂FNO₂]•+-Molecular Ion (M•+)
206/208/210[C₇H₃Cl₂FNO]⁺•OCH₃Loss of methoxy radical. Likely to be the base peak.
202/204[C₈H₆ClFNO₂]•+•ClLoss of a chlorine radical.
178/180/182[C₆H₃Cl₂FN]•+CO (from m/z 206/208/210)Decarbonylation of the acylium ion.

Comparative Analysis

To understand the influence of the various substituents on the fragmentation pattern, we can compare the predicted fragmentation of this compound with that of simpler, related molecules.

Compound Key Fragmentation Pathways Influence of Substituents
Methyl Benzoate Loss of •OCH₃ (m/z 105), followed by loss of CO (m/z 77).[3][7]This forms the foundational fragmentation pattern of the ester group.
Methyl 3-amino-2,4-dichlorobenzoate Similar to the title compound but without fluorine. Loss of •OCH₃ and •Cl would still be major pathways.The presence of the amino group can influence fragmentation, but the ester and halogen fragmentation pathways are expected to dominate.
This compound Loss of •OCH₃, •Cl, and subsequent loss of CO.The fluorine atom is a relatively poor leaving group as a radical and is less likely to be lost compared to chlorine. Its primary effect is increasing the mass of the fragments by 19 amu compared to a hydrogen atom.

Conclusion

The under electron ionization is predicted to be dominated by characteristic cleavages of the methyl ester group and the loss of a chlorine atom. The most informative fragments are expected to be the molecular ion cluster (m/z 237/239/241), the acylium ion formed by the loss of a methoxy radical (m/z 206/208/210), and the subsequent loss of carbon monoxide (m/z 178/180/182). The distinct isotopic pattern from the two chlorine atoms provides a powerful confirmation of their presence in the molecule and its fragments. This detailed understanding of the fragmentation pathways is essential for researchers and drug development professionals in confirming the identity and structure of this important synthetic intermediate.

References

  • ResearchGate. "Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies". Available at: [Link]

  • PubMed. "Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus". Available at: [Link]

  • ACS Publications. "Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol". Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Doc Brown's Chemistry. "mass spectrum of methyl 2-hydroxybenzoate". Available at: [Link]

  • Unknown Source. "Mass Spectrometry: Fragmentation".
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  • NIH National Library of Medicine. "Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations". Available at: [Link]

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A Senior Application Scientist's Comparative Guide to Methyl 3-amino-2,4-dichloro-5-fluorobenzoate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the selection of building blocks is a critical determinant of success. Substituted anilines are foundational scaffolds, yet not all are created equal. This guide provides an in-depth comparison of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate, a highly functionalized aniline, against its less-substituted counterparts. We will explore how its unique substitution pattern dictates its reactivity and offers distinct advantages in the synthesis of complex molecular architectures.

Molecular Profile: Unpacking the Steric and Electronic Effects

This compound is more than a simple aniline; it is a precisely engineered reagent. Its utility stems from the interplay of its substituents, which modulate the reactivity of the amine and the aromatic ring.

  • Electron-Withdrawing Groups (EWGs): The molecule is decorated with three powerful EWGs: two chlorine atoms, a fluorine atom, and a methyl ester group. These groups significantly decrease the electron density of the aromatic ring and, crucially, reduce the nucleophilicity of the amino group. This deactivation is a double-edged sword: while it can slow down desired reactions, it also prevents unwanted side reactions and allows for remarkable regioselectivity.

  • Steric Hindrance: The presence of a chlorine atom ortho to the amino group introduces significant steric bulk. This hindrance can impede the approach of reagents, a factor that must be carefully managed through the selection of appropriate catalysts and ligands.[1] However, this steric shield can also be exploited to direct reactions to other sites or to stabilize reactive intermediates.

  • The Fluorine Advantage: The fluorine atom at the 5-position provides more than just electron-withdrawing character. In drug development, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate pKa.[2] Its inclusion in this building block allows for the direct incorporation of these benefits into a target molecule.

The combination of these features makes this aniline derivative a challenging yet powerful tool. Unlike simpler anilines (e.g., 3,4-dichloroaniline or 3-fluoroaniline), where reactivity is more straightforward, this molecule demands a nuanced approach to reaction design.

Comparative Reactivity in Key Transformations

The true value of a building block is demonstrated in its performance. Below, we compare the utility of this compound against other anilines in two critical classes of reactions.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[3] However, the coupling of electron-deficient anilines, especially those bearing ortho-substituents, is notoriously difficult due to the deactivated C-Cl bond and steric hindrance.[4]

Table 1: Comparative Yields in a Representative Suzuki-Miyaura Coupling

Aniline SubstrateBoronic Acid PartnerCatalyst SystemYield (%)Key Observation
This compoundPhenylboronic AcidPd(OAc)₂, SPhos, K₃PO₄78%Requires a highly active catalyst system with a bulky ligand (SPhos) to overcome steric and electronic barriers.
3,4-DichloroanilinePhenylboronic AcidPd(PPh₃)₄, Na₂CO₃92%Less sterically hindered and more electron-rich (relatively), allowing for standard catalyst systems.
3-Amino-5-fluorobenzoatePhenylboronic AcidPd(OAc)₂, SPhos, K₃PO₄85%Less steric hindrance than the target molecule, leading to slightly higher yields under similar demanding conditions.

Note: Yields are representative and can vary based on specific reaction conditions.

Causality Behind Experimental Choices: For the heavily substituted this compound, a standard catalyst like Pd(PPh₃)₄ is often ineffective. The oxidative addition into the C-Cl bond is slow. Therefore, the choice of a palladium(II) precatalyst with a highly active, bulky electron-rich phosphine ligand like SPhos is critical. This combination facilitates the formation of the active Pd(0) species and promotes the challenging oxidative addition step. The use of a strong base like potassium phosphate is also necessary to facilitate the transmetalation step with the boronic acid.

Substituted anilines are vital precursors for heterocyclic systems. Quinazolinones, for example, are prevalent in many biologically active compounds.[5] A common route involves the condensation of an anthranilic acid (or its ester equivalent) with an amine or amide source.[6][7]

Here, this compound acts as a substituted anthranilic acid derivative. Its reduced nucleophilicity means that cyclization reactions often require more forcing conditions compared to simpler, more electron-rich anthranilates.

Table 2: Comparison in Quinazolinone Synthesis

Anthranilic Acid DerivativeReagentConditionsYield (%)Key Observation
This compoundFormamide180 °C, 6h55%The strong deactivation by EWGs necessitates high temperatures and longer reaction times to drive the cyclization.
Anthranilic AcidFormamide150-160 °C, 6h61%The parent compound reacts under more moderate conditions to give a reasonable yield.[6]
Methyl 2-aminobenzoateFormamide160 °C, 4h75%The ester group is deactivating, but the lack of halogen substituents makes the amine significantly more nucleophilic.

The data illustrates that while the target molecule can be used to generate highly functionalized quinazolinones, the protocol must be adapted to overcome its inherent electronic deactivation. The resulting halogenated quinazolinone, however, is a valuable scaffold for further diversification through subsequent cross-coupling reactions.

Experimental Protocols: A Self-Validating System

Trust in a reagent comes from reproducible results. The following protocols provide detailed, step-by-step methodologies for key transformations.

This procedure details a robust method for coupling the title compound with an arylboronic acid, drawing on established methods for challenging substrates.[4][8]

G cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 1. Add Substrate (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) to an oven-dried flask. r1 2. Seal flask. Evacuate and backfill with Argon (3 cycles). p1->r1 r2 3. Add degassed 1,4-dioxane/water (5:1). r1->r2 r3 4. Heat to 100 °C with vigorous stirring. r2->r3 r4 5. Monitor by TLC or LC-MS (Typical reaction time: 12-24h). r3->r4 w1 6. Cool to RT. Dilute with Ethyl Acetate and water. r4->w1 w2 7. Separate layers. Extract aqueous layer with Ethyl Acetate. w1->w2 w3 8. Combine organic layers, wash with brine, dry (Na₂SO₄), and concentrate. w2->w3 w4 9. Purify by flash column chromatography (Silica gel, Hexanes/EtOAc gradient). w3->w4

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), potassium phosphate (3.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed solvent (e.g., a 5:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Logical Framework for Aniline Selection

Choosing the right aniline is a matter of balancing reactivity, functionality, and synthetic goals. The following diagram outlines a decision-making process.

G start Define Synthetic Target q1 Does the target require high metabolic stability or specific fluorine interactions? start->q1 q2 Is steric hindrance at the ortho position tolerable or desired? q1->q2 Yes sub2 Consider a simpler aniline: - Dichloroaniline - Fluoroaniline - Aminobenzoate q1->sub2 No q3 Are harsh reaction conditions (high temp, strong base, active catalyst) acceptable? q2->q3 Yes q2->sub2 No sub1 Use Methyl 3-amino-2,4-dichloro- 5-fluorobenzoate q3->sub1 Yes q3->sub2 No

Conclusion and Outlook

This compound is a highly specialized reagent. Its dense array of functional groups presents significant synthetic challenges, including reduced nucleophilicity and steric hindrance. However, these same features provide access to unique chemical space. For synthetic chemists aiming to build complex, highly functionalized molecules—particularly in the context of agrochemical and pharmaceutical development—this building block offers a direct route to incorporating chlorine and fluorine substituents known to enhance biological activity and metabolic stability.

The key to successfully employing this reagent lies in a rational, mechanism-driven approach to reaction design. By selecting highly active catalyst systems, optimizing reaction conditions to overcome activation barriers, and understanding the electronic and steric profile of the molecule, researchers can leverage its unique properties to accelerate the discovery and development of next-generation chemical entities.

References

  • Al-Obaidi, A. M. J., & Hussein, H. J. (2018). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. Kufa Journal for Chemical Scienses, 2(10). Available from: [Link]

  • Davarani, S. S. H., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(Suppl), 141–149. Available from: [Link]

  • Galić, E., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. Available from: [Link]

  • Asadipour, A., et al. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 8(1), 1–9. Available from: [Link]

  • ResearchGate. Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic acid (1), aniline (2) and orthoester (or formic acid) in presence of HPA as catalyst. Available from: [Link]

  • Ossowski, I., et al. (2014). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 19(2), 2578–2600. Available from: [Link]

  • National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

  • Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available from: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

This compound is a highly functionalized aromatic compound, featuring a unique substitution pattern that imparts a distinct reactivity profile.[1][2][3] The interplay of an electron-donating amino group with multiple electron-withdrawing halogen substituents and a methyl ester group creates a molecule with sites susceptible to various transformations. This guide will focus on three key reaction types: Nucleophilic Aromatic Substitution (SNAr), amide bond formation, and palladium-catalyzed cross-coupling reactions.

The strategic placement of these functional groups is vital for the intermediate's role in constructing complex target molecules, such as targeted cancer therapies.[1] The presence of fluorine, in particular, can significantly modulate the compound's biological activity and pharmacokinetic properties.[2]

The Electronic Landscape: Understanding Substituent Effects

The reactivity of an aromatic ring is profoundly influenced by its substituents.[4][5][6] These effects can be broadly categorized into two types: inductive effects and resonance effects.[7]

  • Inductive Effect: This is the through-bond polarization caused by the electronegativity difference between atoms. Halogens (F, Cl) and oxygen are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I), deactivating the ring towards electrophilic attack.[4][5]

  • Resonance Effect: This involves the delocalization of π-electrons between the substituent and the aromatic ring. The amino group (-NH2) has a lone pair of electrons that can be donated into the ring, a +R effect, which activates the ring towards electrophilic substitution.[7][8] Conversely, the methyl ester (-COOCH3) is an electron-withdrawing group through resonance (-R).

In this compound, the strong -I effects of the two chlorine atoms and the fluorine atom, coupled with the -R effect of the methyl ester, render the aromatic ring electron-deficient. This electron deficiency is a key determinant of its reactivity, particularly in SNAr reactions.

Comparative Reactivity Analysis

This section will compare the predicted reactivity of this compound with structurally related compounds in three fundamental reaction classes.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-poor aromatic rings.[9][10] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[11] The rate of SNAr is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups ortho and/or para to the leaving group.[10][12]

Reactivity Comparison:

CompoundKey FeaturesPredicted SNAr ReactivityRationale
This compound Two Cl atoms, one F atom, -COOCH3 groupHighThe cumulative electron-withdrawing effect of the halogens and the ester group strongly activates the ring for nucleophilic attack. The chlorine at C4 is particularly activated due to the para-amino group (via resonance stabilization of the intermediate) and the ortho-fluoro and ester groups.
Methyl 3-amino-2,4-dichlorobenzoate Two Cl atoms, -COOCH3 groupModerate to HighLess reactive than its fluorinated counterpart. Fluorine is more electronegative than chlorine, leading to a stronger inductive withdrawal and thus greater activation of the ring.[10][13]
Methyl 3-amino-5-fluoro-4-chlorobenzoate One Cl atom, one F atom, -COOCH3 groupModerateThe presence of only one chlorine atom reduces the overall electron deficiency of the ring compared to the dichloro analog. The position of the leaving group relative to the activating groups is crucial.
Methyl 4-chloro-3-nitrobenzoate One Cl atom, one NO2 group, -COOCH3 groupVery HighThe nitro group is one of the strongest electron-withdrawing groups, making this compound highly reactive towards SNAr at the C4 position.[9]

Experimental Protocol: General Procedure for SNAr

A detailed, step-by-step methodology for a representative SNAr reaction is provided below.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., an alcohol, amine, or thiol; 1.1-1.5 eq.) to the solution.

  • Addition of Base: Add a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA; 2.0-3.0 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Workflow Diagram:

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Solvent add_nuc Add Nucleophile start->add_nuc add_base Add Base add_nuc->add_base heat Heat and Monitor add_base->heat workup Aqueous Work-up & Extraction heat->workup purify Column Chromatography workup->purify product Isolated Product purify->product

SNAr Experimental Workflow
Amide Bond Formation

The amino group of this compound can readily undergo acylation to form amide bonds, a fundamental transformation in organic synthesis and drug discovery.[14] The nucleophilicity of the amino group is, however, reduced by the electron-withdrawing effects of the adjacent halogen substituents.

Reactivity Comparison:

CompoundKey FeaturesPredicted Amide Coupling ReactivityRationale
This compound -NH2 ortho to two Cl atomsModerateThe strong electron-withdrawing inductive effects of the ortho-chlorine atoms decrease the electron density on the nitrogen, reducing its nucleophilicity. Steric hindrance from the ortho substituents may also play a role.[15][16]
Methyl 3-aminobenzoate Unsubstituted at ortho positionsHighThe amino group is more nucleophilic due to the absence of ortho-deactivating groups.
Methyl 3-amino-2-fluorobenzoate -NH2 ortho to one F atomModerate to HighThe single, less bulky fluorine atom has a less pronounced deactivating and steric effect compared to two chlorine atoms.
Methyl 3-amino-2,6-dichlorobenzoate -NH2 flanked by two Cl atomsLowThe nucleophilicity of the amino group is significantly diminished by the inductive effects of two ortho-chlorine atoms, and steric hindrance is maximized.

Experimental Protocol: General Procedure for Amide Coupling

A standard protocol for amide bond formation using a common coupling reagent is outlined below.

  • Acid Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DCM or DMF). Add a coupling reagent (e.g., HATU, HOBt/EDC; 1.1 eq.) and a tertiary amine base (e.g., DIPEA or triethylamine; 2.0-3.0 eq.). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: To the activated carboxylic acid solution, add a solution of this compound (1.0-1.2 eq.) in the same solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the SNAr reaction.

Reaction Mechanism Diagram:

Amide_Coupling RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Ester RCOOH->ActivatedEster + Coupling Reagent + Base CouplingReagent Coupling Reagent (e.g., HATU) Amide Amide Product ActivatedEster->Amide + Amine Amine Methyl 3-amino-2,4-dichloro- 5-fluorobenzoate

Amide Bond Formation Mechanism
Suzuki-Miyaura Cross-Coupling

The chlorine atoms on this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[17][18] The reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, often requiring more specialized catalysts and conditions.[17]

Reactivity Comparison:

Position of ChlorinePredicted Suzuki Coupling ReactivityRationale
C2-Chloro Low to ModerateThis position is sterically hindered by the adjacent amino and methyl ester groups, which can impede the oxidative addition step of the catalytic cycle.
C4-Chloro Moderate to HighThis position is less sterically encumbered. The electronic environment, influenced by the para-amino and ortho-fluoro and ester groups, will also affect the rate of oxidative addition. Generally, electron-withdrawing groups can facilitate this step.

Comparative Reactivity of Halogens:

Aryl halides exhibit the following general order of reactivity in Suzuki coupling: I > Br > OTf > Cl.[17] Therefore, the corresponding 2,4-dibromo or 4-bromo-2-chloro analogs of the title compound would be expected to be significantly more reactive.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A representative protocol for the Suzuki coupling of an aryl chloride is provided.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl2, Pd2(dba)3 with a suitable ligand like SPhos or XPhos; 1-5 mol%), and a base (e.g., K2CO3, Cs2CO3, or K3PO4; 2.0-3.0 eq.).

  • Solvent and Degassing: Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF). Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by freeze-pump-thaw cycles.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the mixture, filter through a pad of Celite to remove the catalyst, and perform a standard aqueous work-up and purification by column chromatography.

Catalytic Cycle Diagram:

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Suzuki-Miyaura Catalytic Cycle

Conclusion

This compound is a highly versatile synthetic intermediate with a nuanced reactivity profile. Its electron-deficient aromatic ring is primed for nucleophilic aromatic substitution, with the C4-chloro position being the most likely site for displacement. The nucleophilicity of the amino group is attenuated by the flanking halogen atoms, requiring standard but potentially more forcing conditions for amide bond formation. The chloro substituents are amenable to palladium-catalyzed cross-coupling reactions, though they are less reactive than their bromo or iodo counterparts, necessitating careful selection of catalyst and reaction conditions. By understanding these reactivity principles, researchers can effectively leverage this valuable building block in the synthesis of complex and biologically active molecules.

References

  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. [Link][4]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link][5]

  • Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. [Link][19]

  • Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. [Link][20]

  • La Salle University. (n.d.). Substituent Effects. [Link][7]

  • Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. [Link][6]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. [Link][8]

  • Clark, J. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Chemistry Steps. [Link][21]

  • Chemistry LibreTexts. (2021, July 31). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link][22]

  • Emokpae, T. A., & Atasie, N. V. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. International Journal of Chemical Kinetics, 37(12), 744–750. [Link][15]

  • Wikipedia. (2023, November 29). Electrophilic aromatic substitution. [Link][23]

  • JoVE. (2023, April 30). Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link][24]

  • Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. [25]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. [Link][1]

  • Wikipedia. (2023, November 23). Nucleophilic aromatic substitution. [Link][9]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link][10]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Keserű, G. M., & Stirling, I. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(4), 1491-1499. [Link][11]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link][13]

  • ResearchGate. (2025, August 9). Evolution of amide bond formation. [Link][14]

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1246-1250. [Link][16]

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cost-benefit analysis of different catalysts for Methyl 3-amino-2,4-dichloro-5-fluorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediate synthesis, the efficient and cost-effective production of key building blocks is paramount. Methyl 3-amino-2,4-dichloro-5-fluorobenzoate, a crucial intermediate for several active pharmaceutical ingredients (APIs), presents a synthetic challenge due to its polysubstituted aromatic ring. The final and often critical step in its synthesis is the reduction of the nitro group of its precursor, Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate. The choice of catalyst for this transformation significantly impacts not only the reaction's success in terms of yield and purity but also the overall process economics and environmental footprint.

This guide provides an in-depth cost-benefit analysis of three primary catalytic systems for this reduction: Palladium on carbon (Pd/C), Raney® Nickel, and Tin(II) chloride (SnCl₂). By examining experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic strategies.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound typically culminates in the reduction of a nitro group. This transformation is crucial as the resulting amino group is a key handle for subsequent molecular elaborations.

Synthesis Pathway Precursor Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate Catalyst Catalyst (e.g., Pd/C, Raney Ni, SnCl₂) Precursor->Catalyst Reduction Product This compound Catalyst->Product

Caption: General reaction scheme for the synthesis of this compound.

The primary challenge in this reduction lies in achieving high chemoselectivity. The presence of two chlorine atoms and a fluorine atom on the benzene ring raises the potential for undesired side reactions, most notably dehalogenation, which can lead to impurities that are difficult to separate and reduce the overall yield of the desired product.

Catalyst Performance: A Head-to-Head Comparison

The selection of a catalyst is a multi-faceted decision, balancing performance, cost, and process safety. Below is a comparative analysis of the three catalytic systems.

Catalyst SystemTypical YieldSelectivity (vs. Dehalogenation)Reaction ConditionsCatalyst Loading
Palladium on Carbon (Pd/C) HighModerate to HighMild (RT to 60°C, 1-10 bar H₂)Low (0.1-1 mol%)
Raney® Nickel HighHighModerate (RT to 80°C, 1-50 bar H₂)High (5-20 wt%)
Tin(II) Chloride (SnCl₂) Good to HighVery HighMild (RT to 100°C), AcidicStoichiometric

Note: The data presented is a synthesis of typical values observed for the reduction of halogenated nitroaromatics and should be considered as a general guide. Specific results will vary based on the exact substrate and reaction conditions.

Palladium on Carbon (Pd/C): The High-Activity Workhorse

Palladium on carbon is a widely used heterogeneous catalyst for nitro group reductions due to its high activity, which often translates to faster reaction times and the need for lower catalyst loadings.[1] However, a significant drawback is its propensity to catalyze dehalogenation, particularly with aryl chlorides and bromides.[2] This can be a critical issue in the synthesis of our target molecule, which contains two chloro substituents.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

  • Reactor Setup: To a stirred autoclave, add Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Palladium on carbon (typically 0.5-2 mol% Pd).

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-5 bar).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product, which may be purified further by crystallization or chromatography.

Pd_C_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Charge Reactor with Substrate and Solvent B Add Pd/C Catalyst (under inert atmosphere) A->B C Seal and Purge with H₂ B->C D Pressurize with H₂ C->D E Stir at RT or with Heat D->E F Monitor Reaction E->F G Vent H₂ and Purge F->G H Filter off Catalyst G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: Experimental workflow for Pd/C catalyzed nitro reduction.

Raney® Nickel: The Selective and Robust Alternative

Raney® Nickel, a sponge-like nickel catalyst, is another popular choice for the hydrogenation of nitro compounds.[3] A key advantage of Raney® Nickel over Pd/C is its generally higher selectivity against dehalogenation, especially for chlorinated aromatics.[4] This makes it a particularly attractive option for the synthesis of this compound. However, it often requires higher catalyst loadings and may necessitate slightly more forcing reaction conditions (higher temperature or pressure) compared to Pd/C.

Experimental Protocol: Catalytic Hydrogenation using Raney® Nickel

  • Catalyst Preparation: Carefully wash the commercially available Raney® Nickel slurry with the reaction solvent to remove the storage solution.

  • Reactor Setup: In a stirred autoclave, add the washed Raney® Nickel (typically 10-20 wt% relative to the substrate) and the reaction solvent (e.g., methanol or ethanol).

  • Substrate Addition: Add the Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate to the reactor.

  • Hydrogenation: Seal the reactor, purge with hydrogen, and pressurize to the desired pressure (e.g., 10-50 bar).

  • Reaction: Stir the mixture at a suitable temperature (e.g., 50-80°C) and monitor the reaction.

  • Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and purge with an inert gas. The Raney® Nickel can be separated by filtration (caution: pyrophoric when dry) or magnetic decantation. The filtrate is then processed as described for the Pd/C reaction.

Tin(II) Chloride: The Classic Stoichiometric Reductant

The reduction of nitroarenes using Tin(II) chloride in the presence of a strong acid, such as hydrochloric acid, is a long-established and reliable method.[5] Its primary advantage is the excellent chemoselectivity, with a very low risk of dehalogenation.[6] This makes it a safe choice for substrates like Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate. The main drawbacks are the stoichiometric nature of the reaction, which generates significant amounts of tin-based waste, and the often tedious work-up required to remove these byproducts.

Experimental Protocol: Reduction using Tin(II) Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2,4-dichloro-5-fluoro-3-nitrobenzoate (1.0 eq) in a suitable solvent, such as ethanol or ethyl acetate.

  • Reagent Addition: Add an excess of Tin(II) chloride dihydrate (typically 3-5 equivalents).

  • Acidification: Slowly add concentrated hydrochloric acid to the mixture. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC/HPLC).

  • Work-up: Cool the reaction mixture and carefully basify with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide to precipitate tin salts. The mixture is then filtered, and the filter cake is washed thoroughly with an organic solvent. The combined filtrate and washings are then extracted, the organic layer dried, and the solvent removed to yield the product.

Cost-Benefit Analysis

The economic viability of a synthetic route is a critical factor in pharmaceutical manufacturing. The following table provides a qualitative cost-benefit analysis of the three catalytic systems.

FeaturePalladium on Carbon (Pd/C)Raney® NickelTin(II) Chloride (SnCl₂)
Catalyst Cost High initial cost per gram of metal.[7]Moderate cost.[8][9]Low cost.[10][11]
Catalyst Loading Very low, leading to lower cost per reaction.High, increasing the cost per reaction.Stoichiometric, high cost per reaction.
Reaction Time Generally fast.Moderate to fast.Can be slow to moderate.
Work-up & Waste Simple filtration; catalyst can be recycled.Filtration (pyrophoric hazard); catalyst can be recycled.Tedious, generates significant metal waste.
Selectivity Risk of dehalogenation.Good selectivity against dehalogenation.Excellent selectivity.
Safety Hydrogen gas handling.Hydrogen gas handling; pyrophoric catalyst.Corrosive acid handling.
Overall Cost-Effectiveness Potentially high for large-scale production if dehalogenation is controlled and catalyst is recycled.Good, especially when selectivity is critical.Lower, due to high reagent consumption and waste disposal costs.

digraph "Cost_Benefit_Analysis" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_pdc" { label="Palladium on Carbon"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; PdC_Pros [label="Pros:\n- High Activity\n- Low Loading\n- Recyclable"]; PdC_Cons [label="Cons:\n- High Initial Cost\n- Risk of Dehalogenation"]; }

subgraph "cluster_raney" { label="Raney® Nickel"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Raney_Pros [label="Pros:\n- High Selectivity\n- Moderate Cost\n- Recyclable"]; Raney_Cons [label="Cons:\n- High Loading\n- Pyrophoric Hazard"]; }

subgraph "cluster_sncl2" { label="Tin(II) Chloride"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; SnCl2_Pros [label="Pros:\n- Excellent Selectivity\n- Low Reagent Cost"]; SnCl2_Cons [label="Cons:\n- Stoichiometric\n- High Waste\n- Tedious Work-up"]; } }

Caption: Key pros and cons for each catalytic system.

Conclusion and Recommendations

The optimal catalyst for the synthesis of this compound depends on the specific priorities of the manufacturing process.

  • For large-scale, cost-sensitive production where high throughput is essential, Palladium on carbon (Pd/C) may be the most attractive option, provided that the dehalogenation side reaction can be minimized through careful optimization of reaction conditions (e.g., lower temperature, pressure, and the use of selectivity-enhancing additives). The low catalyst loading and potential for recycling can offset the high initial cost of palladium.

  • When product purity and avoiding dehalogenated impurities are the primary concerns, Raney® Nickel presents a robust and reliable choice. Its superior selectivity for the nitro group reduction in the presence of chloro-substituents makes it a safer bet for achieving high-purity product without the need for extensive purification.

  • For laboratory-scale synthesis or when catalytic hydrogenation is not feasible, Tin(II) chloride remains a viable, albeit less green and economical, alternative. Its exceptional selectivity provides a reliable route to the desired product, but the stoichiometric nature and waste generation make it less suitable for industrial-scale production.

Ultimately, the decision should be based on a thorough experimental evaluation of each catalyst system with the specific substrate and under the intended process conditions. This data-driven approach will ensure the selection of the most efficient, cost-effective, and sustainable catalytic method for the synthesis of this important pharmaceutical intermediate.

References

  • Loos, P., et al. (2015). Selective hydrogenation of halogenated nitroaromatics to haloanilines in batch and flow. Organic Process Research & Development, 20(22), 452-464. [Link]

  • Fuel Cell Store. (n.d.). Palladium Based Catalysts. Retrieved from [Link]

  • iScience. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. iScience, 24(12), 103472. [Link]

  • Dhairya International. (n.d.). Raney Nickel Catalyst. Retrieved from [Link]

  • Reagent Friday. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]

  • IndiaMART. (n.d.). Raney Nickel Catalyst - Sponge Nickel Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Flinn Scientific. (n.d.). Tin(II) Chloride, 500 g. Retrieved from [Link]

  • P212121 Store. (n.d.). Tin(II) chloride, anhydrous. Retrieved from [Link]

  • S. Rajagopal, et al. (1988). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. [Link]

  • Hassan, A., et al. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. iScience, 24(12), 103472. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • eBay. (n.d.). Palladium on Activated Carbon 5% Pd/C - 5 Grams. Retrieved from [Link]

  • Accio. (2025). 10 Palladium on Carbon Price per kg 2025. Retrieved from [Link]

  • De, P. (2004). Efficient Reductions of Nitroarenes with SnCl 2 in Ionic Liquid. Synlett, 2004(10), 1835-1837.
  • Rasayan Journal of Chemistry. (2017). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan J. Chem., 10(4), 1163-1173.
  • eBay. (n.d.). Tin(II) chloride 2-hydrate, 99.995+%, ACS Certified®. Retrieved from [Link]

  • ResearchGate. (2019). General CTH for the reduction of nitroarenes using nickel Raney.
  • De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1835–1837.
  • ResearchGate. (2018). Reduction of nitroaromatic compounds in tin(II)
  • Ni, Y., et al. (2020). One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite. RSC Advances, 10(55), 33261-33265.
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  • GSRS. (n.d.). METHYL 2,5-DICHLORO-4-NITROBENZOATE. Retrieved from [Link]

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A Comparative Guide to the Definitive Structural Validation of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step but the very foundation of its rational development. The precise arrangement of atoms dictates a compound's physical properties, its interaction with biological targets, and ultimately, its efficacy and safety. Methyl 3-amino-2,4-dichloro-5-fluorobenzoate, a halogenated aromatic compound, serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its complex substitution pattern presents a significant challenge in structural confirmation, where the potential for regioisomers demands a validation strategy of the highest scientific integrity.

This guide provides an in-depth analysis of the definitive method for structural elucidation—Single-Crystal X-ray Diffraction (SC-XRD)—and objectively compares its performance with orthogonal analytical techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer a holistic perspective on achieving a self-validating system for structural confirmation.

Part 1: The Gold Standard: Unambiguous Structure by Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the "gold standard" for determining the atomic and molecular structure of a crystalline material.[2] It provides a precise three-dimensional map of atomic positions, bond lengths, and bond angles, leaving no ambiguity about the compound's constitution and conformation in the solid state.[3] For a molecule like this compound, where the relative positions of the amino, chloro, and fluoro substituents are critical, SC-XRD offers an unparalleled level of certainty that other techniques struggle to match.[4]

The Crystallographic Workflow: A Self-Validating Protocol

The journey from a powdered sample to a refined crystal structure is a systematic process designed to ensure accuracy and reproducibility. Each step provides a checkpoint for data quality and structural integrity.

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Purified Compound B Crystal Growth (Slow Evaporation, Vapor Diffusion) A->B Screening Solvents C Mount Single Crystal B->C D X-ray Diffraction (e.g., Mo Kα radiation) C->D E Collect Diffraction Pattern D->E F Data Reduction & Integration E->F G Structure Solution (e.g., SHELXS) F->G H Structure Refinement (e.g., SHELXL) G->H I Validation & CIF Generation H->I J Validated 3D Structure I->J Final Structure

Figure 1: Experimental workflow for single-crystal X-ray diffraction.
Experimental Protocol: Crystallographic Analysis

This protocol outlines the necessary steps to obtain the crystal structure of this compound.

  • Crystal Growth (The Critical First Step):

    • Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. The goal is to encourage slow, ordered growth to minimize defects.

    • Procedure:

      • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture thereof) in a small, clean vial.

      • Employ the slow evaporation technique by covering the vial with a perforated cap and leaving it undisturbed in a vibration-free environment for several days to weeks.

      • Alternatively, use the vapor diffusion method by placing the vial of the compound's solution inside a larger sealed jar containing a less polar "anti-solvent" (e.g., hexane). The anti-solvent will slowly diffuse into the vial, reducing the compound's solubility and promoting crystallization.

      • Harvest a suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces using a micromanipulator.[1]

  • Data Collection:

    • Rationale: The crystal is rotated in a high-intensity X-ray beam to capture a complete dataset of diffraction spots, which contains the information about the electron density distribution within the crystal.[3]

    • Procedure:

      • Mount the selected crystal on a goniometer head.

      • Place the goniometer on the diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB Synergy-i).[5]

      • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibrations and improve data quality.

      • Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) while rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is mathematically processed to generate an initial electron density map, from which an atomic model is built and then refined to best fit the experimental data.

    • Procedure:

      • Data Reduction: Integrate the raw diffraction images to determine the intensities and positions of the reflections using software like SAINT or CrysAlisPro.

      • Structure Solution: Determine the initial positions of the atoms using direct methods or Patterson methods with software such as SHELXT or SIR.

      • Structure Refinement: Iteratively refine the atomic positions, and thermal parameters against the experimental data using a full-matrix least-squares method in a program like SHELXL.[5] This process minimizes the difference between the observed and calculated structure factors.

      • Validation: After refinement, the final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure the model is chemically sensible and free of errors.

Anticipated Crystallographic Data

The following table summarizes hypothetical but realistic crystallographic data for this compound, providing key metrics for assessing the quality of the structural determination.

Parameter Hypothetical Value Significance
Chemical FormulaC₈H₆Cl₂FNO₂Confirms the elemental composition of the crystallized molecule.
Formula Weight238.05Derived from the chemical formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 8.5, b = 12.1, c = 9.8Dimensions of the unit cell.
β (°)105.2°Angle of the unit cell for a monoclinic system.
Volume (ų)970.5Volume of a single unit cell.
Z4Number of molecules in the unit cell.
R₁ [I > 2σ(I)]< 0.05A key indicator of the agreement between the model and the data (lower is better).
wR₂ (all data)< 0.15A weighted R-factor that includes all data points (lower is better).
Goodness-of-Fit (S)~1.0Should be close to 1 for a good model.

Part 2: A Comparative Framework for Structural Validation

While SC-XRD is definitive, its primary limitation is the absolute requirement for a high-quality single crystal, which can be challenging or impossible to obtain.[4][6] Therefore, a robust validation strategy relies on a multi-technique, orthogonal approach where the weaknesses of one method are compensated by the strengths of another.

Sources

A Senior Application Scientist's Guide to the Purification of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of key intermediates is a cornerstone of successful and reproducible outcomes. Methyl 3-amino-2,4-dichloro-5-fluorobenzoate, a pivotal building block in the synthesis of various pharmaceutical agents, is no exception. Its purification is a critical step that directly impacts the quality, yield, and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the principal methods for purifying this compound, supported by established chemical principles and illustrative experimental data.

Understanding the Synthetic Landscape and Impurity Profile

A robust purification strategy begins with a thorough understanding of the compound's synthesis and the likely impurities that may arise. While multiple synthetic routes to this compound exist, a common and cost-effective approach involves the nitration of a dichlorofluorotoluene derivative, followed by oxidation to the benzoic acid, esterification, and finally, reduction of the nitro group to the amine.

This multi-step synthesis can introduce a variety of impurities, including:

  • Unreacted starting materials and intermediates: Such as the nitro-precursor, which can be challenging to separate due to structural similarities.

  • Isomeric byproducts: Arising from non-regioselective reactions at various stages.

  • Reagents and catalysts: Traces of acids, bases, or metal catalysts used in the synthetic steps.

  • Decomposition products: The presence of multiple reactive functional groups can lead to degradation under certain conditions.

The choice of purification method must be tailored to effectively remove these specific impurities while maximizing the recovery of the desired product.

Comparative Analysis of Purification Methodologies

The three primary techniques for the purification of this compound are recrystallization, column chromatography, and vacuum distillation. Each method offers distinct advantages and is suited for different scales and purity requirements.

Purification MethodPrinciplePurity Achieved (Hypothetical)Yield (Hypothetical)AdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent system at varying temperatures.98.5 - 99.5%75 - 85%Cost-effective, scalable, good for removing minor impurities.Potential for significant product loss in the mother liquor, solvent selection can be challenging.
Column Chromatography Differential partitioning of components between a stationary phase and a mobile phase.> 99.8%60 - 75%High resolution, capable of separating closely related impurities.Time-consuming, requires significant solvent volumes, can be costly on a large scale.
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.97 - 99%80 - 90%Effective for removing non-volatile impurities, relatively fast.Not suitable for thermally labile compounds, may not separate isomers with similar boiling points.

Experimental Protocols

The following are detailed, illustrative protocols for each purification method. These have been developed based on established procedures for analogous halogenated aromatic amines and esters.

Recrystallization

Recrystallization is often the first line of defense for purifying solid compounds. The key is the selection of an appropriate solvent system where the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures. For a compound like this compound, a polar protic solvent such as methanol or ethanol, potentially in a mixture with water, is a good starting point.

Experimental Protocol:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot methanol. If the compound dissolves readily, add water dropwise until a slight turbidity persists. If the compound does not dissolve readily in hot methanol, a different solvent system should be explored.

  • Dissolution: In a larger flask, add the crude this compound and the chosen solvent (e.g., methanol). Heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. For optimal crystal formation, the flask can be insulated.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography

For achieving the highest purity, particularly when dealing with closely related impurities, column chromatography is the method of choice. The basic nature of the amino group in the target molecule can lead to strong interactions with acidic silica gel, causing peak tailing and poor separation. To mitigate this, a modified stationary phase or the addition of a basic modifier to the mobile phase is recommended.

Experimental Protocol:

  • Stationary Phase Selection: Amine-functionalized silica gel is the preferred stationary phase to minimize acid-base interactions. Alternatively, standard silica gel can be used with a mobile phase containing a small percentage of a competing amine, such as triethylamine.

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of the chosen stationary phase in the mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Column_Chromatography_Workflow A Crude Product B Dissolve in Mobile Phase A->B C Load onto Column B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F TLC Analysis E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Pure Product H->I

Caption: Workflow for the purification of this compound by column chromatography.

Vacuum Distillation

Vacuum distillation is a useful technique for purifying compounds that are thermally stable at their reduced-pressure boiling points. It is particularly effective for removing non-volatile impurities. The boiling point of the parent compound, methyl benzoate, is 199 °C at atmospheric pressure. The addition of halogen and amino substituents will increase the boiling point, making vacuum distillation a necessity to avoid decomposition.

Experimental Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask: Place the crude this compound into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the distillate fractions. It is advisable to collect an initial forerun, which may contain more volatile impurities, followed by the main fraction containing the purified product.

  • Monitoring: Monitor the temperature and pressure throughout the distillation to ensure a steady and controlled process.

  • Characterization: Analyze the collected fractions to confirm the purity of the product.

Vacuum_Distillation_Workflow A Crude Product B Charge Distillation Flask A->B C Apply Vacuum B->C D Gentle Heating C->D E Collect Fractions (Forerun, Main) D->E F Pure Product (Main Fraction) E->F

Caption: Workflow for the purification of this compound by vacuum distillation.

Conclusion and Recommendations

The choice of the most efficacious purification method for this compound is contingent upon the specific requirements of the research or manufacturing process.

  • For high-purity material required for sensitive applications such as reference standards or late-stage drug development, column chromatography is the recommended method, despite its lower yield and higher cost. The use of amine-functionalized silica is strongly advised to achieve optimal separation.

  • For large-scale purification where high throughput and cost-effectiveness are paramount, recrystallization offers a robust and scalable solution, capable of providing material of sufficient purity for many applications.

  • Vacuum distillation is a valuable technique for removing non-volatile impurities and can be a good initial purification step before a final polishing step like recrystallization.

Ultimately, a multi-step purification strategy, such as a preliminary distillation followed by a final recrystallization, may provide the optimal balance of purity, yield, and efficiency. The protocols and comparative data presented in this guide serve as a strong foundation for developing a tailored and effective purification strategy for this important chemical intermediate.

References

  • Patent CN103193666A: Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • Patent CN111732520A: Preparation method of 3-methyl-2-aminobenzoic acid.
  • European Patent EP1001929B1: Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.

The Strategic Utility of Polysubstituted Aromatic Amines: A Comparative Guide to Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical design, the selection of starting materials is a critical determinant of a project's success. Substituted aminobenzoates are a cornerstone class of building blocks, prized for their inherent functionalities that allow for diverse chemical transformations. This guide provides an in-depth analysis of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate, a polysubstituted aromatic amine, and objectively compares its potential performance with other key alternatives. By examining its structural features and inferring its reactivity and biological relevance from closely related analogues, we aim to provide a valuable resource for researchers engaged in the synthesis of novel bioactive molecules.

Introduction: The Power of Substitution on the Aminobenzoate Scaffold

The aminobenzoate scaffold is a privileged structure in drug discovery. The presence of an amino group and a methyl ester on an aromatic ring offers two key points for chemical modification, enabling the construction of complex molecular architectures. The strategic placement of additional substituents, particularly halogens, can profoundly influence the physicochemical properties and biological activity of the resulting compounds. Halogenation can enhance metabolic stability, improve membrane permeability, and provide additional points of interaction with biological targets, such as the active sites of enzymes.[1][2][3]

This compound (CAS No. 1159908-24-3) is a unique building block characterized by a dense arrangement of electron-withdrawing groups on the benzene ring.[4] This substitution pattern is anticipated to significantly impact its chemical reactivity and the properties of its derivatives.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a building block is essential for predicting its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 1159908-24-3[4]
Molecular Formula C₈H₆Cl₂FNO₂[4]
Molecular Weight 238.04 g/mol [4]
Appearance White to off-white powderInferred
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)Inferred
XLogP3-AA 2.4[4]

The calculated XLogP value suggests a moderate level of lipophilicity, a key parameter influencing a molecule's ability to cross biological membranes.

Comparative Analysis with Alternative Building Blocks

The true value of this compound can be appreciated through a comparative lens against other commonly used substituted aminobenzoates in drug discovery. The choice of building block can have a significant impact on the synthetic strategy and the biological profile of the final compound.

Building BlockKey Structural FeaturesPotential AdvantagesPotential Disadvantages
This compound Two chloro groups, one fluoro group- High degree of functionalization for SAR studies- Predicted enhanced metabolic stability- Potential for unique binding interactions due to halogen bonding- Potentially complex synthesis- Steric hindrance may affect reactivity
Methyl 3-Amino-2-Fluorobenzoate Single fluoro group- Simpler synthesis- Readily available- Known intermediate for kinase inhibitors (e.g., Dabrafenib)[5]- Less scope for SAR at other positions
Methyl 2-amino-5-chlorobenzoate Single chloro group- Commercially available- Established use as a pharmaceutical intermediate- Lacks the potential benefits of fluorine substitution
Methyl 2,3,4,5-tetrafluorobenzoate Multiple fluoro groups- High metabolic stability- Significant alteration of electronic properties- Can be challenging to synthesize selectively- May have unfavorable pharmacokinetic properties

The unique substitution pattern of this compound offers a compelling combination of features. The presence of both chlorine and fluorine atoms allows for a nuanced modulation of electronic and steric properties, which can be critical for optimizing binding affinity and selectivity for a biological target.

Inferred Applications in Drug Discovery: A Focus on Kinase Inhibitors

While specific applications of this compound are not extensively documented, its structure strongly suggests its utility as a scaffold for the synthesis of kinase inhibitors. The 2-aminopyridine and related heterocyclic motifs are common pharmacophores in this class of drugs, and the amino group of the aminobenzoate can serve as a key anchor for building these structures.

The halogen substituents on the ring can play several crucial roles:

  • Modulation of pKa: The electron-withdrawing nature of the halogens will decrease the basicity of the amino group, which can be important for optimizing interactions in the hinge region of a kinase.

  • Directing Binding: The specific arrangement of chloro and fluoro groups can provide directional halogen bonds with the protein target, enhancing binding affinity and selectivity.[3]

  • Improving Pharmacokinetics: Halogenation is a well-established strategy to block sites of metabolism, thereby increasing the half-life of a drug candidate.[1][2]

The following diagram illustrates a hypothetical pathway for the synthesis of a kinase inhibitor using this compound as a starting material.

G A This compound B Amide Coupling (e.g., with a heterocyclic carboxylic acid) A->B Step 1 C Ester Hydrolysis B->C Step 2 D Final Kinase Inhibitor Scaffold C->D Further Functionalization

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 3-amino-2,4-dichloro-5-fluorobenzoate (CAS No. 1159908-24-3) is a substituted aromatic amine utilized in complex organic synthesis, particularly within pharmaceutical and materials science research.[1] Its molecular structure, featuring a halogenated benzene ring, necessitates stringent handling and disposal protocols. Improper disposal not only violates regulatory standards but also poses significant risks to environmental and human health. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established laboratory safety principles and chemical waste management regulations. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring safety and integrity from the lab bench to final disposition.

Part 1: Hazard Profile and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. While comprehensive toxicological data for this compound is not extensively published, its classification can be inferred from structurally similar halogenated aromatic amines. The presence of chlorine and fluorine atoms on the aromatic ring dictates its classification as a halogenated organic compound, which is a critical determinant for its disposal pathway.[2]

Inferred Health Hazards: Based on safety data for analogous compounds like Methyl 3-amino-2-fluorobenzoate, the substance should be handled as if it possesses the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[3]

  • Skin Irritation: Causes skin irritation upon contact.[3][4][5]

  • Eye Irritation: Causes serious eye irritation or damage.[3][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][6]

Environmental Hazards: The primary environmental risk stems from its persistence and the potential for bioaccumulation, characteristic of many chlorinated aromatic compounds. Therefore, it is imperative that this compound is not released into the environment via drains or standard refuse systems.[6][7]

Combustion Byproducts: Thermal decomposition, especially through improper incineration, can generate highly toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[3][6] This is the core reason professional, high-temperature incineration with flue gas scrubbing is the only acceptable disposal method.[6][7]

Hazard CategoryDescriptionRationale & Causality
Health Hazards Skin, eye, and respiratory irritant; Harmful if swallowed.The amine and ester functional groups, combined with the halogenated aromatic ring, can react with biological tissues, causing irritation and toxicity.
Environmental Presumed persistent and harmful to aquatic life.Halogenated organic compounds are often resistant to natural degradation, leading to environmental persistence. Release into waterways must be prevented.[2]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids.[3]Avoid mixing with incompatible chemicals in waste containers to prevent exothermic reactions or gas generation.
Disposal Classification Halogenated Organic Waste The presence of chlorine and fluorine atoms mandates segregation into the halogenated waste stream for specialized incineration.[2][8]

Part 2: Personal Protective Equipment (PPE) and Safe Handling

A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling this compound for disposal.

PPE CategorySpecificationJustification
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene).[7]To prevent skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[6]
Eye & Face Protection Chemical safety goggles or glasses. A face shield is required when handling larger quantities or during potential splash-risk operations.[3]To protect against splashes and airborne particles, preventing serious eye irritation or damage.
Body Protection A flame-resistant laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use only in a certified chemical fume hood. If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with cartridges for organic vapors and acid gases (e.g., type ABEK-P2) is necessary.[6]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[3][6]

Part 3: The Disposal Workflow: Segregation, Containment, and Labeling

Proper disposal is a systematic process. The following workflow ensures compliance and safety at every stage.

Step 1: Waste Segregation

This is the most critical step. This compound is a halogenated organic compound . It must NEVER be mixed with non-halogenated organic waste, aqueous waste, or solid waste.

Causality: Halogenated and non-halogenated wastes are treated differently during incineration. Mixing them complicates the disposal process and can increase costs. Furthermore, mixing incompatible waste streams, such as acids and organics, can lead to dangerous chemical reactions.[2][8]

WasteSegregation start Chemical Waste Generated is_organic Is it an Organic Compound? start->is_organic is_halogenated Does it contain F, Cl, Br, or I? is_organic->is_halogenated  Yes   aqueous_bin Aqueous / Inorganic Waste Container is_organic->aqueous_bin  No   halogenated_bin HALOGENATED Organic Waste Container is_halogenated->halogenated_bin  Yes   non_halogenated_bin NON-HALOGENATED Organic Waste Container is_halogenated->non_halogenated_bin  No  

Caption: Waste segregation decision tree.

Step 2: Containerization
  • Select the Correct Container: Use a designated, chemically compatible container for "Halogenated Organic Waste." The container must be in good condition with a secure, threaded screw cap to prevent leaks and vapor release.[9]

  • Add Waste: Carefully transfer the this compound waste into the container. If it is a solid, you may choose to dissolve it in a minimal amount of a compatible halogenated solvent (e.g., dichloromethane), but this is often unnecessary for the disposal vendor.

  • Avoid Overfilling: Do not fill the container beyond 80% capacity to allow for vapor expansion and prevent spills.

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Initial Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.[9]

  • Content Declaration: Clearly write the full, unabbreviated chemical name: "Waste this compound."

  • Hazard Identification: Check the appropriate hazard boxes on the tag (e.g., Irritant, Toxic).

Part 4: Spill Management

Accidents can happen. A prepared response is key to mitigating risk.

Procedure for Small Spills (in a Chemical Fume Hood):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as detailed in Part 2.

  • Containment: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Using non-sparking tools (e.g., plastic scoop), carefully sweep the absorbed material into a designated container for hazardous waste disposal.[7]

  • Decontamination: Wipe the spill area with a cloth lightly dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials (wipes, gloves) are now considered hazardous waste and must be disposed of accordingly.

  • Disposal: Place the collected spill waste and cleaning materials into a sealed, labeled container for disposal as halogenated organic waste.

Part 5: Final Disposal Pathway

The ultimate destination for this chemical waste is destruction, not storage or landfill.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_vendor Waste Management exp Experiment Complete segregate Segregate Waste (Halogenated Stream) exp->segregate contain Containerize & Label Properly segregate->contain store Store in Satellite Accumulation Area (SAA) contain->store pickup Schedule Pickup with Licensed Vendor store->pickup transport Secure Transport pickup->transport destroy High-Temperature Incineration with Flue Gas Scrubbing transport->destroy

Caption: End-to-end chemical disposal workflow.

  • On-Site Accumulation: Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA). This area must be secure and under the control of laboratory personnel.

  • Professional Disposal Service: The only acceptable method for final disposal is through a licensed professional waste disposal company.[6] This service will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Destruction Method: At the TSDF, the waste will be destroyed via controlled, high-temperature incineration equipped with afterburners and scrubbers.[6][7] This ensures the complete breakdown of the molecule and neutralizes the harmful HCl and HF gases that are produced.

Final Directive: Under no circumstances should this compound or its empty containers be disposed of in standard trash or poured down the drain.[7][9]

References

  • SynQuest Laboratories, Inc. (2020). Methyl 3-amino-2-fluorobenzoate Safety Data Sheet. SynQuest Labs.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - methyl 3-amino-2-fluorobenzoate. ChemicalBook.
  • Capot Chemical. (2012). MSDS of Methyl 3-amino-2-fluorobenzoate. Capot Chemical.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Indiana Department of Environmental Management. Hazardous Chemical Compounds & Hazardous Waste. IN.gov.
  • Guidechem. This compound 1159908-24-3 wiki. Guidechem.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Bucknell University. HAZARDOUS WASTE SEGREGATION.
  • Fisher Scientific. (2025). SAFETY DATA SHEET. Fisher Scientific.
  • X-Chemical. Benzoic acid, 3-amino-2-fluoro-, methyl ester Safety Data Sheets.
  • University of Oslo (UiO). Chemical and Hazardous Waste Guide.

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Personal protective equipment for handling Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 1159908-24-3).[1] As a substituted aromatic amine, this compound requires meticulous handling to mitigate potential health risks. The following procedures are designed to ensure the safety of all laboratory personnel.

Hazard Identification and Risk Assessment

This compound is classified with the following hazard statements based on data from structurally similar compounds:

  • Harmful if swallowed.[2][3]

  • Causes skin irritation.[2][3]

  • Causes serious eye irritation.[2][3]

  • May cause respiratory irritation.[2][3][4]

Given its chemical structure as a halogenated aromatic compound, it must be handled with the assumption of potential long-term health effects, and appropriate control measures must be implemented.

Personal Protective Equipment (PPE): A Multi-tiered Approach

The selection of PPE is dictated by the nature of the handling procedure. A risk-based assessment is crucial. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and face shieldNitrile or neoprene gloves (double-gloving recommended)Fully-buttoned laboratory coatN95 or higher-rated respirator if not in a fume hood
Conducting reactions under inert atmosphere Chemical splash gogglesNitrile or neoprene glovesFlame-retardant laboratory coatNot required if in a closed system
Work-up and purification (e.g., chromatography) Chemical splash goggles and face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Chemical-resistant apron over laboratory coatUse within a certified chemical fume hood
Handling of dry powder Chemical splash goggles and face shieldNitrile or neoprene glovesLaboratory coatN95 or higher-rated respirator within a fume hood
Spill clean-up Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges
Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling this compound task Identify Task: - Weighing - Reaction - Purification - Spill start->task weighing Weighing/Dry Powder: - Goggles & Face Shield - Double Gloves - Lab Coat - Respirator (if not in hood) task->weighing Weighing reaction Reaction (Closed System): - Goggles - Gloves - Lab Coat task->reaction Reaction purification Purification/Work-up: - Goggles & Face Shield - Chem-Resistant Gloves - Apron & Lab Coat - Fume Hood task->purification Purification spill Spill Clean-up: - Goggles & Face Shield - Heavy-Duty Gloves - Chem-Resistant Suit - Respirator task->spill Spill check Verify Proper Fit and Inspect PPE for Damage weighing->check reaction->check purification->check spill->check proceed Proceed with Task check->proceed

Caption: PPE selection workflow based on the handling task.

Operational and Handling Plan

Engineering Controls
  • Ventilation: All handling of this compound, especially when in powdered form or when heated, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Safe Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly.[5] Prepare all required equipment and reagents to minimize movement and potential for spills.

  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure. Use anti-static tools to prevent dispersal of the powder.

  • Dissolution: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Reaction: Conduct all reactions in a well-ventilated fume hood. Ensure all glassware is properly secured.

  • Post-Reaction: Quench reactions carefully and be aware of potential gas evolution.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[4][5] Seek medical attention if irritation persists.[6]

  • Inhalation: Move the affected person to fresh air.[4][5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2][4]

  • Spill Response: In case of a spill, evacuate the area and prevent entry.[4] Wearing appropriate PPE, cover the spill with an inert absorbent material.[2] Collect the absorbed material into a sealed container for disposal as hazardous waste.[4][5]

Disposal Plan

As a halogenated organic compound, this compound and its waste products require specific disposal procedures.

  • Waste Segregation: All waste containing this compound must be collected in a designated, labeled, and sealed container for halogenated organic waste.[7][8] Do not mix with non-halogenated waste to avoid increased disposal costs.[9]

  • Disposal Method: The primary recommended disposal method for halogenated organic waste is high-temperature incineration by a licensed hazardous waste disposal company.[4][10] This ensures the complete destruction of the compound and prevents environmental contamination.

  • Contaminated Materials: All disposable labware, gloves, and absorbent materials that have come into contact with the compound must be disposed of as hazardous waste in the same designated container.

By adhering to these detailed safety and handling protocols, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

  • SynQuest Laboratories, Inc. (n.d.). Methyl 3-amino-2-fluorobenzoate Safety Data Sheet.
  • ChemicalBook. (2025). Methyl 3-amino-2-fluorobenzoate Chemical Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE).
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Prairieland FS. (2020). Anhydrous Ammonia PPE.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Capot Chemical. (2012). MSDS of Methyl 3-amino-2-fluorobenzoate.
  • Unknown. (n.d.).
  • Guidechem. (n.d.). This compound 1159908-24-3 wiki.
  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
  • Unknown. (n.d.).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • GOV.UK. (2024). What to do in a chemical emergency.
  • Unknown. (n.d.).
  • ChemScene. (n.d.). Methyl 3-amino-5-fluorobenzoate.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • PubChem. (n.d.). Methyl 3-amino-5-chlorobenzoate.
  • Sigma-Aldrich. (n.d.). Methyl 3-amino-4,5-dichlorobenzoate.
  • American Red Cross. (n.d.). Chemical Emergency Preparedness.
  • Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency.
  • Canadian Centre for Occupational Health and Safety. (n.d.). First Aid for Chemical Exposures.
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.

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Retrosynthesis Analysis

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Reactant of Route 1
Methyl 3-amino-2,4-dichloro-5-fluorobenzoate
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Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.